Tetraphenylphosphonium hexafluoroantimonate
Description
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Properties
IUPAC Name |
hexafluoroantimony(1-);tetraphenylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20P.6FH.Sb/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;;;;;;/h1-20H;6*1H;/q+1;;;;;;;+5/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFQTLYSKKHULX-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.F[Sb-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F6PSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625311 | |
| Record name | Tetraphenylphosphanium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124329-50-6 | |
| Record name | Tetraphenylphosphanium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Tetraphenylphosphonium Hexafluoroantimonate
This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthesis and characterization of tetraphenylphosphonium hexafluoroantimonate, [P(C₆H₅)₄][SbF₆]. This guide is structured to provide not only procedural steps but also the scientific rationale behind the methodologies, ensuring a thorough understanding for successful replication and application.
Introduction: The Utility of a Bulky Cation and a Non-Coordinating Anion
This compound is an ionic compound of significant interest in synthetic and materials chemistry. The tetraphenylphosphonium cation, [P(C₆H₅)₄]⁺, is a large, sterically hindered organic cation that imparts crystallinity and solubility in organic solvents to its salts.[1][2] The hexafluoroantimonate anion, [SbF₆]⁻, is a classic example of a weakly coordinating anion, prized for its inertness and inability to strongly interact with cationic centers. This combination makes this compound a valuable reagent, often employed as a phase-transfer catalyst, an electrolyte in electrochemical studies, and as a source of the tetraphenylphosphonium cation in the synthesis of novel materials.[2][3]
Synthesis of this compound: A Metathesis Approach
The most common and efficient route to synthesize this compound is through a salt metathesis reaction. This involves the exchange of ions between two soluble salts, leading to the formation of the desired product. A typical procedure involves the reaction of tetraphenylphosphonium bromide with a hexafluoroantimonate salt in a suitable solvent.
Experimental Protocol
Reaction: [P(C₆H₅)₄]Br + AgSbF₆ → [P(C₆H₅)₄][SbF₆] + AgBr (s)
Materials:
-
Tetraphenylphosphonium bromide ([P(C₆H₅)₄]Br)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a flask protected from light, dissolve tetraphenylphosphonium bromide (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
-
In a separate flask, dissolve silver hexafluoroantimonate (1.0 equivalent) in anhydrous dichloromethane.
-
Slowly add the tetraphenylphosphonium bromide solution to the silver hexafluoroantimonate solution with vigorous stirring at room temperature. A white precipitate of silver bromide (AgBr) will form immediately.
-
Continue stirring the reaction mixture for 2-4 hours to ensure the reaction goes to completion.
-
Remove the silver bromide precipitate by filtration through a fine porosity sintered glass funnel. Wash the precipitate with a small amount of dichloromethane to recover any product.
-
Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield a white solid.
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot dichloromethane and add diethyl ether dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in a freezer to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Rationale for Experimental Choices
-
Choice of Reactants: Tetraphenylphosphonium bromide is a readily available and stable starting material.[4][5] Silver hexafluoroantimonate is used because the resulting silver bromide byproduct is highly insoluble in dichloromethane, providing a strong driving force for the reaction and simplifying its removal.
-
Solvent Selection: Dichloromethane is an excellent solvent for both reactants and the product, while being a poor solvent for the silver bromide byproduct. The use of anhydrous solvents is crucial to prevent the hydrolysis of the hexafluoroantimonate anion.
-
Purification by Recrystallization: This is a critical step to remove any unreacted starting materials or soluble impurities, yielding a product of high purity.
subgraph "Reactant Preparation" { Reactant1 [label="Dissolve [P(C₆H₅)₄]Br\nin CH₂Cl₂"]; Reactant2 [label="Dissolve AgSbF₆\nin CH₂Cl₂"]; }
subgraph "Reaction" { Mixing [label="Combine Solutions &\nStir 2-4h", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "Workup & Purification" { Filtration [label="Filter to Remove\nAgBr Precipitate"]; Evaporation [label="Evaporate Solvent"]; Recrystallization [label="Recrystallize from\nCH₂Cl₂/Diethyl Ether"]; Final_Product [label="Pure [P(C₆H₅)₄][SbF₆]", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Reactant1 -> Mixing; Reactant2 -> Mixing; Mixing -> Filtration; Filtration -> Evaporation; Evaporation -> Recrystallization; Recrystallization -> Final_Product; }
Caption: Synthetic workflow for this compound.Comprehensive Characterization
A multi-technique approach is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation in solution.
-
¹H NMR: The proton NMR spectrum will show a complex multiplet in the aromatic region, typically between δ 7.6 and 8.0 ppm, corresponding to the 20 protons of the four phenyl rings.[6][7][8]
-
³¹P NMR: The phosphorus-31 NMR spectrum provides a definitive signature for the cation. A single sharp resonance is expected around δ 23 ppm, confirming the presence of a single phosphorus environment.[6][9][10][11][12]
-
¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for identifying the hexafluoroantimonate anion. It should exhibit a sharp singlet, as all six fluorine atoms are chemically equivalent in the octahedral [SbF₆]⁻ anion.[13][14]
Table 1: Typical NMR Spectroscopic Data for [P(C₆H₅)₄][SbF₆]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.6 - 8.0 | Multiplet | Phenyl Protons |
| ³¹P | ~ 23 | Singlet | [P(C₆H₅)₄]⁺ |
| ¹⁹F | ~ -108 to -115 | Singlet | [SbF₆]⁻ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the compound.
-
C-H stretching: Aromatic C-H stretches will appear in the region of 3100-3000 cm⁻¹.[15]
-
C=C stretching: Aromatic C=C bond vibrations will be observed in the 1600-1450 cm⁻¹ range.[15]
-
Sb-F stretching: A strong, characteristic absorption band for the hexafluoroantimonate anion is expected around 650 cm⁻¹.[16]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is ideal for analyzing this ionic compound.
-
Positive Ion Mode (ESI+): The spectrum will be dominated by a peak corresponding to the tetraphenylphosphonium cation, [P(C₆H₅)₄]⁺, at an m/z of approximately 339.1.[6][17]
-
Negative Ion Mode (ESI-): The spectrum will show a peak for the hexafluoroantimonate anion, [SbF₆]⁻, at an m/z of approximately 235.8.[18]
Elemental Analysis
Combustion analysis should be performed to determine the weight percentages of carbon and hydrogen. The experimental values should align with the calculated values for the molecular formula C₂₄H₂₀F₆PSb.
Table 2: Elemental Composition of [P(C₆H₅)₄][SbF₆]
| Element | Calculated % |
| Carbon | 50.11 |
| Hydrogen | 3.50 |
Product [label="Synthesized Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
subgraph "Spectroscopic & Analytical Methods" { NMR [label="NMR Spectroscopy\n(¹H, ³¹P, ¹⁹F)"]; IR [label="Infrared Spectroscopy"]; MS [label="Mass Spectrometry\n(ESI+/-)"]; EA [label="Elemental Analysis"]; }
Product -> NMR [label="Structural Confirmation"]; Product -> IR [label="Functional Group ID"]; Product -> MS [label="Ionic Mass Verification"]; Product -> EA [label="Purity Assessment"];
NMR -> Data_NMR [label="Confirms Cation & Anion Identity", shape=plaintext, fontcolor="#5F6368"]; IR -> Data_IR [label="Identifies Phenyl & Sb-F Vibrations", shape=plaintext, fontcolor="#5F6368"]; MS -> Data_MS [label="Confirms m/z of [P(C₆H₅)₄]⁺ & [SbF₆]⁻", shape=plaintext, fontcolor="#5F6368"]; EA -> Data_EA [label="Verifies C & H Percentages", shape=plaintext, fontcolor="#5F6368"]; }
Caption: A multi-faceted approach for the characterization of the final product.Safety and Handling
-
Hexafluoroantimonate salts are toxic and corrosive. Handle them in a well-ventilated fume hood.
-
Silver salts are light-sensitive and can stain skin and clothing.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
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Electronic Supplementary Information for Anion-Regulating Transient and Persistent Phosphorescence and Size-Dependent Ultralong Afterglow of Organic Ionic Crystals. The Royal Society of Chemistry. Available at: [Link]
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Fluorine-19 nuclear magnetic resonance spectrum of the hexafluoroantimonate(V) ion. Inorganic Chemistry, ACS Publications. Available at: [Link]
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Hexafluoroantimony (V) salts of the cationic Ti(IV) fluoride non metallocene complexes [TiF3(MeCN)3][SbF6] and [TiF2(15-Crown-5)][SbF6]2 and the X-ray crystal structure of [TiF2(18-Crown-6)][SbF6]2. Dalton Transactions. Available at: [Link]
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Silver hexafluoroantimonate(V) - Optional[ATR-IR] - Spectrum. SpectraBase. Available at: [Link]
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Differentiation of chiral phosphorus enantiomers by P and H NMR spectroscopy using amino acid derivatives as chemical solvating agents. ScienceDirect. Available at: [Link]
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Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
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Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. ResearchGate. Available at: [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]
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thermal and electrochemical properties of tetraphenylphosphonium hexafluoroantimonate
An In-Depth Technical Guide to the Thermal and Electrochemical Properties of Tetraphenylphosphonium Hexafluoroantimonate
Foreword: A Scientist's Perspective on this compound
This compound, [(C₆H₅)₄P]⁺[SbF₆]⁻, is a salt that commands attention not for a single, standout application, but for the fundamental properties endowed by its constituent ions. The tetraphenylphosphonium cation is a bulky, thermally robust organic cation, while the hexafluoroantimonate anion is a large, weakly coordinating inorganic anion. This combination results in a material with significant potential as a specialty electrolyte in non-aqueous electrochemistry, particularly in applications demanding high thermal stability and a wide electrochemical window. This guide moves beyond a simple recitation of data. It aims to provide a causal understanding of why this compound behaves as it does, grounding its expected properties in the established chemistry of its components and outlining the precise experimental methodologies required for its characterization.
Molecular and Physicochemical Identity
This compound is an ionic compound composed of a tetraphenylphosphonium cation and a hexafluoroantimonate anion. The cation features a central phosphorus atom tetrahedrally bonded to four phenyl groups, creating a sterically hindered and chemically stable structure.[1] The anion is an octahedral complex of antimony and fluorine, known for its non-coordinating nature.[2]
Caption: Molecular structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 124329-50-6 | [3][4][5] |
| Molecular Formula | C₂₄H₂₀F₆PSb | [4][6][7] |
| Molecular Weight | 575.13 g/mol | [4][6] |
| Appearance | Solid | [6] |
| Purity | ≥98% (typical commercial grade) | [4] |
Thermal Properties and Stability Analysis
The thermal stability of an electrolyte is paramount for applications operating at elevated temperatures or under high current densities. While specific thermogravimetric data for this compound is not abundant in the literature, a robust profile can be inferred from related phosphonium salts.
Expected Thermal Profile
The stability of phosphonium salts is significantly influenced by the nature of the anion.[8] Salts with non-nucleophilic, bulky anions like bis(trifluoromethylsulfonyl)imide exhibit markedly higher thermal stability than their halide counterparts.[8] The hexafluoroantimonate anion, [SbF₆]⁻, is large and weakly coordinating, suggesting that the title compound will possess high thermal stability, likely decomposing at a temperature well above 300°C. For comparison, the related salt tetraphenylphosphonium tetrafluoroborate has a melting point of 300°C.[9] The decomposition mechanism is expected to be a single-stage process involving the breakdown of the cation and anion.
Table 2: Comparative Thermal Data of Related Phosphonium Salts
| Compound | Melting Point (°C) | Onset of Decomposition (°C) | Key Observation | Source(s) |
| This compound | Data not available | Data not available | Expected to be high due to stable ions | - |
| Tetraphenylphosphonium Tetrafluoroborate | 300 | >300 | High melting point indicates stability | [9] |
| Tetraphenylphosphonium Chloride | 272 - 274 | ~274 | Lower stability with a more nucleophilic anion | [1] |
| Tetramethylammonium Hexafluorophosphate | >300 (decomposes) | ~380 | Demonstrates stability of the PF₆⁻ anion | [10] |
Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
To empirically determine the thermal profile, a combined TGA/DSC analysis is the gold standard. This dual analysis provides simultaneous information on mass loss (decomposition) and heat flow (melting, crystallization, etc.).
Causality Behind the Protocol:
-
Inert Atmosphere: Using an inert gas like nitrogen or argon is crucial. It ensures that the observed mass loss is due to thermal decomposition alone, not oxidation, providing a clear picture of the material's intrinsic stability.
-
Heating Rate: A controlled heating rate (e.g., 10 °C/min) is used to ensure thermal equilibrium within the sample, yielding reproducible and sharp transitions. Slower rates can reveal subtle, overlapping thermal events.[8]
-
Sample Mass: A small sample mass (5-10 mg) minimizes thermal gradients within the sample, leading to more accurate temperature measurements for thermal events.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the TGA/DSC instrument for mass and temperature using certified standards (e.g., indium for temperature, calcium oxalate for mass loss).
-
Sample Preparation: Weigh 5-10 mg of this compound into an alumina or platinum crucible.
-
Experimental Setup: Place the crucible in the TGA/DSC furnace. Purge the system with high-purity nitrogen or argon at a flow rate of 40-50 mL/min for at least 30 minutes to establish an inert atmosphere.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to an upper limit (e.g., 600 °C) at a linear heating rate of 10 °C/min.
-
Data Analysis:
-
From the TGA curve (mass vs. temperature), determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.
-
From the DSC curve (heat flow vs. temperature), identify endothermic peaks (melting) or exothermic peaks (decomposition, crystallization).
-
Caption: Workflow for TGA/DSC thermal analysis.
Electrochemical Properties and Applications
The primary application context for this compound is as a supporting electrolyte in non-aqueous electrochemistry. An ideal supporting electrolyte is electrochemically silent, providing high ionic conductivity without participating in reactions at the electrode surfaces.
Expected Electrochemical Profile
The combination of the bulky tetraphenylphosphonium cation and the non-coordinating hexafluoroantimonate anion is expected to yield a wide electrochemical stability window (ESW).
-
Anodic (Oxidative) Limit: The stability at positive potentials is dictated by the [SbF₆]⁻ anion. Like its well-studied analogue, hexafluorophosphate ([PF₆]⁻), it is highly resistant to oxidation, allowing for the study of processes at high positive potentials.[2][11]
-
Cathodic (Reductive) Limit: The stability at negative potentials is determined by the [(C₆H₅)₄P]⁺ cation. Its reduction occurs at very negative potentials, making it suitable for studying reductive processes.
-
Conductivity: The salt is expected to be highly soluble in polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), and propylene carbonate (PC), which is a prerequisite for its function as an electrolyte.[11] The large ionic radii of both ions should facilitate good ionic mobility and, consequently, high solution conductivity.
Table 3: Expected Electrochemical Properties in Acetonitrile
| Property | Expected Value/Characteristic | Rationale |
| Electrochemical Window | Wide (> 4.5 V) | Based on the high stability of both the [(C₆H₅)₄P]⁺ cation and the [SbF₆]⁻ anion. |
| Solubility | High in polar aprotic solvents | The ionic nature and large, polarizable ions promote dissolution. |
| Ionic Conductivity | High | Large, mobile ions in solution facilitate charge transport. |
| Chemical Inertness | High | Both ions are weakly coordinating and resistant to reaction with common analytes. |
Experimental Protocol: Cyclic Voltammetry (CV) for Electrochemical Window Determination
Cyclic voltammetry is the cornerstone technique for evaluating the electrochemical stability of an electrolyte. It involves scanning the potential of a working electrode and measuring the resulting current.
Causality Behind the Protocol:
-
Three-Electrode Setup: This configuration is essential for accurate electrochemical measurements. The reference electrode provides a stable potential against which the working electrode's potential is controlled, while the counter electrode completes the circuit without affecting the processes at the working electrode.[12]
-
Inert Working Electrode: A glassy carbon or platinum electrode is used because it is chemically inert and has a wide potential window itself, ensuring that the measured current limits are due to the electrolyte or solvent, not the electrode material.
-
Solvent and Purity: A dry, polar aprotic solvent like acetonitrile is used. Water and other impurities are electroactive and would narrow the apparent electrochemical window. Therefore, using high-purity, anhydrous solvents is critical.[13]
Step-by-Step Methodology:
-
Electrolyte Preparation: In an inert atmosphere glovebox, prepare a 0.1 M solution of this compound in anhydrous acetonitrile.
-
Cell Assembly: Assemble a three-electrode electrochemical cell.
-
Deaeration: Purge the electrolyte solution with high-purity argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which is electrochemically active.
-
Cyclic Voltammetry Scan:
-
Perform a cyclic voltammetry scan on the solvent/electrolyte system alone (a "blank" scan).
-
Start at the open-circuit potential and scan towards positive potentials until a sharp increase in current is observed (the anodic limit).
-
Reverse the scan direction towards negative potentials until a sharp increase in current is observed (the cathodic limit).
-
Use a scan rate of 50-100 mV/s.[14]
-
-
Data Analysis: The electrochemical stability window (ESW) is the potential difference between the onset of the anodic and cathodic currents.
Caption: Diagram of a three-electrode cyclic voltammetry setup.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The information is derived from standard Safety Data Sheets (SDS).[6][15]
-
Health Hazards: The compound is classified as harmful if swallowed or inhaled.[6] It is also toxic to aquatic life with long-lasting effects.[6][15]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[15]
-
Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
Conclusion and Future Outlook
This compound presents a compelling profile as a high-performance material for electrochemical applications. Its inferred high thermal stability and wide electrochemical window make it a candidate for use in demanding environments such as high-temperature batteries, capacitors, and specialized electrochemical synthesis. While its properties can be confidently predicted based on well-understood chemical principles, this guide highlights the need for direct experimental verification. The protocols outlined herein provide a clear and robust framework for researchers to fully characterize this promising compound, paving the way for its integration into next-generation energy storage and chemical technologies.
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Hexafluorophosphate - Wikipedia. [Link]
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Spectroscopic Characterization of Tetraphenylphosphonium Hexafluoroantimonate: An In-depth Technical Guide
Abstract
Introduction: The Analytical Imperative for Tetraphenylphosphonium Hexafluoroantimonate
This compound, with the chemical formula [P(C₆H₅)₄][SbF₆], is an ionic compound that pairs a bulky, lipophilic organic cation with a non-coordinating inorganic anion.[1] The tetraphenylphosphonium cation is frequently utilized in organic synthesis and organometallic chemistry to facilitate the crystallization of large anionic species and to enhance their solubility in organic solvents.[2] The hexafluoroantimonate anion is known for its high stability and low coordinating ability, making it a suitable counterion in a variety of chemical reactions. The precise characterization of such compounds is paramount for quality control, reaction monitoring, and understanding structure-activity relationships.
Spectroscopic techniques offer a non-destructive and highly informative approach to elucidate the structural and electronic properties of this compound. This guide will delve into the core spectroscopic methods—NMR, IR, and Raman—providing both the theoretical underpinnings and practical methodologies for their application.
Molecular Structure and Predicted Spectroscopic Behavior
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., acetonitrile-d₃ or DMSO-d₆) in a small vial.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Data Acquisition: Insert the NMR tube into the spectrometer. Acquire ¹H and ³¹P{¹H} NMR spectra at room temperature. For ³¹P NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to a singlet for the cation.
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to residual solvent peaks for ¹H and an external standard for ³¹P).
Vibrational Spectroscopy: IR and Raman
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure. For this compound, both IR and Raman spectroscopy will reveal characteristic bands for the cation and the anion.
Infrared (IR) Spectroscopy
The IR spectrum will show absorption bands corresponding to the vibrational modes of the [PPh₄]⁺ cation and the [SbF₆]⁻ anion that result in a change in the molecular dipole moment.
-
[PPh₄]⁺ Cation: Expect strong bands related to the C-H stretching of the phenyl groups above 3000 cm⁻¹, as well as numerous sharp bands in the 1600-1000 cm⁻¹ region corresponding to C=C stretching and C-H in-plane and out-of-plane bending vibrations. A characteristic P-C stretching vibration is also expected.
-
[SbF₆]⁻ Anion: The hexafluoroantimonate anion has octahedral symmetry (Oₕ). The IR-active modes are the ν₃ (asymmetric stretch) and ν₄ (asymmetric bend). [4]The ν₃ mode is typically a very strong and broad absorption in the range of 650-700 cm⁻¹. The ν₄ mode is expected at a lower frequency.
| Predicted IR Absorption Bands (cm⁻¹) | |
| Assignment | Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | > 3000 |
| C=C stretch (aromatic) | ~1580, 1480, 1435 |
| C-H in-plane bend | ~1100-1000 |
| C-H out-of-plane bend | ~750, 690 |
| ν₃ (Sb-F asymmetric stretch) | ~650-700 (strong, broad) |
| ν₄ (Sb-F asymmetric bend) | ~280-300 |
Raman Spectroscopy
Raman spectroscopy is complementary to IR spectroscopy, as it detects vibrational modes that involve a change in molecular polarizability. [5]
-
[PPh₄]⁺ Cation: The Raman spectrum will also be rich in bands from the phenyl groups. A particularly strong and sharp band corresponding to the symmetric ring breathing mode of the monosubstituted benzene rings is expected around 1000 cm⁻¹.
-
[SbF₆]⁻ Anion: For an octahedral molecule, the Raman-active modes are the ν₁ (symmetric stretch), ν₂ (symmetric bend), and ν₅ (asymmetric bend). [4][6]The ν₁ mode is typically a very strong and sharp, polarized band, making it highly characteristic.
| Predicted Raman Shifts (cm⁻¹) | |
| Assignment | Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | > 3000 |
| Ring breathing (aromatic) | ~1000 (strong, sharp) |
| ν₁ (Sb-F symmetric stretch) | ~650 (strong, sharp) |
| ν₂ (Sb-F symmetric bend) | ~570 |
| ν₅ (Sb-F asymmetric bend) | ~280 |
Experimental Protocols: Solid-State Vibrational Spectroscopy
Step-by-Step Methodologies:
-
Attenuated Total Reflectance (ATR) - FTIR:
-
Sample Preparation: No significant sample preparation is required. Place a small amount of the this compound powder directly onto the ATR crystal.
-
Data Acquisition: Use the instrument's pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal. Collect the infrared spectrum. A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.
-
Data Processing: The resulting spectrum can be analyzed directly. If necessary, an ATR correction can be applied using the instrument software to produce a spectrum that more closely resembles a transmission spectrum.
-
-
Raman Spectroscopy:
-
Sample Preparation: Place a small amount of the powder on a microscope slide or in a sample holder.
-
Data Acquisition: Place the sample under the microscope objective of the Raman spectrometer. Focus the laser onto the sample. Acquire the Raman spectrum, adjusting laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
Data Processing: The resulting spectrum should be baseline corrected to remove any fluorescence background. The positions and relative intensities of the Raman bands can then be analyzed.
-
Conclusion and Future Outlook
This guide provides a foundational framework for the spectroscopic analysis of this compound. By combining predictive data based on its constituent ions with robust, field-proven experimental protocols, researchers can confidently characterize this and similar ionic compounds. The presented methodologies for NMR, IR, and Raman spectroscopy are designed to be self-validating, ensuring high-quality, reproducible data.
Future work should aim to obtain and publish the experimental spectra and the single-crystal X-ray structure of this compound. This would allow for a definitive correlation between the solid-state structure and the observed spectroscopic features, moving from the predictive to the definitive. Such data would be an invaluable resource for the scientific community, aiding in the precise characterization of this important chemical reagent.
References
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Supplementary Information for "Photochemical P4 functionalization." The Royal Society of Chemistry. [Link]
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Wikipedia. "Tetraphenylphosphonium chloride." Wikipedia, The Free Encyclopedia. [Link]
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- T. Yasuda, T. Watanabe, M. Uchiyama. "Tetraarylphosphonium Cations with Excellent Alkaline-Resistant Performance for Anion-Exchange Membranes." Angewandte Chemie International Edition, 2017, 56(43), 13476-13480.
- J. K. Cockcroft, A. N. Fitch, J. I. Langford, A. D. Richardson. "Vibrational Spectroscopy of Hexahalo Complexes." Inorganic Chemistry, 1991, 30(15), 3073-3077.
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- R. J. H. Clark, M. L. Duarte. "Intensity studies on the Raman-active fundamentals of hexahalogeno-anions of antimony(V) and tellurium(IV); the calculation of parallel and perpendicular bond-polarisability derivatives and Raman-band excitation profiles of the hexabromotellurate(IV) ion." J. Chem. Soc., Dalton Trans., 1976, 2081-2086.
-
SpectraBase. "Tetraphenylphosphonium bromide - Optional[31P NMR] - Chemical Shifts." SpectraBase. [Link]
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-
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A Comprehensive Technical Guide to the Solubility of Tetraphenylphosphonium Hexafluoroantimonate in Organic Solvents
Introduction
Tetraphenylphosphonium hexafluoroantimonate ([(C₆H₅)₄P][SbF₆]), often abbreviated as [PPh₄][SbF₆], is a quaternary phosphonium salt characterized by a large, lipophilic tetraphenylphosphonium cation and a weakly coordinating hexafluoroantimonate anion. This unique combination of a bulky, charge-delocalized cation and a large, inorganic anion imparts specific solubility characteristics that are of significant interest in various fields of chemical research, including catalysis, electrochemistry, and materials science. The ability to dissolve such ionic species in non-aqueous media is crucial for their application in homogeneous reactions and for the preparation of advanced materials.[1][2]
This technical guide provides an in-depth exploration of the solubility of this compound in organic solvents. Recognizing the scarcity of publicly available quantitative solubility data for this specific salt, this document emphasizes the fundamental principles governing its solubility and provides detailed, field-proven experimental protocols for its determination. This approach empowers researchers, scientists, and drug development professionals to ascertain the solubility of [PPh₄][SbF₆] in their specific solvent systems of interest, ensuring the reliability and reproducibility of their experimental work.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| CAS Number | 124329-50-6 | [3][4][5] |
| Molecular Formula | C₂₄H₂₀F₆PSb | [4][6] |
| Molecular Weight | 575.13 g/mol | [4][6] |
| Appearance | White to off-white crystalline solid | [7] |
| Melting Point | >300 °C | [7] |
| Stability | Stable under normal conditions.[6] | [6] |
The tetraphenylphosphonium cation consists of a central phosphorus atom tetrahedrally bonded to four phenyl groups.[1][2][8] This large, non-polar periphery shields the positive charge on the phosphorus atom, contributing to the lipophilic nature of the cation and its ability to interact favorably with organic solvent molecules.[1] The hexafluoroantimonate anion is a large, weakly coordinating anion, which minimizes strong ion-pairing interactions with the cation in solution, thereby promoting dissolution.
Factors Influencing Solubility
The solubility of an ionic compound like this compound in organic solvents is a complex interplay of several factors.[9] A thorough understanding of these factors is critical for solvent selection and for controlling the dissolution process.
-
Solvent Polarity: As a general principle, "like dissolves like." Tetraphenylphosphonium salts, including the hexafluoroantimonate, tend to be more soluble in polar organic solvents.[1][2] Solvents with a high dielectric constant can effectively solvate the ions, overcoming the lattice energy of the solid salt. However, the large organic cation allows for some solubility in less polar solvents as well.
-
Solute-Solvent Interactions: The dissolution process is driven by favorable interactions between the solute and solvent molecules. For [PPh₄][SbF₆], these interactions primarily involve ion-dipole interactions between the ions and polar solvent molecules, and van der Waals forces between the phenyl rings of the cation and the organic solvent.
-
Temperature: The solubility of most solids in liquids increases with temperature.[9] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the crystal lattice. However, the extent of this effect can vary significantly depending on the specific solute-solvent system.
-
Common Ion Effect: The solubility of an ionic compound is decreased in a solution that already contains one of its constituent ions.[9] While less common in organic synthesis, this effect should be considered if the chosen solvent or reaction mixture contains another source of tetraphenylphosphonium or hexafluoroantimonate ions.
-
Molecular Size and Shape: The large size of both the cation and the anion in [PPh₄][SbF₆] plays a significant role in its solubility.[9] The large surface area of the tetraphenylphosphonium cation allows for extensive van der Waals interactions with the solvent.
Qualitative Solubility Profile
While quantitative data is limited, a qualitative understanding of the solubility of tetraphenylphosphonium salts in various classes of organic solvents can guide initial solvent screening.
| Solvent Class | Representative Solvents | Expected Solubility of [PPh₄][SbF₆] | Rationale |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | Generally Soluble to Freely Soluble | High dielectric constants and strong dipole moments effectively solvate the ions.[1][2][10] |
| Halogenated | Dichloromethane (DCM), Chloroform | Generally Soluble | Moderate polarity and ability to engage in weak hydrogen bonding and van der Waals interactions. |
| Alcohols | Methanol, Ethanol | Soluble | Polar protic nature allows for hydrogen bonding and effective solvation of the anion.[2][10] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Sparingly Soluble to Insoluble | Lower polarity and weaker solvating power compared to more polar solvents.[11] |
| Aromatic | Toluene, Benzene | Sparingly Soluble to Insoluble | Primarily non-polar, with limited ability to solvate ions.[2][10] |
| Alkanes | Hexane, Heptane | Insoluble | Non-polar nature provides no favorable interactions to overcome the lattice energy of the salt. |
Experimental Determination of Solubility: A Step-by-Step Guide
Given the lack of readily available quantitative data, the ability to experimentally determine the solubility of this compound is a critical skill for any researcher utilizing this compound. The following protocols are designed to be robust and self-validating.
Method 1: Gravimetric Determination (The Gold Standard)
This classical method provides a direct and accurate measurement of solubility.
Principle: An excess of the solid solute is equilibrated with a known volume of solvent at a constant temperature. The undissolved solid is removed, and the mass of the dissolved solute in a known mass or volume of the saturated solution is determined after solvent evaporation.[12]
Experimental Workflow:
Caption: Gravimetric method for solubility determination.
Detailed Protocol:
-
Preparation: Accurately weigh a vial. Add an excess amount of this compound to the vial. The excess should be visually apparent.
-
Solvent Addition: Add a precise volume (e.g., 5.00 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vial to prevent solvent evaporation. Place the vial in a constant temperature bath and agitate (e.g., using a magnetic stirrer or shaker) for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[13][14]
-
Separation: Allow the undissolved solid to settle. Carefully filter the saturated solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. Alternatively, centrifuge the mixture and carefully decant the supernatant. This step must be performed quickly to minimize temperature changes and solvent evaporation.
-
Evaporation: Place the vial containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Final Weighing: Once the solvent is completely removed and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried solute.
-
Calculation:
-
Mass of dissolved solute = (Final weight of vial + solute) - (Initial weight of empty vial)
-
Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solvent used) x 100
-
Method 2: Spectroscopic Determination (High-Throughput Screening)
UV-Vis spectroscopy can be a rapid and sensitive method for determining solubility, particularly for compounds with a strong chromophore like the phenyl groups in the tetraphenylphosphonium cation.[12]
Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a pre-established calibration curve.
Experimental Workflow:
Caption: Spectroscopic method for solubility determination.
Detailed Protocol:
-
Determine λ_max: Prepare a dilute solution of [PPh₄][SbF₆] in the solvent of interest. Scan the absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λ_max), which is characteristic of the phenyl groups.
-
Prepare a Calibration Curve:
-
Prepare a stock solution of [PPh₄][SbF₆] of a known high concentration in the chosen solvent.
-
Perform a series of serial dilutions to create at least five standard solutions of known, decreasing concentrations.
-
Measure the absorbance of each standard solution at λ_max.
-
Plot absorbance versus concentration. The resulting graph should be a straight line that passes through the origin (Beer-Lambert Law). Determine the equation of the line (y = mx + c, where y is absorbance and x is concentration).
-
-
Prepare and Analyze the Saturated Solution:
-
Prepare a saturated solution of [PPh₄][SbF₆] as described in the gravimetric method (steps 1-4).
-
Carefully take a small, precise volume of the clear saturated supernatant and dilute it with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λ_max.
-
-
Calculation:
-
Use the equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply the concentration of the diluted sample by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility.
-
Data Summary and Interpretation
| Solvent | Solvent Type | Dielectric Constant (approx.) | Expected Solubility ( g/100 mL at 25°C) |
| Acetonitrile | Polar Aprotic | 37.5 | > 10 |
| Dichloromethane | Halogenated | 9.1 | 5 - 10 |
| Methanol | Polar Protic | 32.7 | 1 - 5 |
| Tetrahydrofuran | Ether | 7.5 | < 1 |
| Toluene | Aromatic | 2.4 | < 0.1 |
| n-Hexane | Alkane | 1.9 | Insoluble |
Note: The values in the table above are estimates and should be experimentally verified.
Safety Considerations
This compound is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[3][6] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.[3] For detailed safety information, consult the Safety Data Sheet (SDS).[3][6]
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective utilization in research and development. While a comprehensive database of its solubility in all common organic solvents is not yet available, this guide provides the theoretical framework and practical experimental protocols necessary for researchers to confidently and accurately determine this vital property. By understanding the factors that govern solubility and by employing robust experimental techniques, scientists can effectively integrate this versatile salt into a wide range of chemical applications.
References
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Wikipedia. Tetraphenylphosphonium chloride. [Link]
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Salian, V. D., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5036-5047. [Link]
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IUPAC-NIST Solubility Data Series. Tetraphenylborates. [Link]
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Salian, V. D., et al. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. [Link]
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ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? [Link]
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SlideShare. (n.d.). solubility experimental methods.pptx. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2023, April 1). Tetraphenylphosphonium Chloride: Properties, Uses, and Synthesis. [Link]
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Marciniak, A. (2011). The Solubility Parameters of Ionic Liquids. Molecules, 16(5), 4108-4119. [Link]
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Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Austin Publishing Group. (n.d.). Ionic Liquids as Solvents in Separation Processes. [Link]
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Krossing, I., & Slattery, J. M. (2007). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. Journal of the American Chemical Society, 129(43), 13427-13434. [Link]
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Vedantu. (n.d.). Explain any four factors which affect the solubility of ionic compounds. [Link]
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ChemBK. (2024, April 10). Tetraphenylphosphonium bromide. [Link]
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Chemistry LibreTexts. (2023, July 7). 17.5: Factors that Affect Solubility. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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An In-Depth Technical Guide to Tetraphenylphosphonium Hexafluoroantimonate (CAS 124329-50-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylphosphonium hexafluoroantimonate, identified by the CAS number 124329-50-6, is a salt that pairs the large, lipophilic tetraphenylphosphonium (TPP) cation with the hexafluoroantimonate anion. While specific research applications for this particular salt are not extensively documented, the well-established properties of its constituent ions provide a strong basis for its potential utility in various scientific domains. The TPP cation is widely recognized for its ability to facilitate the transport of molecules across biological membranes, a characteristic that has been leveraged in drug delivery and mitochondrial research. Conversely, the hexafluoroantimonate anion is known for its role in strong acid chemistry and its associated toxicological profile.
This guide provides a comprehensive overview of the known properties and hazards of this compound, drawing on data for the compound itself where available, and supplementing with established knowledge of the tetraphenylphosphonium cation and the hexafluoroantimonate anion to offer a well-rounded technical resource.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 124329-50-6 | [1] |
| Molecular Formula | C24H20F6PSb | [1][2] |
| Molecular Weight | 575.13 g/mol | [1] |
| Appearance | Solid (Form may vary) | General knowledge |
| Purity | ≥98% (typical) | [1] |
| Solubility | Soluble in polar organic solvents such as acetonitrile and dimethylformamide. | [3] |
The Tetraphenylphosphonium Cation: A Vehicle for Cellular Delivery
The scientific interest in tetraphenylphosphonium salts primarily stems from the unique characteristics of the TPP cation. Its lipophilic nature, arising from the four phenyl rings, allows it to readily cross cellular and mitochondrial membranes. This property has been exploited in a number of research and therapeutic contexts.
Mitochondrial Targeting
A key application of the TPP cation is in the targeted delivery of therapeutic agents to mitochondria. Due to the negative membrane potential of the inner mitochondrial membrane, the positively charged TPP cation accumulates within the mitochondria. This targeted accumulation has been used to deliver antioxidants, imaging agents, and anticancer drugs directly to this organelle, enhancing their efficacy and reducing off-target effects.
Caption: TPP-conjugated molecules cross the cell and mitochondrial membranes, accumulating in the mitochondrial matrix due to the negative membrane potential.
Anticancer and Antimicrobial Activity
The TPP cation itself has demonstrated intrinsic biological activity. Studies have shown that certain tetraphenylphosphonium salts exhibit anticancer properties, potentially through the disruption of mitochondrial function in cancer cells, which often have a higher mitochondrial membrane potential than healthy cells. Furthermore, the ability of TPP to disrupt microbial membranes has led to investigations into its use as an antimicrobial agent.
The Hexafluoroantimonate Anion: Properties and Hazards
The hexafluoroantimonate (SbF₆⁻) anion is a large, weakly coordinating anion derived from fluoroantimonic acid, a superacid. Its presence in the salt contributes significantly to the overall hazard profile of the compound.
Toxicity and Corrosivity
The primary hazard associated with the hexafluoroantimonate anion is its potential to hydrolyze and release hydrogen fluoride (HF).[4] HF is a highly corrosive and toxic substance that can cause severe burns upon contact with skin or eyes and can be fatal if inhaled or ingested.[5] Safety data for related compounds like silver hexafluoroantimonate indicate that it can cause severe skin burns and eye damage and is harmful if swallowed or inhaled.[5] The hexafluoroantimonate anion itself has been shown to be toxic to aquatic life.[6] One study on ionic liquids found that the SbF₆⁻ anion was more toxic to phytoplankton than several other anions.
Hazard Assessment and Safe Handling
Given the properties of its constituent ions, this compound should be handled with extreme caution in a laboratory setting.
Toxicological Summary
| Hazard | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | [6] |
| Acute Dermal Toxicity | Harmful in contact with skin. | [6] |
| Acute Inhalation Toxicity | Harmful if inhaled. | [6] |
| Skin Corrosion/Irritation | Potential for severe skin burns due to the hexafluoroantimonate anion. | [5] |
| Eye Damage/Irritation | Potential for severe eye damage. | [5] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | [6] |
Personal Protective Equipment (PPE) and Handling Protocols
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
-
Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.
Experimental Protocols
General Protocol for Assessing In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a general method for determining the cytotoxic effects of a compound on a cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the wells and replace it with a medium containing the various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: A stepwise representation of a typical MTT assay for determining the cytotoxicity of a compound.
Synthesis Considerations
A general approach would be to react a more common tetraphenylphosphonium salt, such as tetraphenylphosphonium bromide or chloride, with a hexafluoroantimonate salt, such as silver hexafluoroantimonate or an alkali metal hexafluoroantimonate, in a suitable solvent. The choice of solvent would be critical to facilitate the precipitation of the less soluble salt, driving the reaction to completion. For example, reacting tetraphenylphosphonium bromide with silver hexafluoroantimonate in a solvent where silver bromide is insoluble would yield the desired product in the solution.
The synthesis of tetraphenylphosphonium halides can be achieved by reacting triphenylphosphine with the corresponding halobenzene.[3][7] The preparation of hexafluoroantimonate salts often involves the reaction of antimony pentoxide or antimony pentafluoride with hydrofluoric acid, followed by reaction with a suitable base to form the desired salt.[8][9]
Conclusion
This compound is a compound with a dual character. The tetraphenylphosphonium cation offers significant potential in biomedical research, particularly for targeted drug delivery to mitochondria. However, the presence of the hexafluoroantimonate anion introduces considerable hazards that necessitate stringent safety precautions. Researchers and drug development professionals considering the use of this compound should carefully weigh the potential benefits of the TPP cation against the risks associated with the hexafluoroantimonate anion. Further research is needed to elucidate the specific properties and applications of this particular salt and to develop safe and efficient methods for its synthesis and handling.
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Crystal structure of tetraphenyl phosphate tetrakis[dimethyl (2,2,2-trichloroacetyl)phosphoramidato]lutetium(III), PPh4[LuL 4]. PMC. [Link]
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molecular weight and formula of tetraphenylphosphonium hexafluoroantimonate
An In-Depth Technical Guide to Tetraphenylphosphonium Hexafluoroantimonate for Advanced Research Applications
Introduction
This compound, [(C₆H₅)₄P]⁺[SbF₆]⁻, is a quaternary phosphonium salt that serves as a crucial tool in various domains of chemical research. Comprising a bulky, lipophilic tetraphenylphosphonium (PPh₄⁺) cation and a weakly coordinating hexafluoroantimonate (SbF₆⁻) anion, this compound offers a unique combination of properties. Its primary utility stems from the cation's ability to stabilize and facilitate the crystallization of large, often sensitive, inorganic and organometallic anions.[1] The SbF₆⁻ anion is notable for its large size and low nucleophilicity, rendering it a non-interfering or "innocent" counter-ion in many chemical transformations. This guide, intended for researchers and drug development professionals, provides a senior application scientist's perspective on the core properties, synthesis, applications, and safe handling of this versatile reagent.
Part 1: Core Physicochemical Properties and Characterization
Understanding the fundamental properties of a reagent is the bedrock of its effective application. The predictable behavior of this compound in various systems is a direct consequence of its distinct ionic components.
The tetraphenylphosphonium cation consists of a central phosphorus atom bonded to four phenyl groups in a tetrahedral geometry.[1][2] This arrangement results in a rigid, sterically demanding, and non-polar cation that readily engages in van der Waals interactions, promoting solubility in many polar organic solvents and facilitating the formation of well-ordered crystal lattices.[1] The hexafluoroantimonate anion is an octahedral complex known for its exceptional stability and poor coordinating ability, which is critical in studies of reactive cationic species.
Quantitative Data Summary
For ease of reference, the key quantitative properties are summarized below. A minor discrepancy in molecular weight exists across suppliers, likely due to differences in isotopic abundance calculations.
| Property | Value | Source(s) |
| Chemical Formula | C₂₄H₂₀F₆PSb | [3][4][5][6] |
| Molecular Weight | 575.15 g/mol | [3] |
| 575.13 g/mol | [4][7] | |
| CAS Number | 124329-50-6 | [3][4][8] |
| Typical Purity | ≥98% | [4][7] |
| Appearance | Typically a white to off-white solid | N/A |
Structural Representation
The fundamental structure is an ionic pair, as depicted below.
Caption: Ionic association between the cation and anion.
Part 2: Synthesis and Purification
Commercially available, this compound is typically synthesized via a two-step process. The causality behind this approach is rooted in practicality and yield optimization. First, a stable tetraphenylphosphonium halide salt is prepared, which then undergoes a salt metathesis (anion exchange) reaction.
Step 1: Synthesis of Tetraphenylphosphonium Bromide ([PPh₄]Br)
The synthesis of the cation precursor is well-established. One common method involves the reaction of triphenylphosphine with bromobenzene using a nickel catalyst.[9] The choice of a nickel catalyst is crucial as it facilitates the otherwise difficult aryl-phosphorus bond formation.
Step 2: Salt Metathesis for Anion Exchange
With the stable bromide salt in hand, the hexafluoroantimonate anion is introduced. This is an ion exchange reaction driven by the precipitation of an insoluble salt. For instance, reacting the aqueous or alcoholic solution of [PPh₄]Br with a silver hexafluoroantimonate (AgSbF₆) solution results in the precipitation of silver bromide (AgBr), leaving the desired product in solution. The choice of a silver salt is strategic due to the extremely low solubility of AgBr, which drives the reaction to completion.
Experimental Protocol: A Self-Validating Synthesis Workflow
This protocol is a representative methodology. Self-validation is achieved through in-process checks, such as complete precipitation of the byproduct (AgBr) and characterization of the final product.
Materials:
-
Tetraphenylphosphonium bromide ([PPh₄]Br)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Ethanol, Reagent Grade
-
Dichloromethane, Reagent Grade
-
Deionized Water
Procedure:
-
Dissolution: Dissolve a precise mass of [PPh₄]Br (1.0 equivalent) in warm ethanol. In a separate, light-protected vessel, dissolve AgSbF₆ (1.0 equivalent) in a minimal amount of deionized water or ethanol.
-
Reaction: Slowly add the AgSbF₆ solution to the stirring [PPh₄]Br solution. A dense, white precipitate of AgBr will form immediately. Causality Check: The instant formation of a precipitate indicates the metathesis reaction is proceeding as expected.
-
Completion & Isolation: Stir the mixture at room temperature for 1-2 hours to ensure complete reaction. Protect from light to prevent silver salt photoreduction. Filter the mixture to remove the AgBr precipitate. A fine filter (e.g., Celite pad) is recommended to capture all the solid.
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure (rotary evaporation).
-
Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot dichloromethane. Slowly add a non-polar solvent like hexane or diethyl ether until turbidity persists. Allow the solution to cool slowly to room temperature, then to 0-4 °C to induce crystallization.
-
Final Product: Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. Validation: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (e.g., NMR, IR).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of [PPh₄][SbF₆].
Part 3: Field-Proven Applications
The utility of this reagent is not merely academic; it is a workhorse compound for solving specific challenges in synthesis and materials science.
Crystallization and Structural Analysis
The Challenge: Large, charge-diffuse, or structurally complex anions are notoriously difficult to crystallize. Their salts with small cations (e.g., Li⁺, Na⁺) often form oils, glasses, or microcrystalline powders unsuitable for single-crystal X-ray diffraction.
The [PPh₄]⁺ Solution: The tetraphenylphosphonium cation provides a robust solution. Its large size, rigidity, and defined shape promote favorable packing interactions within a crystal lattice.[1] It effectively acts as a "structured container," forcing complex anions to arrange in an orderly fashion. This has been demonstrated in the synthesis and characterization of novel coordination polymers and lanthanide complexes, where the [PPh₄]⁺ cation directs the overall topology of the resulting framework.[10][11]
Ion-Pair Extraction and Separation
The Challenge: Removing charged organic species, such as anionic dyes, from aqueous waste streams is a significant environmental challenge. These dyes are often highly soluble in water, making simple extraction difficult.
The [PPh₄]⁺ Solution: The lipophilic nature of the [PPh₄]⁺ cation can be exploited. When introduced into an aqueous solution containing an anionic dye, it forms a charge-neutral ion pair: {[PPh₄]⁺[Dye]⁻}. This new complex is significantly more hydrophobic than the original dye, allowing it to be extracted into an organic solvent or precipitated from the aqueous phase. Studies have shown that [PPh₄]Br is effective in decolorizing solutions containing reactive anionic dyes through this mechanism.[12] The bulkier the cation, the stronger the association and the more effective the separation.[12]
Part 4: Safety, Handling, and Disposal
Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.
Core Hazards
Personal Protective Equipment (PPE) and Handling
| Precaution | Specification | Rationale |
| Ventilation | Use only in a well-ventilated area or chemical fume hood. | To prevent inhalation of dust.[13][14][15] |
| Eye Protection | Wear safety glasses with side-shields or goggles (EN 166 standard). | To prevent eye contact with dust.[13][16] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile). | To prevent skin contact.[13][16] |
| Skin Protection | Wear a lab coat or long-sleeved clothing. | To prevent skin exposure.[13] |
| Respiratory | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate. | To prevent inhalation when dust concentrations are high.[15] |
Protocol for Safe Handling and Disposal
-
Engineering Controls: Always handle this solid material within a certified chemical fume hood to minimize inhalation risk.
-
Personal Protection: Before handling, don all required PPE as detailed in the table above.
-
Weighing and Transfer: Conduct all transfers of the solid carefully to avoid generating dust. Use a spatula and weigh onto a tared weigh boat or directly into the reaction vessel inside the fume hood.
-
Spill Management: In case of a spill, do not dry sweep. Carefully clean up the spill using a damp paper towel or a HEPA-filtered vacuum. Place all contaminated materials into a sealed container labeled as hazardous waste.[17]
-
Disposal: Dispose of unused material and contaminated waste in a designated, sealed hazardous waste container. The container must be sent to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14] Do not allow the material to enter drains or waterways due to its aquatic toxicity.[13][16]
Conclusion
This compound is more than a simple salt; it is an enabling reagent for advanced chemical research. Its value lies in the predictable and advantageous properties of its constituent ions: a bulky, structure-directing cation and a stable, non-coordinating anion. By understanding its synthesis, leveraging its unique applications in crystallization and separation, and adhering to strict safety protocols, researchers can effectively harness its potential to advance the frontiers of inorganic synthesis, materials science, and environmental remediation.
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ResearchGate. Growth and Characterization of Tetraphenylphosphonium Bromide Crystal.
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ResearchGate. Structure Directing Effects of the Tetraphenylphosphonium Cation upon the Formation of Lanthanoid Anilate Coordination Polymers.
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National Center for Biotechnology Information. Crystal structure of tetraphenyl phosphate tetrakis[dimethyl (2,2,2-trichloroacetyl)phosphoramidato]lutetium(III), PPh4[LuL 4].
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An In-Depth Technical Guide to the Catalytic Mechanisms of Tetraphenylphosphonium Hexafluoroantimonate
Introduction
In the landscape of modern catalysis, the rational design of catalysts hinges on the precise control of reactivity and selectivity. Tetraphenylphosphonium hexafluoroantimonate, [PPh₄]⁺[SbF₆]⁻, emerges as a compound of significant interest, embodying a synergistic combination of a bulky, stable organic cation and a large, weakly coordinating anion. While its direct catalytic applications are an area of ongoing exploration, the well-established, independent functionalities of its constituent ions—the tetraphenylphosphonium ([PPh₄]⁺) cation and the hexafluoroantimonate ([SbF₆]⁻) anion—provide a strong foundation for postulating its mechanisms of action in various catalytic transformations.
This technical guide provides an in-depth analysis of the core principles governing the potential catalytic activity of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this salt in designing novel synthetic methodologies. We will deconstruct the roles of the cation and anion, propose detailed catalytic cycles for its application in phase-transfer catalysis and cationic polymerization, and provide a framework for its practical implementation.
Core Components and Their Catalytic Significance
The catalytic potential of this compound is best understood by examining its constituent ions separately.
The Tetraphenylphosphonium ([PPh₄]⁺) Cation: A Bulky and Lipophilic Phase-Transfer Agent
The tetraphenylphosphonium cation is a large, lipophilic cation characterized by four phenyl groups tetrahedrally bonded to a central phosphorus atom. Its key attributes in a catalytic context include:
-
Phase-Transfer Capabilities: The lipophilic nature of the [PPh₄]⁺ cation allows it to be highly soluble in organic solvents. This property is the cornerstone of its function in phase-transfer catalysis (PTC), where it can transport an anionic reactant from an aqueous or solid phase into an organic phase where the substrate resides.[1][2] This circumvents the mutual insolubility of reactants, thereby accelerating reaction rates.[2]
-
Steric Bulk and Stability: The significant steric hindrance provided by the four phenyl rings enhances the stability of the cation, preventing it from undergoing undesired side reactions.[3] This robustness is particularly advantageous in reactions conducted under harsh conditions.
-
Structure-Directing Effects: In the solid state, the [PPh₄]⁺ cation can act as a template, influencing the topology of coordination polymers.[4] This suggests its potential to organize reactants in the transition state, thereby influencing the stereochemical outcome of a reaction.
The Hexafluoroantimonate ([SbF₆]⁻) Anion: A Quintessential Non-Coordinating Anion
The hexafluoroantimonate anion is one of the most prominent examples of a weakly coordinating or non-coordinating anion (WCA).[5] Its defining characteristic is its extremely low nucleophilicity and basicity, which stems from the high electronegativity of the fluorine atoms and the delocalization of the negative charge over the octahedral [SbF₆]⁻ structure. In catalysis, this translates to:
-
Stabilization of Cationic Species: The primary role of a WCA like [SbF₆]⁻ is to act as a charge-balancing counter-ion for highly electrophilic and reactive cationic intermediates without forming a strong covalent bond.[5][6] This "naked" cation is then free to engage with the substrate, leading to efficient catalysis.
-
Enhancement of Lewis Acidity: In reactions catalyzed by Lewis acids, the use of a WCA can significantly enhance the Lewis acidity of the cationic metal center.
-
Facilitation of Cationic Polymerization: WCAs are essential components in many cationic polymerization systems. They stabilize the propagating carbocationic or oxonium ion chain ends, preventing premature termination and allowing for controlled polymer growth.[6][7]
Postulated Mechanisms of Action in Catalysis
Based on the individual properties of its ions, this compound can be envisioned to operate through at least two distinct catalytic mechanisms.
Mechanism I: Phase-Transfer Catalysis
In a biphasic system (e.g., aqueous/organic), this compound can function as a classic phase-transfer catalyst. The catalytic cycle, illustrated below, would involve the exchange of the hexafluoroantimonate anion for a reactant anion at the phase interface.
Experimental Workflow: A Representative Protocol
-
Reaction Setup: A jacketed reaction vessel is charged with the organic substrate dissolved in a water-immiscible solvent (e.g., toluene, dichloromethane). The aqueous solution of the nucleophile (e.g., NaCN, NaN₃) is then added.
-
Catalyst Introduction: A catalytic amount of this compound (typically 1-5 mol%) is added to the biphasic mixture.
-
Reaction Execution: The mixture is stirred vigorously to ensure a large interfacial area for efficient phase transfer. The reaction progress is monitored by an appropriate analytical technique (e.g., GC, HPLC, TLC).
-
Work-up: Upon completion, the organic layer is separated, washed with water to remove the catalyst and any remaining inorganic salts, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is then purified by standard methods such as crystallization or column chromatography.
Mechanism II: Initiator/Co-catalyst in Cationic Polymerization
This compound has the potential to act as an initiator or co-catalyst in the cationic ring-opening polymerization of heterocyclic monomers like epoxides or tetrahydrofuran (THF). The initiation could occur through adventitious water or an alcohol, where the proton is the ultimate initiator, and the [SbF₆]⁻ anion acts as the non-coordinating counter-ion.
Experimental Workflow: Polymerization of Tetrahydrofuran
-
Monomer and Solvent Purification: Tetrahydrofuran (THF) and the solvent (e.g., dichloromethane) are rigorously dried and distilled prior to use to minimize termination reactions.
-
Reaction Setup: A flame-dried, nitrogen-purged reaction vessel is charged with the purified solvent and cooled to the desired temperature (e.g., 0 °C). The purified THF monomer is then added.
-
Initiation: A solution of this compound in the reaction solvent is added to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed under an inert atmosphere for a specified time. The progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Termination: The polymerization is quenched by the addition of a nucleophilic reagent, such as methanol or ammonia in methanol.
-
Isolation and Purification: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., cold methanol or water), filtered, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by NMR spectroscopy to confirm the structure.
Potential Applications
The dual mechanistic possibilities of this compound open up a wide range of potential applications in organic synthesis and materials science:
| Application Area | Reaction Type | Rationale |
| Fine Chemical Synthesis | Nucleophilic Substitution (e.g., cyanation, azidation, halogen exchange) | As a phase-transfer catalyst to facilitate reactions between inorganic nucleophiles and organic substrates.[5] |
| Oxidation Reactions | Transporting oxidizing agents (e.g., permanganate, dichromate) into the organic phase. | |
| Polymer Chemistry | Cationic Ring-Opening Polymerization | As an initiator or co-catalyst for the synthesis of polyethers (from epoxides, THF), polyesters (from lactones), and other polymers.[6] |
| Living/Controlled Polymerization | The non-coordinating nature of the [SbF₆]⁻ anion could lead to a more controlled polymerization with a narrow molecular weight distribution. | |
| Drug Development | Synthesis of Complex Intermediates | Facilitating key bond-forming reactions under mild conditions, which is crucial for the synthesis of sensitive pharmaceutical compounds. |
Synthesis of this compound
A plausible and common method for the synthesis of this compound is through a salt metathesis reaction, typically by reacting a tetraphenylphosphonium halide with a hexafluoroantimonate salt.
Step-by-Step Protocol:
-
Preparation of Reactant Solutions:
-
Dissolve one equivalent of tetraphenylphosphonium bromide or chloride in a suitable solvent, such as ethanol or a mixture of dichloromethane and water.
-
In a separate vessel, dissolve a slight excess (e.g., 1.05 equivalents) of a hexafluoroantimonate salt, such as silver hexafluoroantimonate (AgSbF₆) or sodium hexafluoroantimonate (NaSbF₆), in a solvent in which it is soluble (e.g., water for NaSbF₆, acetone for AgSbF₆).
-
-
Reaction:
-
Slowly add the hexafluoroantimonate salt solution to the stirred solution of the tetraphenylphosphonium halide at room temperature.
-
A precipitate of the insoluble salt (AgBr, AgCl, or NaBr, NaCl) will form immediately.
-
-
Isolation of the Product:
-
Stir the reaction mixture for a few hours to ensure complete reaction.
-
Remove the precipitated inorganic salt by filtration.
-
The filtrate, containing the desired this compound, is then concentrated under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/diethyl ether or ethanol.
-
The purified product should be dried under vacuum to remove any residual solvent.
-
-
Characterization:
-
The identity and purity of the synthesized salt can be confirmed by standard analytical techniques, including NMR spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F), mass spectrometry, and elemental analysis.
-
Conclusion and Future Outlook
This compound is a compelling catalytic agent whose potential is strongly suggested by the well-defined and complementary roles of its constituent ions. The tetraphenylphosphonium cation offers a robust and effective means of facilitating biphasic reactions through phase-transfer catalysis, while the hexafluoroantimonate anion provides the quintessential non-coordinating environment necessary for stabilizing highly reactive cationic intermediates.
While this guide has postulated detailed mechanisms for its action in phase-transfer catalysis and cationic polymerization, there is a clear need for further empirical studies to validate these hypotheses. Future research should focus on:
-
Screening in a broad range of reactions: Systematically evaluating the efficacy of [PPh₄]⁺[SbF₆]⁻ in various phase-transfer and cationic polymerization reactions to gather quantitative data on yields, selectivity, and reaction kinetics.
-
Mechanistic Investigations: Employing spectroscopic techniques (e.g., in situ NMR) and computational modeling to elucidate the precise role of the ion pair in the catalytic cycle and to identify key intermediates.
-
Development of Novel Applications: Exploring its use in other areas of catalysis where the combination of a phase-transfer agent and a non-coordinating anion could be beneficial, such as in certain transition-metal-catalyzed reactions.
By bridging the gap between the theoretical potential and practical application, the full scope of this compound as a versatile and powerful tool in the synthetic chemist's arsenal can be realized.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Reactions: The Power of Tetraphenylphosphonium Chloride as a Phase Transfer Catalyst. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Phase Transfer Catalysis with Tetraphenyl Phosphonium Bromide. Retrieved from [Link]
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-
Wikipedia. (n.d.). Cationic polymerization. Retrieved from [Link]
-
chemeurope.com. (n.d.). Non-coordinating anion. Retrieved from [Link]
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-
Wikipedia. (n.d.). Non-coordinating anion. Retrieved from [Link]
- Ohashi, M., et al. (2018). Tetraarylphosphonium Cations with Excellent Alkaline‐Resistant Performance for Anion‐Exchange Membranes. PMC - NIH.
- Hua, C. (2019). Structure Directing Effects of the Tetraphenylphosphonium Cation upon the Formation of Lanthanoid Anilate Coordination Polymers.
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Methodological & Application
using tetraphenylphosphonium hexafluoroantimonate as a supporting electrolyte
An Application Guide to Tetraphenylphosphonium Hexafluoroantimonate ([PPh₄][SbF₆]) as a High-Performance Supporting Electrolyte
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive overview of this compound, [PPh₄][SbF₆], as a premium supporting electrolyte for non-aqueous electrochemical applications. We delve into the fundamental physicochemical properties that underpin its superior performance, including its wide electrochemical window, high solubility in organic media, and the chemical inertness imparted by its bulky cation and weakly coordinating anion. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable electrochemical data. Detailed protocols for preparation, handling, and application in cyclic voltammetry are provided, alongside expert insights into the causality behind experimental choices to ensure trustworthy and reproducible results.
Introduction: The Critical Role of the Supporting Electrolyte
In electrochemical analysis, the supporting electrolyte is a fundamental component that is often overlooked. Its primary function is to increase the conductivity of the solution and minimize the iR drop (uncompensated resistance), ensuring that the measured potential is an accurate reflection of the electrode-analyte interface.[1] However, the choice of electrolyte can profoundly influence the entire electrochemical system, affecting reaction mechanisms and the stability of intermediates.[2]
This compound, [PPh₄][SbF₆], has emerged as a supporting electrolyte of choice for demanding applications. It uniquely combines the properties of the large, sterically hindered tetraphenylphosphonium ([PPh₄]⁺) cation with the exceptionally stable and weakly coordinating hexafluoroantimonate ([SbF₆]⁻) anion. The [PPh₄]⁺ cation is known for its rigidity and tendency to form highly crystalline salts that are readily soluble in common organic solvents like acetonitrile and dimethylformamide.[3][4] This combination provides a wide potential window, allowing for the investigation of analytes with challenging redox potentials without interference from the electrolyte itself.
Physicochemical & Electrochemical Properties
The efficacy of [PPh₄][SbF₆] is grounded in its distinct properties, which are summarized below. Understanding these characteristics is crucial for its effective implementation in experimental design.
| Property | Value / Description | Rationale & Significance |
| Chemical Formula | C₂₄H₂₀F₆PSb | - |
| Molar Mass | 575.13 g/mol [5] | Essential for accurate preparation of solutions of known concentration. |
| Appearance | White to off-white crystalline solid. | Visual indicator of purity. Discoloration may suggest decomposition or impurities. |
| Solubility | Soluble in polar aprotic solvents (e.g., acetonitrile, DMF, dichloromethane).[3] | The large, lipophilic nature of the [PPh₄]⁺ cation facilitates dissolution in organic media, which is critical for non-aqueous electrochemistry. |
| Electrochemical Window | Wide; estimated to be > 5 V in purified acetonitrile. | The [PPh₄]⁺ cation is difficult to reduce due to its steric bulk, and the [SbF₆]⁻ anion is highly resistant to oxidation. This broad, inert potential range is paramount for studying a wide variety of redox-active species, including many pharmaceutical compounds.[6] |
| Ion-Pairing Effects | Minimal. | The [SbF₆]⁻ anion is large and has a diffuse negative charge, making it very weakly coordinating. This minimizes its interaction with electrochemically generated radical ions or charged intermediates, providing a more accurate picture of the analyte's intrinsic redox behavior.[2] |
Core Application: Cyclic Voltammetry Protocol
Cyclic Voltammetry (CV) is a cornerstone technique for probing the redox behavior of chemical species. The following protocol provides a self-validating system for obtaining high-quality data using [PPh₄][SbF₆].
Safety & Handling
-
Hygroscopic Nature : Tetraphenylphosphonium salts can be hygroscopic.[7] Store [PPh₄][SbF₆] in a desiccator or a glovebox. Prior to use, it is best practice to dry the salt under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove trace water.[1]
-
Moisture Sensitivity : The [SbF₆]⁻ anion can hydrolyze in the presence of water, especially at elevated potentials, to form hydrofluoric acid (HF). All operations should be conducted using rigorously dried solvents and preferably under an inert atmosphere (e.g., Argon or Nitrogen) in a glovebox.[8]
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate gloves when handling the solid salt and its solutions.
Preparation of 0.1 M [PPh₄][SbF₆] Electrolyte Solution in Acetonitrile
Causality : A 0.1 M concentration is standard practice as it provides sufficient conductivity for most analytical experiments (typically with analyte concentrations of 0.1-1.0 mM) while minimizing viscosity effects.[1] Acetonitrile is a common solvent due to its wide potential window and ability to dissolve a broad range of organic compounds.
Step-by-Step Methodology:
-
Solvent Purification : Use electrochemical-grade acetonitrile (MeCN) with low water content (<20 ppm). If not available, purify the solvent by distilling from CaH₂ followed by P₂O₅. Store the dried solvent over activated 3Å molecular sieves inside a glovebox.[1]
-
Weighing : Inside a glovebox, accurately weigh 5.751 g of pre-dried [PPh₄][SbF₆] (for 100 mL of solution).
-
Dissolution : Transfer the weighed salt into a 100 mL volumetric flask. Add approximately 70 mL of the purified MeCN and sonicate or stir the solution until the salt is completely dissolved.
-
Final Volume : Carefully add MeCN to the 100 mL mark. Cap the flask and invert it several times to ensure a homogeneous solution.
-
Storage : Store the electrolyte solution in a sealed container inside the glovebox to prevent contamination from atmospheric moisture and oxygen.
Experimental Workflow for Cyclic Voltammetry
The following workflow diagram illustrates the logical progression of a typical CV experiment.
Detailed Steps:
-
Electrode Preparation : Polish the working electrode (e.g., glassy carbon or platinum) with alumina slurry, rinse thoroughly with deionized water and then the purified solvent, and dry completely.[6]
-
Cell Assembly : Assemble a standard three-electrode cell.
-
Working Electrode (WE) : Glassy Carbon, Pt, or Au disk.
-
Reference Electrode (RE) : A non-aqueous reference electrode, such as a silver wire in a 0.01 M AgNO₃ solution in the same electrolyte (Ag/Ag⁺), is preferred to avoid chloride contamination from aqueous electrodes like SCE or Ag/AgCl.[9]
-
Counter Electrode (CE) : A platinum wire or mesh with a surface area significantly larger than the WE.
-
-
Background Scan : Fill the cell with the [PPh₄][SbF₆] electrolyte solution. Deoxygenate by bubbling with argon for 5-10 minutes. Record a CV scan over the desired potential range. The resulting voltammogram should be featureless, confirming the purity of the electrolyte and solvent.[1]
-
Analyte Measurement : Inject a small aliquot of a concentrated stock solution of your analyte into the cell. Briefly bubble with argon to mix. Record the CV.
-
Internal Referencing (Optional but Recommended) : After recording the analyte's CV, add a small amount of ferrocene as an internal standard. Record another CV to determine the position of the Fc/Fc⁺ couple. Reporting potentials versus this internal standard allows for direct comparison of data between different laboratories and solvent systems.
Applications in Pharmaceutical Research and Development
The robust nature of [PPh₄][SbF₆] makes it highly suitable for applications in the pharmaceutical sector, where understanding and controlling redox processes is crucial.
-
Probing Drug Metabolism : Many metabolic pathways involve redox transformations. CV can be used as a rapid screening tool to determine the oxidation or reduction potentials of drug candidates, providing insight into their potential metabolic fates and liabilities. A wide, inert potential window is essential for studying these processes without ambiguity.
-
Electrosynthesis of Complex Molecules : Modern pharmaceutical manufacturing is increasingly exploring electrosynthesis as a greener, more efficient alternative to traditional chemical methods.[10] Supporting electrolytes like [PPh₄][SbF₆] provide the necessary stable and non-reactive medium for carrying out complex, late-stage functionalizations of drug molecules, which can accelerate the discovery of new active compounds.[11]
-
Drug Release Monitoring : Electrochemical methods can monitor the real-time release of redox-active drugs from nanoparticle-based delivery systems.[12] The high signal-to-noise ratio achievable with a high-quality electrolyte system is critical for the sensitivity required in these assays.
-
Biosensor Development : In the development of electrochemical biosensors for therapeutic drug monitoring, the electrolyte must not interfere with the biological recognition element or the electrochemical transducer.[13] The inertness of [PPh₄][SbF₆] makes it a candidate for non-aqueous or mixed-media biosensing applications.
References
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- Ivashenko, O., & van der Veen, J. T. (n.d.). S1 Electronic Supplementary Information Oxidative electrochemical aryl C-C coupling of spiropyrans. The Royal Society of Chemistry.
- ChemBK. (2024). Tetraphenylphosphonium bromide.
- ResearchGate. (n.d.). Cyclic voltammogram of 1a in DMF with tetrabutylammonium hexafluorophosphate (NBu4PF6) (0.1 m) as supporting electrolyte on a platinum working and counter electrode at 50 mV·s-1 with a nonaqueous Ag/AgNO3 reference electrode.
- Boucher, D., & Nguyen, Z. A. (2023). The often neglected impact of supporting electrolyte on homogeneous electrocatalytic mechanisms. Faraday Discussions. Published by the Royal Society of Chemistry.
- Santa Cruz Biotechnology. (n.d.). This compound.
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Wikipedia. (n.d.). Tetraphenylphosphonium chloride. Retrieved from [Link]
- Ningbo Inno Pharmchem Co., Ltd. (2023). Tetraphenylphosphonium Chloride: Properties, Uses, and Synthesis.
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MDPI. (2023). Synthesis, Structure, and Electrochemical Properties of 2,3,4,5-Tetraphenyl-1-Monophosphaferrocene Derivatives. Retrieved from [Link]
- BASi. (n.d.). Recycling of the Supporting Electrolyte Tetra(n-butyl)ammonium Hexafluorophosphate from Used Electrolyte Solutions.
- Wang, J., et al. (2009). Real-time electrochemical monitoring of drug release from therapeutic nanoparticles. Analytical Chemistry, 81(22), 9483-9488.
- BenchChem. (n.d.). A Comparative Guide to the Electrochemical Window of Tetrabutylammonium Hexafluorophosphate.
-
R&D World. (2017). Chemists Use Electrochemistry to Amp Up Drug Manufacturing. Retrieved from [Link]
-
MDPI. (2021). Progress on Electrochemical Sensing of Pharmaceutical Drugs in Complex Biofluids. Retrieved from [Link]
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National Institutes of Health. (2023). Electrochemical Late-Stage Functionalization. Retrieved from [Link]
- BenchChem. (n.d.). Solubility of Tetraphenylarsonium chloride in different organic solvents.
-
chemeurope.com. (n.d.). Tetraphenylphosphonium chloride. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Tetramethylammonium Hexafluorophosphate (TMAFPF6) Electrolyte.
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- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Tetraphenylphosphonium Hexafluoroantimonate in Organic Synthesis
Introduction: Unveiling the Potential of a Unique Salt
Tetraphenylphosphonium hexafluoroantimonate, [(C₆H₅)₄P]⁺[SbF₆]⁻, is a salt that pairs a bulky, lipophilic organic cation with a large, weakly coordinating inorganic anion. This combination of properties makes it a versatile reagent in modern organic synthesis, finding applications as a cationic polymerization initiator, a phase-transfer catalyst, and a supporting electrolyte in electrochemical methods. The tetraphenylphosphonium cation, with its four phenyl groups, imparts solubility in organic solvents and thermal stability, while the hexafluoroantimonate anion is known for its low nucleophilicity, which is crucial in cationic processes. This guide provides an in-depth exploration of the synthesis and applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Safety Considerations
A thorough understanding of the properties and hazards of a reagent is paramount for its safe and effective use in any synthetic protocol.
| Property | Value | Reference |
| CAS Number | 124329-50-6 | [1] |
| Molecular Formula | C₂₄H₂₀F₆PSb | [1] |
| Molecular Weight | 575.13 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥98% | [1] |
Safety and Handling: this compound should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[2] It is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[3] Store the compound in a tightly sealed container in a cool, dry place.[2]
Synthesis of this compound
The preparation of this compound is typically achieved through a two-step process starting from commercially available triphenylphosphine. The first step involves the synthesis of a tetraphenylphosphonium halide, followed by an anion exchange reaction.
Protocol 1: Synthesis of Tetraphenylphosphonium Bromide
This protocol is based on the nickel-catalyzed arylation of triphenylphosphine with bromobenzene.[4]
Materials:
-
Triphenylphosphine
-
Bromobenzene
-
Nickel(II) bromide hexahydrate (NiBr₂·6H₂O) or similar divalent nickel salt[5]
-
High-boiling point solvent (e.g., n-octanol)[4]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triphenylphosphine (1 equivalent), bromobenzene (as both reactant and solvent), and a catalytic amount of NiBr₂·6H₂O (e.g., 1-5 mol%).[4][5]
-
Heat the reaction mixture to a high temperature (e.g., 195 °C in n-octanol) and maintain for several hours (e.g., 6 hours).[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, tetraphenylphosphonium bromide, will precipitate.
-
Collect the precipitate by filtration, wash with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials, and dry under vacuum.
Protocol 2: Anion Exchange to Hexafluoroantimonate
This protocol describes a general method for anion exchange from a halide to the hexafluoroantimonate salt.
Materials:
-
Tetraphenylphosphonium bromide (from Protocol 1)
-
A soluble hexafluoroantimonate salt (e.g., silver hexafluoroantimonate (AgSbF₆) or an alkali metal salt like KSbF₆)
-
A suitable solvent (e.g., acetone, acetonitrile, or a mixture of solvents)
Procedure:
-
Dissolve the tetraphenylphosphonium bromide in a minimal amount of a suitable solvent in which both reactants are soluble.
-
In a separate flask, dissolve an equimolar amount of the hexafluoroantimonate salt (e.g., AgSbF₆) in the same solvent.
-
Slowly add the hexafluoroantimonate salt solution to the tetraphenylphosphonium bromide solution with stirring.
-
A precipitate of the insoluble halide salt (e.g., AgBr) will form.
-
Stir the mixture at room temperature for a few hours to ensure complete reaction.
-
Remove the precipitate by filtration.
-
The filtrate contains the desired this compound. The solvent can be removed under reduced pressure to yield the product as a solid.
-
The product can be further purified by recrystallization from an appropriate solvent system.
Caption: Synthetic workflow for this compound.
Application in Cationic Polymerization
The hexafluoroantimonate anion is exceptionally large and weakly coordinating, which makes its conjugate acid a superacid.[6] Salts containing this anion, such as this compound, can serve as initiators for cationic polymerization, particularly for monomers that are susceptible to this type of polymerization, such as tetrahydrofuran (THF).[7][8]
Mechanism of Cationic Ring-Opening Polymerization of THF
The polymerization is initiated by a cationic species that attacks the oxygen atom of the THF ring, leading to the formation of a tertiary oxonium ion.[8][9] This oxonium ion is the active center for chain propagation. The weakly coordinating nature of the hexafluoroantimonate anion is crucial, as it does not terminate the growing polymer chain, allowing for the formation of "living" polymers.[9]
Caption: Mechanism of cationic ring-opening polymerization of THF.
Protocol 3: Representative Protocol for Cationic Polymerization of THF
This protocol is a representative procedure for the polymerization of THF using an onium hexafluoroantimonate salt as an initiator.
Materials:
-
Tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)
-
This compound
-
Anhydrous solvent (e.g., dichloromethane)
-
Quenching agent (e.g., methanol)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of freshly distilled THF to a dry reaction flask equipped with a magnetic stirrer.
-
Dissolve a catalytic amount of this compound in a small volume of anhydrous dichloromethane.
-
Add the initiator solution to the THF monomer with vigorous stirring.
-
Allow the polymerization to proceed at the desired temperature (e.g., room temperature or below) for a specified time. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
To terminate the polymerization, add a quenching agent such as methanol.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., water or methanol).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Application as a Phase-Transfer Catalyst
The tetraphenylphosphonium cation is lipophilic and can effectively transport anions from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs.[2][3] This process, known as phase-transfer catalysis (PTC), can significantly enhance reaction rates, improve yields, and allow for milder reaction conditions.[2][10]
Mechanism of Phase-Transfer Catalysis
The tetraphenylphosphonium cation forms an ion pair with the reactant anion (e.g., hydroxide, cyanide) at the interface of the two immiscible phases. This ion pair is soluble in the organic phase, allowing the anion to react with the organic substrate. After the reaction, the phosphonium cation can return to the aqueous or solid phase to transport another anion, thus completing the catalytic cycle.[2]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
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Applications of Tetraphenylphosphonium Hexafluoroantimonate in Polymerization Catalysis: A Detailed Guide for Researchers
This document provides a comprehensive overview of the applications, mechanisms, and detailed protocols for utilizing tetraphenylphosphonium hexafluoroantimonate, [Ph₄P]⁺[SbF₆]⁻, as a catalyst in polymerization reactions. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are exploring advanced polymerization techniques.
Introduction: The Role of this compound in Cationic Polymerization
This compound is a powerful and versatile photoinitiator for cationic polymerization.[1][2] Cationic polymerization is a chain-growth polymerization method where a cationic initiator transfers a charge to a monomer, rendering it reactive. This reactive monomer then proceeds to react with other monomers to form a polymer.[3] This technique is particularly effective for monomers with electron-donating substituents, such as epoxides and vinyl ethers.
The efficacy of this compound lies in the combination of the bulky, non-coordinating tetraphenylphosphonium cation and the highly non-nucleophilic hexafluoroantimonate anion. Upon exposure to ultraviolet (UV) radiation, the salt can induce the formation of a strong Brønsted acid, hexafluoroantimonic acid (HSbF₆), which is a superacid capable of initiating the polymerization of a wide variety of monomers.[1] The non-nucleophilic nature of the [SbF₆]⁻ counter-ion is crucial as it prevents premature termination of the growing polymer chain.[3]
This guide will delve into the practical applications of this catalyst, providing detailed protocols for its synthesis and its use in photopolymerization, thermal polymerization, and ring-opening polymerization.
Synthesis of this compound
A common and practical route to synthesize this compound involves a two-step process: first, the synthesis of a halide precursor, typically tetraphenylphosphonium bromide, followed by an anion exchange reaction to introduce the hexafluoroantimonate anion.
Synthesis of Tetraphenylphosphonium Bromide
Tetraphenylphosphonium bromide can be synthesized via the reaction of triphenylphosphine with bromobenzene in the presence of a nickel catalyst.
Protocol: Catalytic Synthesis of Tetraphenylphosphonium Bromide
Materials:
-
Triphenylphosphine (PPh₃)
-
Bromobenzene (PhBr)
-
Nickel(II) bromide (NiBr₂) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) as a catalyst
-
High-boiling point solvent (e.g., n-octanol) (optional, can be run neat)
Procedure:
-
In a reaction flask equipped with a reflux condenser and a magnetic stirrer, combine triphenylphosphine, an excess of bromobenzene (which can also act as the solvent), and a catalytic amount of the nickel salt (e.g., 1-5 mol%).
-
Heat the reaction mixture to reflux. The reaction temperature will depend on the solvent used; if neat, the temperature will be around the boiling point of bromobenzene (156 °C). For a higher yield, the reaction can be carried out at a higher temperature (e.g., 195 °C in n-octanol) for several hours (e.g., 6 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, it can be removed under reduced pressure. The excess bromobenzene can also be removed by vacuum distillation.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield white crystals of tetraphenylphosphonium bromide.
Anion Exchange to Hexafluoroantimonate
The bromide salt is then converted to the hexafluoroantimonate salt through a metathesis reaction with a hexafluoroantimonate salt, such as silver hexafluoroantimonate or an alkali metal hexafluoroantimonate.
Protocol: Synthesis of this compound
Materials:
-
Tetraphenylphosphonium bromide ([Ph₄P]Br)
-
Silver hexafluoroantimonate (AgSbF₆) or Potassium hexafluoroantimonate (KSbF₆)
-
A suitable solvent (e.g., acetone, dichloromethane, or a mixture)
Procedure:
-
Dissolve tetraphenylphosphonium bromide in a minimal amount of a suitable solvent in which both reactants are soluble.
-
In a separate flask, dissolve an equimolar amount of the hexafluoroantimonate salt (e.g., AgSbF₆) in the same solvent.
-
Slowly add the hexafluoroantimonate solution to the tetraphenylphosphonium bromide solution with constant stirring at room temperature.
-
A precipitate of the insoluble salt (e.g., AgBr) will form immediately.
-
Stir the reaction mixture for a few hours to ensure complete reaction.
-
Remove the precipitate by filtration.
-
The filtrate, containing the desired this compound, is then concentrated under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield the final product.
Characterization: The final product should be characterized by techniques such as:
-
NMR Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F): To confirm the presence of the tetraphenylphosphonium cation and the hexafluoroantimonate anion and to check for purity.
-
FT-IR Spectroscopy: To identify characteristic vibrational bands of the cation and anion.
-
Melting Point Analysis: To compare with literature values.
-
Elemental Analysis: To confirm the elemental composition.
Applications in Polymerization Catalysis
Cationic Photopolymerization
This compound is a highly effective photoinitiator for the cationic polymerization of various monomers, most notably epoxides and vinyl ethers.
Mechanism of Photoinitiation:
The initiation process is believed to proceed through the photolytic generation of a Brønsted acid.
Figure 1: Proposed mechanism for photoinitiated cationic polymerization.
Protocol: Photopolymerization of Cyclohexene Oxide
Materials:
-
Cyclohexene oxide (CHO), purified by distillation over calcium hydride.
-
This compound ([Ph₄P]⁺[SbF₆]⁻).
-
Dichloromethane (CH₂Cl₂), dried and distilled.
-
UV light source (e.g., medium-pressure mercury lamp).
-
Reaction vessel (e.g., quartz tube or pyrex tube, depending on the wavelength of UV light).
Procedure:
-
Prepare a stock solution of the photoinitiator in dry dichloromethane. A typical concentration range is 10⁻³ to 10⁻² mol/L.
-
In the reaction vessel, place the desired amount of purified cyclohexene oxide.
-
Add the required volume of the photoinitiator stock solution to achieve the desired initiator concentration (typically 0.1 to 1 mol% relative to the monomer).
-
Seal the reaction vessel (e.g., with a rubber septum) and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can interfere with some cationic polymerizations.
-
Place the reaction vessel at a fixed distance from the UV lamp. The reaction can be carried out at room temperature.
-
Irradiate the mixture for a predetermined time. The polymerization progress can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by gas chromatography (GC) or by monitoring the disappearance of the monomer peak using in-situ FT-IR spectroscopy.
-
After the desired reaction time or conversion is reached, terminate the polymerization by adding a small amount of a terminating agent, such as methanol or ammonia in methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane.
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Thermal Polymerization
While primarily used as a photoinitiator, this compound can also initiate thermal polymerization, particularly at elevated temperatures.
Protocol: Thermal Polymerization of n-Butyl Vinyl Ether
Materials:
-
n-Butyl vinyl ether, purified.
-
This compound.
-
A suitable solvent (e.g., dichloromethane or bulk polymerization).
Procedure:
-
In a reaction vessel, dissolve the this compound in the monomer or solvent.
-
De-gas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) in a thermostatically controlled oil bath.
-
Monitor the polymerization as described for photopolymerization.
-
Terminate the reaction and isolate the polymer using the same procedure as for photopolymerization.
Ring-Opening Polymerization
The strong acid generated from this compound is highly effective for the ring-opening polymerization (ROP) of cyclic ethers like epoxides.
Protocol: Ring-Opening Polymerization of Propylene Oxide
Materials:
-
Propylene oxide, purified.
-
This compound.
-
Anhydrous solvent (e.g., dichloromethane).
Procedure:
-
Follow the same initial steps for solution preparation and de-gassing as in the previous protocols.
-
The polymerization can be initiated either photolytically or thermally.
-
For photolytic initiation, irradiate the solution at room temperature.
-
For thermal initiation, heat the solution to a moderate temperature (e.g., 50 °C).
-
After the desired polymerization time, terminate the reaction and isolate the poly(propylene oxide) by precipitation in a non-solvent like methanol.
Characterization of the Resulting Polymers
The synthesized polymers should be thoroughly characterized to determine their molecular weight, molecular weight distribution, and structure.
| Property | Analytical Technique | Information Obtained |
| Molecular Weight | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). |
| Chemical Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Confirmation of the polymer structure, end-group analysis, and tacticity. |
| Functional Groups | Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of characteristic functional groups in the polymer. |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Glass transition temperature (Tg), melting temperature (Tm), and thermal stability. |
Exemplary Polymer Characterization Workflow:
Figure 2: Workflow for polymer characterization.
Conclusion
This compound is a potent and versatile catalyst for cationic polymerization, offering researchers a valuable tool for the synthesis of a variety of polymers. Its primary application as a photoinitiator provides excellent temporal and spatial control over the polymerization process. The detailed protocols provided in this guide are intended to serve as a starting point for researchers to explore the full potential of this catalyst in their specific applications, from the synthesis of novel materials to the development of advanced drug delivery systems. As with any chemical procedure, appropriate safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood.
References
- Abu-Abdoun, I. I. (1993). Photopolymerization of cyclohexene oxide by phosphonium and arsonium salts. European Polymer Journal, 29(11), 1445-1450.
- Crivello, J. V., & Lam, J. H. W. (1977). Photoinitiated cationic polymerization with triarylsulfonium salts. Journal of Polymer Science: Polymer Chemistry Edition, 17(4), 977-999.
- Abu-Abdoun, I. (2019). Cationic Photopolymerization by Polymeric Triphenyl Phosphonium Salts.
-
Wikipedia. (2023). Cationic polymerization. Retrieved from [Link]
- Li, Z., et al. (2001). Synthesis of tetraphenylphosphonium bromide. Chinese Journal of Organic Chemistry, 21(8), 614-617.
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
- ResearchGate. (n.d.). Polymer characterization by gel permeation chromatography.
- Kim, J. W., et al. (2013). Efficient Ring Opening Reaction of Epoxides with Oxygen Nucleophiles Catalyzed by Quaternary Onium Salt. Bulletin of the Korean Chemical Society, 34(8), 2286-2290.
- Ouchi, T., et al. (1993). LATENT CATIONIC INITIATOR: PHOTOINITIATED POLYMERIZATION OF EPOXIDES AND VINYL MONOMERS WITH PHOSPHONIUM SALTS. Journal of the Adhesion Society of Japan, 29(10), 409-415.
- Abu-Abdoun, I. I., & Aale-Ali. (1992). Cationic photopolymerization of cyclohexene oxide. European Polymer Journal, 28(1), 73-78.
-
Wikipedia. (2023). Tetraphenylphosphonium chloride. Retrieved from [Link]
- Sangermano, M., et al. (2020). Cationic UV-Curing of Epoxidized Biobased Resins. Polymers, 12(11), 2568.
- Sanders, M. A., et al. (2023). Versatile Triphenylphosphine-Containing Polymeric Catalysts and Elucidation of Structure-Function Relationships. Journal of the American Chemical Society, 145(17), 9686-9692.
- Aoshima, S., & Kanaoka, S. (2009). Living Cationic Ring-Opening Homo-and Copolymerization of Cyclohexene Oxide by "dormant" Species Generation Using Cyclic Ether. Journal of the American Chemical Society, 131(49), 17875-17884.
- Yagci, Y., & Schnabel, W. (1995). Photosensitized cationic polymerization of cyclohexene oxide: A mechanistic study concerning the use of pyridinium-type salts. Macromolecular Chemistry and Physics, 196(5), 1435-1445.
- Google Patents. (n.d.). CN101418014A - Method for preparing tetraphenyl phosphoric bromide.
- Mariani, A., et al. (2015). Review on UV-Induced Cationic Frontal Polymerization of Epoxy Monomers. Polymers, 7(5), 838-861.
- Bassenheim, D., et al. (2022).
- Williams, C. K., & Kember, M. R. (2011). Catalysts for CO2/epoxide ring-opening copolymerization. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 369(1947), 2937-2953.
- GPC. (n.d.). GPC-NMR Analysis for Polymer Characterisation.
- ResearchGate. (n.d.). Synthesis of tetraphenylphosphonium bromide.
- ResearchGate. (n.d.). Versatile Triphenylphosphine-Containing Polymeric Catalysts and Elucidation of Structure-Function Relationships.
- ResearchGate. (n.d.). Controlled Ring-Opening Polymerization of Epoxides Catalyzed by Metal-Free Phosphazenium Salts (P 5 + ): Using Carboxylic Acid as an Initiator to Prepare Esterified Polyethers.
- ResearchGate. (n.d.). Aminophosphonium organocatalysts for the ring-opening copolymerisation of epoxide and cyclic anhydride.
- ResearchGate. (n.d.). Synthesis and characterization of an amorphous perfluoropolymer: Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane).
- ResearchGate. (n.d.). Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs.
- ResearchGate. (n.d.). Synthesis and Characterization of Metallic Nanoparticles in Tetraalkylphosphonium Ionic Liquids.
- Bouzrati-Zerelli, M., et al. (2017). Synthesis and structural analyses of poly (1, 2-cyclohexene oxide) over solid acid catalyst. Journal of Polymer Research, 24(10), 1-9.
- Yagci, Y., et al. (2006). Photoinitiated Cationic Polymerization of Cyclohexene Oxide by Using Phenacyl Benzoylpyridinium Salts. Macromolecules, 39(8), 2789-2793.
- ResearchGate. (n.d.). Study on the Mechanism of the Cationic Polymerization of Cyclohexene Oxide Initiated by the Photosystem of Poly(methyl phenyl silane) and Pyridinium Salts.
- Coates, G. W., & Moore, D. R. (2004). Copolymerization of cyclohexene oxide and carbon dioxide using (salen)Co(iii)
- ResearchGate. (n.d.). Application of Tetraphenyl- and Ethyltriphenylphosphonium Salts for Separation of Reactive Dyes From Aqueous Solution.
- Knaack, P., et al. (2022). Iodonium Borate Initiators for Cationic Photopolymerization and Their Application in Radical-Induced Cationic Frontal Polymerization.
- Liska, R., et al. (2015).
-
LSU Scholarly Repository. (2023). Thermally initiated cationic frontal polymerization of epoxies and vinyl ethers through a lone onium salt. Retrieved from [Link]
- DTIC. (1967). POLY (VINYL ETHERS) SYNTHESIS FUNDAMENTAL STUDY OF VISCOELASTIC STATE.
- NIH. (2023). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s.
- ResearchGate. (n.d.). Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides.
- White Rose Research Online. (2022). Aminophosphonium organocatalysts for the ring-opening copolymerisation of epoxide and cyclic anhydride.
Sources
experimental setup for reactions using tetraphenylphosphonium hexafluoroantimonate
An In-Depth Guide to the Application of Tetraphenylphosphonium Hexafluoroantimonate in Organic Synthesis
Introduction: Unveiling the Potential of a Unique Phosphonium Salt
This compound, with the chemical formula [(C₆H₅)₄P]⁺[SbF₆]⁻, is a quaternary phosphonium salt that pairs a large, lipophilic cation with a weakly coordinating, stable anion.[1][2] The tetraphenylphosphonium ([PPh₄]⁺) cation's structure, featuring four phenyl groups, imparts significant solubility in organic solvents, a key feature for its applications.[3] This property makes it an effective agent in facilitating reactions between substances located in different, immiscible phases, a process known as phase-transfer catalysis.[4][5][6]
This application note serves as a comprehensive guide for researchers, chemists, and drug development professionals on the practical experimental setup for reactions utilizing this compound. We will delve into its primary application as a phase-transfer catalyst, providing a detailed protocol, the scientific rationale behind the procedural steps, and essential safety guidelines.
Physicochemical and Safety Data
A thorough understanding of the compound's properties and hazards is paramount before any experimental work.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 124329-50-6 | [1][2][7][8] |
| Molecular Formula | C₂₄H₂₀F₆PSb | [1][2] |
| Molecular Weight | 575.13 g/mol | [1] |
| Appearance | Solid | [9] |
| Stability | Stable under normal conditions. | [10] |
Core Directive: Safety and Handling
This compound requires careful handling to minimize risk to personnel and the environment. The compound is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[9][10]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[10][11]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber) and inspect them before use.[11]
-
Skin and Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin exposure.[9][10]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[9][10] If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[10]
Handling and Storage:
-
Wash hands and any exposed skin thoroughly after handling.[10]
-
Do not eat, drink, or smoke in the work area.[10]
-
Store in a dry, cool, and well-ventilated place with containers tightly closed.[10][12]
-
Keep away from strong oxidizing agents.[10]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]
Application Focus: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for conducting reactions between reactants in immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[6][13] The phase-transfer catalyst acts as a shuttle, transporting one reactant across the phase boundary to react with the other.
The [PPh₄]⁺ cation is highly effective in this role due to its lipophilic nature, which allows it to dissolve in the organic phase while carrying an anionic reactant (e.g., CN⁻, OH⁻, Br⁻) from the aqueous phase.[4][5] The large size and charge delocalization of the [PPh₄]⁺ cation, combined with the weak coordinating ability of the [SbF₆]⁻ anion, result in a "naked" and highly reactive anion in the organic phase, often leading to significantly increased reaction rates and yields under milder conditions.[4]
Experimental Workflow for a PTC Reaction
The following diagram illustrates a typical workflow for a reaction utilizing this compound as a phase-transfer catalyst.
Caption: General experimental workflow for phase-transfer catalysis.
Protocol: Nucleophilic Substitution of Benzyl Bromide with Sodium Cyanide
This protocol details a representative nucleophilic substitution reaction where benzyl bromide (soluble in an organic solvent) reacts with sodium cyanide (soluble in water) to form benzyl cyanide.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Benzyl Bromide | 171.04 | 1.71 g | 10.0 |
| Sodium Cyanide (NaCN) | 49.01 | 0.74 g | 15.0 |
| This compound | 575.13 | 0.29 g | 0.5 (5 mol%) |
| Toluene | - | 20 mL | - |
| Deionized Water | - | 20 mL | - |
Disclaimer: This reaction involves highly toxic sodium cyanide. All operations must be performed in a certified chemical fume hood, and appropriate safety precautions must be followed. Acidic conditions must be avoided during workup to prevent the formation of lethal HCN gas.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (0.74 g, 15.0 mmol) and deionized water (20 mL). Stir until the solid is fully dissolved.
-
Addition of Organic Phase: To the aqueous solution, add toluene (20 mL), benzyl bromide (1.71 g, 10.0 mmol), and this compound (0.29 g, 0.5 mmol).
-
Causality Note: The two immiscible solvents (water and toluene) create the biphasic system. The catalyst is added to facilitate the transfer of the cyanide anion from the aqueous phase to the organic phase where the benzyl bromide resides.
-
-
Reaction Execution: Heat the biphasic mixture to 80 °C with vigorous stirring. The stirring must be fast enough to ensure a large surface area between the two phases, which is critical for efficient catalysis.
-
Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Workup - Phase Separation: After the reaction is complete (as indicated by the disappearance of the benzyl bromide spot on TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction: Drain the lower aqueous layer. Wash the organic layer with 20 mL of deionized water, followed by 20 mL of brine.
-
Causality Note: Washing removes the water-soluble catalyst and any remaining sodium cyanide. Caution: Ensure the wash solutions are kept basic (pH > 10) to prevent HCN formation.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: The crude benzyl cyanide can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless liquid.
-
Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
This protocol serves as a template and can be adapted for various nucleophilic substitution reactions by changing the substrate and nucleophile. The choice of solvent and temperature may also require optimization for different reaction systems.
References
-
Understanding Phase Transfer Catalysis with Tetraphenyl Phosphonium Bromide. (n.d.). [Link]
-
Tetraphenylphosphonium chloride - Wikipedia. (n.d.). [Link]
-
Thermal Stability of Highly Fluorinated Phosphonium Salts - TA Instruments. (n.d.). [Link]
-
Unlocking Chemical Reactions: The Power of Tetraphenylphosphonium Chloride as a Phase Transfer Catalyst - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). [Link]
-
ChemInform Abstract: Uses of Quaternary Phosphonium Compounds in Phase Transfer Catalysis - ResearchGate. (2025-08-07). [Link]
-
(PDF) Thermal stability of quaternary ammonium hexafluorophosphates and halides. (2025-08-10). [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound , 98% , 124329-50-6 - CookeChem [cookechem.com]
- 3. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound [124329-50-6] | King-Pharm [king-pharm.com]
- 8. This compound | 124329-50-6 [m.chemicalbook.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. peptide.com [peptide.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fluorochem.co.uk [fluorochem.co.uk]
Application Notes & Protocols: Tetraphenylphosphonium Hexafluoroantimonate as a High-Performance Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming Immiscibility in Modern Synthesis
In the landscape of organic and medicinal chemistry, facilitating reactions between reagents that exist in separate, immiscible phases is a persistent challenge. Many crucial transformations involve an inorganic nucleophile, often soluble only in water, and an organic substrate, soluble only in a non-polar organic solvent. Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this problem, enabling such reactions to proceed efficiently by transporting a reactant across the phase boundary.
Among the arsenal of phase transfer catalysts, onium salts—particularly quaternary phosphonium salts—are prized for their efficacy and stability.[1][2] Tetraphenylphosphonium Hexafluoroantimonate, [Ph₄P]⁺[SbF₆]⁻, represents a catalyst of special interest. Its unique properties, stemming from the combination of a bulky, lipophilic cation and a very weakly coordinating, stable anion, offer distinct advantages in specific synthetic contexts.
Key Attributes of [Ph₄P]⁺[SbF₆]⁻:
-
High Lipophilicity: The four phenyl groups on the phosphonium cation render it highly soluble in a wide range of organic solvents, ensuring its effective partitioning into the organic phase where the substrate resides.[3]
-
Thermal Stability: Phosphonium salts generally exhibit greater thermal stability compared to their ammonium counterparts, making them suitable for reactions requiring elevated temperatures.[1][4]
-
Weakly Coordinating Anion: The hexafluoroantimonate (SbF₆⁻) anion is exceptionally stable and non-coordinating.[5] This is a critical feature, as it means the anion transferred into the organic phase (e.g., CN⁻, F⁻, OAc⁻) is "naked" and highly reactive, not being tightly paired with the catalyst's cation. This leads to significant rate enhancements.[6]
This guide provides an in-depth look at the mechanism, applications, and experimental protocols for leveraging this compound as a superior phase transfer catalyst in your research and development workflows.
The Mechanism of Action: Bridging the Divide
The efficacy of [Ph₄P]⁺[SbF₆]⁻ lies in its ability to execute a catalytic cycle that transports an anionic reactant from an aqueous or solid phase into an organic phase.
The cycle can be visualized as follows:
-
Anion Exchange: At the interface of the two phases, the catalyst, [Ph₄P]⁺[SbF₆]⁻, exchanges its weakly coordinating hexafluoroantimonate anion for the reactant anion (Y⁻) from the inorganic salt (M⁺Y⁻).
-
Migration to Organic Phase: The newly formed ion pair, [Ph₄P]⁺[Y⁻], is lipophilic due to the tetraphenylphosphonium cation and readily migrates from the interface into the bulk of the organic phase.
-
Reaction: Within the organic phase, the reactant anion (Y⁻) is highly reactive because it is poorly solvated and only loosely associated with the bulky [Ph₄P]⁺ cation. It rapidly reacts with the organic substrate (RX) to form the desired product (RY) and a new anion (X⁻).
-
Catalyst Regeneration: The catalyst, now in the form of [Ph₄P]⁺[X⁻], migrates back to the interface. Here, it exchanges the product anion (X⁻) for a new reactant anion (Y⁻) from the aqueous/solid phase, thus regenerating the active catalyst and completing the cycle.
Sources
Application Notes & Protocols: A Comprehensive Guide to the Preparation of Tetraphenylphosphonium Hexafluoroantimonate Solutions
Introduction and Scientific Context
Tetraphenylphosphonium hexafluoroantimonate, with the chemical formula [(C₆H₅)₄P]⁺[SbF₆]⁻, is a salt composed of a bulky, lipophilic tetraphenylphosphonium cation and a non-coordinating hexafluoroantimonate anion. This unique structure imparts valuable properties, making it a reagent of interest in various fields of chemical research. The large organic cation enhances solubility in many organic solvents, while the [SbF₆]⁻ anion is known for its exceptional stability and low nucleophilicity.[1] These characteristics make the salt a useful source of "naked" fluoride ions in specific organic reactions, a supporting electrolyte in electrochemical studies, and a phase-transfer catalyst.
This document provides a detailed, experience-driven guide for the safe handling and preparation of its solutions, intended for researchers and professionals in chemistry and drug development. The protocols herein are designed to ensure accuracy, reproducibility, and, most importantly, operator safety.
Critical Safety Mandates and Hazard Analysis
This compound is a hazardous substance and must be handled with stringent safety protocols. A thorough risk assessment must be conducted before any work begins.
Hazard Profile:
-
Acute Toxicity: Harmful if swallowed or inhaled.[2]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2][3] This chemical must not be allowed to enter drains or the environment.[2]
-
Physical State: Solid, powder. Dust inhalation is a primary exposure route.[2]
Mandatory Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: All handling of the solid and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4] Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Eye Protection: Chemical safety glasses with side-shields or goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required.[5]
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected before use and removed carefully to avoid skin contamination.[2][5]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[4]
First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2][3]
Solvent Selection and Solubility Profile
The choice of solvent is critical and depends entirely on the intended application (e.g., reaction medium, electrochemical solvent, NMR analysis). Tetraphenylphosphonium salts are generally favored for their solubility in polar organic solvents.[1]
Causality of Solubility: The large, nonpolar surface area of the four phenyl groups on the phosphonium cation [(C₆H₅)₄P]⁺ promotes interaction with organic solvent molecules, overcoming the lattice energy of the crystal and allowing it to dissolve.
| Solvent | Dielectric Constant (ε) | Suitability & Rationale |
| Dichloromethane (DCM) | 9.1 | Highly Recommended. A common solvent for this class of salt, offering excellent solubility and relative inertness for many applications. |
| Acetonitrile (MeCN) | 37.5 | Highly Recommended. Its high polarity is effective at solvating the ions, making it an excellent choice, particularly for electrochemical applications.[1] |
| Dimethylformamide (DMF) | 36.7 | Recommended. A highly polar aprotic solvent that readily dissolves phosphonium salts.[1] Note: Must be anhydrous for moisture-sensitive applications. |
| Acetone | 21.0 | Suitable. A good general-purpose solvent for preparing moderate concentration solutions.[6] |
| Tetrahydrofuran (THF) | 7.6 | Moderately Suitable. Solubility may be lower than in DCM or MeCN. Ensure THF is free of peroxides. |
| Toluene / Benzene | 2.4 / 2.3 | Poorly Suitable. The low polarity is generally insufficient to dissolve the ionic salt effectively. |
| Water | 80.1 | Insoluble. While highly polar, the lipophilic nature of the cation prevents significant dissolution. Related salts like the bromide are slightly soluble in hot water.[7] |
| Hexanes / Pentane | 1.9 / 1.8 | Insoluble. Nonpolar solvents are unsuitable. |
Note: The qualitative suitability is based on the known behavior of tetraphenylphosphonium salts. It is best practice to empirically determine the solubility for your specific concentration requirements.
Experimental Protocol: Preparation of a Standard Solution
This protocol details the steps for preparing a solution of a defined molarity in a common organic solvent like dichloromethane (DCM) or acetonitrile (MeCN).
Objective: To prepare 100 mL of a 10 mM solution of this compound (MW = 575.13 g/mol ).[2][8]
Materials:
-
This compound (≥98% purity)[8]
-
Anhydrous Dichloromethane or Acetonitrile (ACS grade or higher)
-
100 mL Class A volumetric flask with a ground glass stopper
-
Weighing paper or boat
-
Spatula
-
Analytical balance (readable to 0.1 mg)
-
Pasteur pipette
-
Small funnel
Workflow Diagram:
Caption: Workflow for preparing a standard solution.
Step-by-Step Procedure:
-
Preparation and Calculation:
-
Rationale: Ensuring all equipment is clean, dry, and ready minimizes contamination and procedural delays. The calculation determines the precise mass of solute needed.
-
Don all required PPE (lab coat, gloves, safety glasses).[5] Perform all subsequent steps in a chemical fume hood.[3]
-
Calculate the mass of this compound required.
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L × 0.100 L × 575.13 g/mol = 0.0575 g (57.5 mg)
-
-
-
Weighing the Solid:
-
Rationale: Accurate weighing is fundamental to achieving the target concentration. Using a weighing boat prevents contamination of the balance.
-
Place a clean weighing boat on the analytical balance and tare it.
-
Carefully weigh out exactly 57.5 mg of the solid. Avoid creating airborne dust.[2]
-
-
Dissolution:
-
Rationale: Using a funnel ensures quantitative transfer of the weighed solid into the narrow neck of the volumetric flask. Adding solvent in stages and swirling aids dissolution without overshooting the final volume.
-
Place a small, dry funnel in the neck of the 100 mL Class A volumetric flask.
-
Carefully transfer the weighed solid into the flask. Tap the weighing boat and funnel gently to dislodge any remaining powder.
-
Remove the funnel. Add approximately 70 mL of the chosen solvent (e.g., DCM).
-
Stopper the flask and swirl gently until all the solid has completely dissolved. If dissolution is slow, place the flask in an ultrasonic bath for 5-10 minutes.
-
-
Final Volume Adjustment:
-
Rationale: Using a Class A volumetric flask and bringing the solution to the calibration mark ensures high accuracy of the final concentration. Viewing the meniscus at eye level prevents parallax error.
-
Once the solid is fully dissolved, continue to add the solvent.
-
Use a Pasteur pipette to add the final ~1 mL dropwise until the bottom of the meniscus is perfectly aligned with the calibration mark on the neck of the flask.
-
Stopper the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
-
Storage and Labeling:
-
Rationale: Proper storage maintains the integrity of the solution. Clear labeling is crucial for safety and regulatory compliance.
-
Transfer the solution to a clean, dry, clearly labeled amber glass bottle with a screw cap.
-
The label must include:
-
Compound Name: this compound
-
Concentration: 10 mM
-
Solvent: Dichloromethane (or Acetonitrile)
-
Date of Preparation
-
Your Name/Initials
-
Relevant Hazard Pictograms (Harmful, Environmental Hazard)
-
-
Store in a cool, dry, well-ventilated place, away from incompatible materials.[4]
-
Protocol: Preparation Under an Inert Atmosphere
For applications sensitive to oxygen or moisture (e.g., catalysis), an inert atmosphere is required. This protocol uses standard Schlenk line techniques.
Additional Materials:
-
Schlenk-type flask
-
Anhydrous, degassed solvent
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line or glovebox
Workflow Diagram:
Caption: Inert atmosphere solution preparation workflow.
Step-by-Step Procedure:
-
Flask Preparation: Weigh the solid and add it to a dry Schlenk flask inside a fume hood.
-
Inerting: Securely attach the flask to a Schlenk line. Evacuate the flask under high vacuum for 5-10 minutes, then backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of atmospheric gases.
-
Solvent Transfer: Using a cannula or a gas-tight syringe, transfer the required volume of anhydrous, degassed solvent into the Schlenk flask under a positive pressure of inert gas.
-
Dissolution & Storage: Add a magnetic stir bar and stir the solution on a stir plate until all the solid is dissolved. The solution should be stored in the sealed Schlenk flask under a positive pressure of inert gas.
References
-
Chemalytic. (n.d.). Safety Data Sheet: Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetraphenylphosphonium chloride. Retrieved from [Link]
-
ChemBK. (2024, April 10). Tetraphenylphosphonium bromide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information: Photochemical arylation of P4. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E)-. Retrieved from [Link]
-
Refubium - Freie Universität Berlin. (n.d.). Synthesis of Tetramethylfluoroformamidinium Hexafluorophosphate. Retrieved from [Link]
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Application Notes and Protocols: Tetraphenylphosphonium Hexafluoroantimonate for Anion Recognition and Sensing
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Novel Approach to Anion Recognition
The selective recognition and sensing of anions is a cornerstone of various scientific disciplines, from environmental monitoring to biomedical diagnostics and pharmaceutical development. Anions play critical roles in biological systems, and their detection is crucial for understanding disease states and for the quality control of therapeutics. While numerous anion receptors have been developed, the quest for sensors with high selectivity, sensitivity, and stability in diverse media remains an active area of research.
This document outlines a theoretical framework and a set of detailed protocols for the application of tetraphenylphosphonium hexafluoroantimonate ((PPh₄)SbF₆) as a novel platform for anion recognition and sensing. The bulky and lipophilic nature of the tetraphenylphosphonium (PPh₄⁺) cation, combined with the weakly coordinating properties of the hexafluoroantimonate (SbF₆⁻) anion, presents a unique opportunity for the development of sophisticated anion sensing strategies, particularly through indicator displacement assays.[1][2][3]
The central hypothesis of this application note is that the (PPh₄)SbF₆ salt can act as a selective host in an organic or mixed aqueous-organic medium. The large PPh₄⁺ cation can form a relatively weak ion pair with a reporter dye, which can then be displaced by a target anion, leading to a measurable change in the optical properties of the dye. The choice of the hexafluoroantimonate anion is critical; its low coordinating ability makes it an excellent leaving group, facilitating the displacement by the target anion.
Principle of the Assay: An Indicator Displacement Approach
The proposed sensing mechanism is an Indicator Displacement Assay (IDA) . In this system, a carefully selected indicator dye, which is itself an anion, forms a complex with the tetraphenylphosphonium cation. This complexation alters the photophysical properties of the dye (e.g., its color or fluorescence). When a target anion is introduced into the system, it competes with the indicator for the binding site on the PPh₄⁺ cation. If the target anion has a higher affinity for the cation, it will displace the indicator, causing the indicator to revert to its free state, thereby generating a detectable signal.
The equilibrium of this system can be described as follows:
[PPh₄⁺ • Indicator⁻] + Target Anion⁻ ⇌ [PPh₄⁺ • Target Anion⁻] + Indicator⁻ (Colored/Quenched)(Colorless/Fluorescent)
The selectivity of the sensor can be tuned by modifying the solvent system and the structure of the indicator dye.
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To synthesize and purify this compound for use in anion sensing assays.
Materials:
-
Tetraphenylphosphonium bromide (PPh₄Br)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Acetonitrile (anhydrous)
-
Dichloromethane (anhydrous)
-
Diethyl ether (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Reactants:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve tetraphenylphosphonium bromide (1.0 eq) in anhydrous acetonitrile.
-
In a separate light-protected Schlenk flask, dissolve silver hexafluoroantimonate (1.0 eq) in anhydrous acetonitrile.
-
-
Reaction:
-
Slowly add the AgSbF₆ solution to the PPh₄Br solution at room temperature with constant stirring.
-
A white precipitate of silver bromide (AgBr) will form immediately.
-
Continue stirring the reaction mixture for 4-6 hours at room temperature to ensure complete reaction.
-
-
Purification:
-
Filter the reaction mixture through a fine frit under inert atmosphere to remove the AgBr precipitate.
-
Wash the precipitate with small portions of anhydrous acetonitrile to recover any dissolved product.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain a white solid.
-
Recrystallize the crude product from a minimal amount of hot anhydrous dichloromethane by slow addition of anhydrous diethyl ether until turbidity is observed.
-
Allow the solution to cool to room temperature and then to 0°C to maximize crystal formation.
-
-
Drying and Storage:
-
Collect the crystals by filtration, wash with cold diethyl ether, and dry under high vacuum for several hours.
-
Store the purified this compound in a desiccator under an inert atmosphere.
-
Characterization: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ³¹P NMR, and mass spectrometry.
Protocol 2: General Procedure for Anion Sensing using UV-Vis Spectroscopy
Objective: To perform a quantitative analysis of a target anion using a UV-Vis spectrophotometer based on the indicator displacement assay.
Materials:
-
This compound ((PPh₄)SbF₆) stock solution (e.g., 1 mM in acetonitrile).
-
Indicator dye stock solution (e.g., 1 mM of a suitable anionic dye like bromophenol blue in acetonitrile).
-
Target anion stock solution (e.g., 10 mM of tetrabutylammonium salt of the anion in acetonitrile).
-
Acetonitrile (spectroscopic grade).
-
Quartz cuvettes (1 cm path length).
-
UV-Vis spectrophotometer.
Procedure:
-
Preparation of the Sensor Complex:
-
In a volumetric flask, prepare a solution of the [PPh₄⁺ • Indicator⁻] complex by mixing the (PPh₄)SbF₆ stock solution and the indicator dye stock solution in a 1:1 molar ratio. The final concentration should be in the low micromolar range (e.g., 10 µM).
-
Allow the solution to equilibrate for 15 minutes.
-
-
UV-Vis Measurements:
-
Record the UV-Vis spectrum of the free indicator dye at the same concentration as in the complex.
-
Record the UV-Vis spectrum of the [PPh₄⁺ • Indicator⁻] complex. A shift in the absorption maximum is expected.
-
-
Titration with Target Anion:
-
To a series of cuvettes containing the [PPh₄⁺ • Indicator⁻] complex solution, add increasing aliquots of the target anion stock solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the UV-Vis spectrum.
-
Observe the spectral changes. A decrease in the absorbance of the complex and an increase in the absorbance of the free indicator is expected.
-
-
Data Analysis:
-
Plot the change in absorbance at a specific wavelength (e.g., the maximum absorbance of the complex or the free indicator) as a function of the target anion concentration.
-
From the titration curve, the binding constant (Ka) between the PPh₄⁺ and the target anion can be calculated using appropriate binding models (e.g., 1:1 binding isotherm).
-
Protocol 3: High-Throughput Screening using a 96-Well Plate Reader
Objective: To screen for potential anionic drugs or inhibitors using the (PPh₄)SbF₆-based indicator displacement assay in a 96-well plate format.
Materials:
-
(PPh₄)SbF₆ stock solution.
-
Indicator dye stock solution.
-
Library of potential anionic compounds (e.g., drug candidates, metabolites).
-
96-well microplates (UV-transparent or clear bottom for colorimetric/fluorescence readings).
-
Multi-channel pipette.
-
Microplate reader with absorbance or fluorescence detection capabilities.
Procedure:
-
Plate Preparation:
-
In each well of the 96-well plate, add a fixed volume of the pre-formed [PPh₄⁺ • Indicator⁻] complex solution.
-
-
Compound Addition:
-
Using a multi-channel pipette or a robotic liquid handler, add a small volume of each compound from the library to individual wells. Include appropriate controls (e.g., wells with no added compound, wells with a known active anion).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for displacement to occur.
-
Measure the absorbance or fluorescence of each well at the appropriate wavelength(s) using the microplate reader.
-
-
Hit Identification:
-
Identify "hits" as the wells that show a significant change in signal compared to the control wells. This indicates that the compound in that well has displaced the indicator from the PPh₄⁺ cation.
-
Data Presentation and Interpretation
The following table presents hypothetical data for the sensing of different anions using a (PPh₄)SbF₆-based indicator displacement assay with Bromophenol Blue as the indicator in acetonitrile.
| Anion (as Tetrabutylammonium Salt) | Binding Constant (Kₐ) (M⁻¹) | Limit of Detection (LOD) (µM) |
| Fluoride (F⁻) | 1.5 x 10⁵ | 0.5 |
| Chloride (Cl⁻) | 2.3 x 10⁴ | 2.1 |
| Bromide (Br⁻) | 8.7 x 10³ | 5.8 |
| Iodide (I⁻) | 1.2 x 10³ | 15.2 |
| Dihydrogen Phosphate (H₂PO₄⁻) | 5.6 x 10⁵ | 0.1 |
| Acetate (CH₃COO⁻) | 9.8 x 10⁴ | 0.9 |
| Nitrate (NO₃⁻) | 7.5 x 10² | 25.0 |
Interpretation: The hypothetical data suggests a high selectivity for dihydrogen phosphate and fluoride over other common anions. This selectivity is likely driven by a combination of the anion's charge density and its ability to form favorable interactions with the PPh₄⁺ cation in the chosen solvent.
Visualizing the Workflow and Mechanism
To aid in the conceptual understanding of the processes described, the following diagrams have been generated.
Caption: Mechanism of the Indicator Displacement Assay.
Caption: Experimental workflow for anion sensing.
Conclusion and Future Directions
The proposed application of this compound in anion recognition and sensing, while theoretical at this stage, is grounded in the well-established principles of supramolecular chemistry and indicator displacement assays. The unique properties of the PPh₄⁺ cation and the SbF₆⁻ anion offer a promising platform for the development of highly selective and sensitive anion sensors.
Future experimental work should focus on the synthesis and characterization of the (PPh₄)SbF₆ salt and the screening of a variety of indicator dyes to optimize the sensor's performance for different target anions. Furthermore, the application of this sensing platform to real-world samples, such as biological fluids or environmental water sources, will be crucial in validating its practical utility. The modular nature of this system allows for significant tuning, suggesting that with further development, this compound could become a valuable tool in the field of anion sensing.
References
- Kruse, H. & Linder, M. Weakly Coordinating Anions and Their Cation Complexes. In Supramolecular Chemistry of Anions (eds. Bianchi, A., Bowman-James, K. & García-España, E.) 1-32 (Wiley-VCH Verlag GmbH, 1997).
- Wenzel, M., Hiscock, J. R. & Gale, P. A. Anion recognition chemistry. Chem. Soc. Rev.41, 480-520 (2012).
- Mei, Y. & Anslyn, E. V. Indicator-displacement assays for anion detection. Anal. Chem.87, 3469-3482 (2015).
Sources
Application Notes and Protocols for Tetraphenylphosphonium Hexafluoroantimonate
Introduction: Understanding the Dual Nature of Tetraphenylphosphonium Hexafluoroantimonate
This compound, [(C₆H₅)₄P]⁺[SbF₆]⁻, is a specialty chemical that marries the properties of a bulky, lipophilic organic cation with a weakly coordinating, highly stable inorganic anion. This unique combination makes it a valuable tool in various areas of chemical research and development. The tetraphenylphosphonium cation, with its four phenyl groups, imparts solubility in many organic solvents, a feature not common for inorganic salts.[1][2] This property is leveraged in its application as a phase-transfer catalyst, where it can transport the hexafluoroantimonate anion or other anions between aqueous and organic phases, thereby accelerating reaction rates.[3]
The hexafluoroantimonate anion, [SbF₆]⁻, is known for its non-coordinating nature, meaning it does not readily bind to and deactivate catalytic metal centers. This characteristic is highly sought after in catalysis, where the anion's role is simply to provide charge balance without interfering with the catalytic cycle. Hexafluoroantimonate salts are often employed as additives in C-H activation reactions and other catalytic processes.
However, the very properties that make this compound useful also necessitate stringent handling and storage procedures. The presence of antimony, a toxic metalloid, and the potential for the release of hazardous decomposition products, demand a thorough understanding of its reactivity and toxicology.[4][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of this compound.
Hazard Analysis: A Tale of Two Ions
The primary hazards associated with this compound stem from its constituent ions. The compound is classified as harmful if swallowed or inhaled.[6]
The Antimony Component:
Antimony and its compounds are known for their toxicity.[5] Exposure can lead to a range of adverse health effects, including irritation of the skin and mucous membranes, as well as systemic poisoning.[5] Symptoms of acute exposure can include a metallic taste, vomiting, colic, and loss of appetite.[5] Chronic exposure may lead to liver and kidney damage, and some antimony compounds are suspected carcinogens.[5][7]
Potential for Hydrogen Fluoride Release:
While the hexafluoroantimonate anion is generally stable, it can hydrolyze, particularly in the presence of acid, to release hydrogen fluoride (HF).[8] HF is a highly corrosive and toxic gas that can cause severe respiratory damage and systemic toxicity.
Environmental Hazards:
This compound is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[6] Therefore, it is imperative to prevent its release into drains or the environment.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₄H₂₀F₆PSb | [9] |
| Molecular Weight | 575.13 g/mol | [9] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | ≥98% | [9] |
| CAS Number | 124329-50-6 | [9] |
Safe Handling Protocols
Given the hazardous nature of this compound, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and specific handling procedures, is essential.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of solid this compound that could generate dust, as well as the handling of its solutions, must be conducted in a certified chemical fume hood. This is critical to prevent inhalation of the powder and any potential volatile decomposition products.
-
Designated Work Area: Establish a designated area within the laboratory for working with this compound. This area should be clearly marked and equipped with all necessary safety equipment.[10]
-
Enclosed Balance: When weighing the solid, use an enclosed balance or a balance placed inside the chemical fume hood to minimize the dispersal of fine particles.[11]
Personal Protective Equipment (PPE): Essential Barriers
A standard laboratory PPE ensemble is mandatory and should include:
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations with a higher risk of splashing.
-
Gloves: Due to the compound's dual nature, selecting the appropriate gloves is critical. Nitrile gloves provide good resistance to a range of chemicals, including many solvents in which this compound is soluble.[6] However, for prolonged handling or in case of immersion, it is advisable to consult a specific glove compatibility chart or the glove manufacturer's recommendations for both organophosphorus compounds and antimony compounds. Double gloving is a recommended practice when handling highly toxic powders.[12]
-
Laboratory Coat: A fully fastened laboratory coat is required to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating significant amounts of dust that cannot be controlled by a fume hood, a NIOSH-approved respirator with a particulate filter should be used.
Protocol for Weighing Solid this compound
The primary goal when weighing this compound is to prevent the generation and inhalation of airborne particles.
-
Preparation: Before starting, ensure the designated work area and the balance are clean and decontaminated. Line the work surface with absorbent, disposable bench paper.[10]
-
Tare the Container: Place a clean, labeled, and sealable container (e.g., a vial with a screw cap) on the balance and tare it.[13]
-
Transfer in a Fume Hood: Move the tared container and the stock bottle of this compound into a chemical fume hood.
-
Dispense the Powder: Carefully scoop the desired amount of the solid into the tared container. Avoid pouring directly from the bottle to minimize dust formation.[11] Use disposable spatulas for the transfer and discard them as hazardous waste immediately after use.[13]
-
Seal and Re-weigh: Securely close the container with the weighed solid inside the fume hood.
-
Final Weighing: Move the sealed container back to the balance to obtain the final weight.
-
Decontamination: After weighing, decontaminate the spatula (if non-disposable), the exterior of the stock bottle, and the work surface inside the fume hood using a cloth dampened with a suitable solvent in which the compound is soluble (e.g., methanol or ethanol), followed by a soap and water wash.[14] Dispose of all contaminated wipes and bench paper as hazardous waste.
Storage Procedures: Maintaining Integrity and Safety
Proper storage is crucial to maintain the stability of this compound and to prevent accidental exposure.
-
Container: The compound should be stored in its original, tightly sealed container to prevent contamination and exposure to moisture.
-
Atmosphere: As a precaution against hydrolysis, especially if the compound is to be used in moisture-sensitive applications, it is recommended to store it in a desiccator or a glove box under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.
-
Incompatibilities: Keep the compound segregated from strong oxidizing agents and acids.
Emergency Procedures: Preparedness and Response
Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Secure the area and prevent entry.[15]
-
Personal Protection: Don the appropriate PPE, including respiratory protection if the spill involves a significant amount of powder.
-
Containment: For solid spills, gently cover the powder with a dust suppressant or an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[16] For liquid spills, create a dike around the spill using an appropriate absorbent material.[16]
-
Cleanup:
-
Solid Spills: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust. A HEPA-filtered vacuum can also be used for cleanup.[15]
-
Liquid Spills: Absorb the spilled solution with an inert material and place it in a labeled, sealable container for hazardous waste.
-
-
Decontamination: Decontaminate the spill area thoroughly. Wipe the area with a cloth dampened with a solvent in which the compound is soluble, followed by a wash with soap and water.[14] All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to the appropriate environmental health and safety personnel.
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[17]
-
Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualization of Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- Benchchem. (2025). Solubility of Tetraphenylphosphonium Chloride in Common Organic Solvents: A Technical Guide.
-
Wikipedia. (n.d.). Tetraphenylphosphonium chloride. Retrieved from [Link]
- Weill Cornell EHS. (n.d.). Toxic Powder Weighing.
- University of California, Berkeley EHS. (n.d.). Weighing Hazardous Powders in the Laboratory.
- Duke University Occupational & Environmental Safety. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
- StatPearls. (2024). Antimony Toxicity.
- Emory University Environmental Health and Safety Office. (2024). EHS-461, WEIGHING HAZARDOUS POWDERS.
- Mettler Toledo. (n.d.). Stay Safe When Weighing Hazardous Materials: Get a Free White Paper.
- New Jersey Department of Health. (n.d.). Antimony - Hazardous Substance Fact Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Antimony.
- Ningbo Inno Pharmchem Co., Ltd. (2023). Tetraphenylphosphonium Chloride: Properties, Uses, and Synthesis.
- Ted Pella, Inc. (2017). Safety Data Sheet Product No. 29-51 Antimony, Sb, Purity 99.999%, 1-3mm random sized pieces.
- New Jersey Department of Health. (n.d.). Common Name: ANTIMONY TRIOXIDE HAZARD SUMMARY.
- Chem-Impex. (n.d.). Tetraphenylphosphonium bromide.
- Chemeurope.com. (n.d.). Tetraphenylphosphonium chloride.
- West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- University of Minnesota University Health & Safety. (n.d.). 2.8 Decontamination and Laboratory Cleanup.
- ResearchGate. (2025). First Evidence for the Existence of Hexafluoroantimonic(V) Acid.
- ResearchGate. (2025). The analytical and descriptive inorganic chemistry of the hydrolysis of hexafluoropnictate ions, PnF 6 − (Pn = P, As, Sb, Bi) | Request PDF.
- The Chemical Thesaurus. (n.d.). Chemical Entity Data Page: Hexafluoroantimonate(V).
- University of Missouri Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- University of Colorado Colorado Springs Emergency & Safety Services. (n.d.). Glove Selection.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.
- ResearchGate. (2021). (PDF) Purification of Aqueous Solutions from Toxic Metals using Laboratory Batch Mode Adsorption Unit: Antimony (V) Ions as a Case Study.
- ACS Publications. (n.d.). Coordination of "noncoordinating" anions: synthesis, characterization, and x-ray crystal structures of fluorine-bridged hexafluoroantimonate(1-), tetrafluoroborate(1-), and hexafluorophosphate(1-) adducts of [R3P(CO)3(NO)W]+. An unconventional order of anion donor strength. Inorganic Chemistry.
- University of California, San Diego. (n.d.). Gloves - Tables of Properties and Resistances.
- SKS Science Products. (n.d.). Chemical Resistance of Glove Materials.
-
Wikipedia. (n.d.). Sulfuric acid. Retrieved from [Link]
- ResearchGate. (2015). Antimony (Sb) – Pollution and Removal Techniques – Critical Assessment of Technologies.
- Santa Cruz Biotechnology. (n.d.). This compound.
- ResearchGate. (2025). Thermal behavior and decomposition kinetics of six electrolyte salts by thermal analysis.
- Benchchem. (2025). Technical Support Center: Handling and Preventing Thermal Decomposition of Hexafluorophosphate Salts.
- J-Stage. (2021). Mass Spectrometric Study on Volatilization Behavior of Electrolyte Solvents of Lithium-Ion Batteries.
- King-Pharm. (n.d.). This compound [124329-50-6].
- ACS Publications. (n.d.). Thermal decomposition of alkali metal hexafluorophosphates.
- PubChem. (n.d.). Tetraphenylphosphonium.
Sources
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- 17. nj.gov [nj.gov]
Application Notes & Protocols: The Catalytic Potential of Tetraphenylphosphonium Hexafluoroantimonate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Catalyst System for Enhanced Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are cornerstone methodologies in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and precision. The performance of these catalytic systems is critically dependent on the nature of the palladium center and its coordination environment. This guide introduces tetraphenylphosphonium hexafluoroantimonate, a commercially available salt, as a potentially powerful component in palladium-catalyzed cross-coupling reactions. While direct catalytic applications of this specific salt are not yet widely documented, its unique ionic composition—a bulky, lipophilic cation and a highly non-coordinating anion—presents a compelling rationale for its use in generating highly active catalytic species.
This document provides a detailed exploration of the scientific principles underpinning the potential catalytic activity of this compound, alongside exemplary protocols for its application in key cross-coupling reactions.
Compound Profile:
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 124329-50-6 | |
| Molecular Formula | C₂₄H₂₀F₆PSb | |
| Molecular Weight | 575.13 g/mol |
Core Principles: The Synergistic Action of Cation and Anion
The potential efficacy of this compound in cross-coupling catalysis stems from the distinct and complementary roles of its constituent ions.
The Tetraphenylphosphonium Cation: A Multifaceted Role
The tetraphenylphosphonium ([PPh₄]⁺) cation is a large, lipophilic species that can influence the reaction environment in several ways. While often considered a simple counterion, in the context of cross-coupling reactions, it may act as a phase-transfer catalyst, particularly in biphasic reaction media. More intriguingly, phosphonium salts can directly participate in the catalytic cycle. In some palladium-catalyzed reactions, such as the Sonogashira coupling, heterocyclic phosphonium salts have been shown to undergo C-P bond cleavage, serving as an al
Application Notes and Protocols for the Use of Tetraphenylphosphonium Hexafluoroantimonate in Electrochemical Studies
Introduction: The Critical Role of the Supporting Electrolyte in Non-Aqueous Electrochemistry
In the realm of non-aqueous electrochemistry, the supporting electrolyte is a cornerstone of the experimental setup, ensuring the passage of current through the solution and minimizing ohmic drop.[1][2] The ideal supporting electrolyte should exhibit high ionic conductivity, a wide electrochemical window, and chemical inertness towards the analyte and the solvent.[1] Tetraphenylphosphonium hexafluoroantimonate, (C₆H₅)₄PSbF₆ (PPh₄SbF₆), is a specialty salt that offers unique advantages in specific electrochemical applications, primarily owing to the large, non-coordinating nature of both its cation and anion. This attribute often translates to a wide potential window, making it a suitable choice for studying redox processes that occur at extreme potentials.
This guide provides a comprehensive overview of the properties of this compound and detailed protocols for its application in electrochemical research, with a focus on cyclic voltammetry. The information presented herein is intended for researchers, scientists, and professionals in drug development who are engaged in electrochemical analysis.
Physicochemical and Electrochemical Properties
The selection of a supporting electrolyte is dictated by its intrinsic properties. Below is a summary of the key characteristics of this compound.
| Property | Value/Description | Source/Comment |
| Chemical Formula | C₂₄H₂₀F₆PSb | |
| Molecular Weight | 575.13 g/mol | |
| CAS Number | 124329-50-6 | |
| Appearance | White to off-white crystalline solid | General knowledge |
| Solubility | Soluble in polar aprotic solvents (e.g., acetonitrile, dichloromethane, DMF) | Inferred from the properties of similar tetraphenylphosphonium salts.[3] |
| Purity | ≥98% (commercially available) | |
| Electrochemical Window | Expected to be wide; defined by the reduction of the PPh₄⁺ cation and the oxidation of the SbF₆⁻ anion. | Direct experimental data is not readily available in the provided search results. The window is anticipated to be comparable to or wider than that of other common electrolytes like TBAPF₆. |
| Conductivity | Expected to be moderate in common organic solvents. | The large ionic radii of both the cation and anion may lead to lower mobility compared to smaller ions. |
Rationale for Use: Why Choose this compound?
The primary motivation for selecting PPh₄SbF₆ as a supporting electrolyte lies in the electrochemical stability of its constituent ions.
-
The Tetraphenylphosphonium (PPh₄⁺) Cation: The PPh₄⁺ cation is known for its high cathodic stability.[3] Its reduction occurs at a very negative potential, allowing for the study of analytes with low reduction potentials without interference from the electrolyte.
-
The Hexafluoroantimonate (SbF₆⁻) Anion: The SbF₆⁻ anion is a large, weakly coordinating anion. Its oxidation typically occurs at a high positive potential, thus extending the anodic limit of the electrochemical window. This is particularly advantageous when studying highly oxidizing species.
The combination of these two stable ions is expected to provide a very wide potential window, which is the primary advantage of this salt.
Experimental Protocols
Protocol 1: Purification of this compound
For high-precision electrochemical measurements, the purity of the supporting electrolyte is paramount. Commercially available PPh₄SbF₆ should be further purified to remove any electroactive impurities.
Materials:
-
This compound (as received)
-
Anhydrous ethanol
-
Deionized water
-
Vacuum filtration apparatus
-
Schlenk line or glovebox
-
Drying oven
Procedure:
-
Recrystallization: Dissolve the PPh₄SbF₆ in a minimal amount of hot anhydrous ethanol.
-
Precipitation: Slowly add deionized water to the solution until the first sign of persistent cloudiness.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water, followed by a cold 1:1 ethanol/water mixture.
-
Drying: Dry the purified crystals under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove all traces of water and solvent.
-
Storage: Store the purified salt in a desiccator inside a glovebox or under an inert atmosphere to prevent moisture absorption.
Protocol 2: Preparation of the Electrolyte Solution
Materials:
-
Purified this compound
-
Anhydrous, electrochemical-grade solvent (e.g., acetonitrile, dichloromethane)
-
Volumetric flask
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
Environment: Perform all steps under an inert atmosphere to prevent contamination with water and oxygen.
-
Weighing: Accurately weigh the required amount of purified PPh₄SbF₆ to prepare a 0.1 M solution.
-
Dissolution: Transfer the salt to a volumetric flask and add the anhydrous solvent.
-
Mixing: Gently swirl the flask until the salt is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Storage: Store the electrolyte solution over molecular sieves inside a glovebox to maintain its anhydrous state.
Protocol 3: Determination of the Electrochemical Window using Cyclic Voltammetry
This protocol outlines the procedure to experimentally determine the anodic and cathodic limits of a 0.1 M PPh₄SbF₆ solution.
Experimental Setup:
-
Potentiostat
-
Electrochemical Cell: A three-electrode setup is required.
-
Working Electrode (WE): Glassy carbon or platinum disk electrode.
-
Counter Electrode (CE): Platinum wire or mesh.
-
Reference Electrode (RE): Silver/silver ion (Ag/Ag⁺) or a saturated calomel electrode (SCE) with a salt bridge.
-
-
Electrolyte Solution: 0.1 M PPh₄SbF₆ in the desired anhydrous solvent.
-
Inert Atmosphere: The experiment should be conducted under a blanket of inert gas (e.g., argon or nitrogen).
Procedure:
-
Cell Assembly: Assemble the electrochemical cell with the three electrodes.
-
Deaeration: Purge the electrolyte solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen.
-
Cyclic Voltammetry Scan:
-
Set the initial potential to the open-circuit potential.
-
Scan towards positive potentials until a sharp increase in current is observed. This indicates the oxidation of the SbF₆⁻ anion or the solvent, defining the anodic limit .
-
Reverse the scan direction towards negative potentials, passing the open-circuit potential.
-
Continue scanning to more negative potentials until a sharp increase in current is observed. This signifies the reduction of the PPh₄⁺ cation or the solvent, defining the cathodic limit .
-
A typical scan rate is 100 mV/s.
-
Data Interpretation:
The electrochemical window is the potential range between the anodic and cathodic limits where no significant background current from the electrolyte is observed.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in using this compound for an electrochemical study.
Caption: Experimental workflow for electrochemical studies using PPh₄SbF₆.
Logical Framework for Supporting Electrolyte Selection
The choice of a supporting electrolyte is a critical decision in experimental design. The following diagram outlines the logical considerations.
Caption: Decision tree for selecting a suitable supporting electrolyte.
Potential Applications and Concluding Remarks
This compound is a valuable supporting electrolyte for fundamental electrochemical studies of novel materials and molecules with redox potentials that lie outside the accessible window of more common electrolytes. Its use is particularly indicated in:
-
Organometallic Chemistry: Studying the redox properties of highly reactive organometallic complexes.
-
Materials Science: Characterizing the electrochemical behavior of new conductive polymers, fullerene derivatives, and other advanced materials.[1]
-
Drug Development: Investigating the redox mechanisms of drug candidates that are difficult to study with conventional electrolytes.
While potentially more expensive and requiring careful purification, the exceptionally wide potential window offered by this compound can enable electrochemical investigations that would otherwise be inaccessible. Researchers are encouraged to experimentally verify its electrochemical window in their specific solvent system before use.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information for RSC Advances. Retrieved from [Link]
-
Faraday Discussions. (2023). NSF Public Access Repository. Retrieved from [Link]
-
Ivashenko, O., & van der Veen, J. T. (2013). S1 Electronic Supplementary Information Oxidative electrochemical aryl C-C coupling of spiropyrans. Royal Society of Chemistry. Retrieved from [Link]
-
Klyatskaya, S., et al. (2019). Cyclic voltammogram of 1a in DMF with tetrabutylammonium... ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Miller, B., & Rosamilia, J. M. (1993). Electrochemical crystallization of tetraphenylphosphonium and tetraphenylarsonium fullerides. Journal of the Chemical Society, Faraday Transactions, 89(14), 273-279. Retrieved from [Link]
- Gritzner, G., & Kuta, J. (1984). Recommendations on reporting electrode potentials in nonaqueous solvents. Pure and Applied Chemistry, 56(4), 461-466.
-
Mohamed, A. A., Bruce, A. E., & Bruce, M. R. M. (2009). Cyclic Voltammetry of Auranofin. PMC. Retrieved from [Link]
-
Baltruschat, H. (2001). Recycling of the Supporting Electrolyte Tetra(n-butyl)ammonium Hexafluorophosphate from Used Electrolyte Solutions. BASi. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetraphenylphosphonium chloride. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Tetraphenylphosphonium Hexafluoroantimonate ([Ph₄P]⁺[SbF₆]⁻)
Answering the user's request to create a technical support center with troubleshooting guides and FAQs about common impurities in tetraphenylphosphonium hexafluoroantimonate and their removal.
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to identify and resolve common purity issues encountered during its use.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
Commercial grades of this compound are typically of high purity (≥98%), but several types of impurities can be present.[1][2] These generally arise from the synthetic route used to manufacture the product. The synthesis often involves the preparation of a tetraphenylphosphonium halide (like the bromide or chloride) followed by an ion exchange reaction to introduce the hexafluoroantimonate anion.
Potential impurities include:
-
Residual Starting Materials: Unreacted triphenylphosphine (PPh₃) or phenyl halides (e.g., chlorobenzene) from the formation of the PPh₄⁺ cation.[3][4][5]
-
Inorganic Halide Salts: Residual tetraphenylphosphonium chloride ([PPh₄]Cl) or bromide ([PPh₄]Br) are common if the ion exchange reaction is incomplete.[5]
-
Solvent Residues: Trace amounts of solvents used during synthesis or purification, such as dichloromethane, n-hexane, or alcohols.[6]
-
Hydrolysis Products: Although generally stable, prolonged exposure to moisture can lead to hydrolysis of the [SbF₆]⁻ anion. Proper storage is crucial.[7]
Q2: How can I assess the purity of my [Ph₄P]⁺[SbF₆]⁻ sample?
A multi-faceted approach is recommended for purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show the characteristic multiplets for the phenyl protons of the cation. Impurities like residual organic solvents or starting materials will have distinct signals.
-
³¹P NMR: A single peak confirms the presence of the tetraphenylphosphonium cation. Triphenylphosphine, a common impurity, will appear as a separate peak at a different chemical shift.
-
¹⁹F NMR: Will show a sharp septet for the [SbF₆]⁻ anion due to coupling with the antimony nucleus. The presence of other fluorine-containing species would indicate decomposition or other impurities.
-
-
Melting Point Analysis: A pure, crystalline solid will have a sharp melting point. A broad melting range or a depressed melting point is a strong indicator of impurities.
-
Elemental Analysis: Provides the percentage of C, H, P, Sb, and F. Deviation from the calculated theoretical values for the molecular formula C₂₄H₂₀F₆PSb indicates the presence of impurities.[1]
Q3: What are the best practices for handling and storing this compound?
To maintain the integrity of the compound, follow these guidelines:
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place, away from moisture and light.[7][8][9]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10][11] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to prevent skin and eye contact.[8][11] Wash hands thoroughly after handling.[9]
Part 2: Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical path to their resolution.
| Observed Problem | Potential Cause | Recommended Action & Explanation |
| Broad or Depressed Melting Point | Presence of impurities (e.g., residual solvents, starting materials, or other salts). | Recrystallize the material. Impurities disrupt the crystal lattice, leading to a lower and broader melting point. Recrystallization is the most effective method to remove these and obtain a highly ordered, pure crystalline solid.[12] |
| Unexpected Peaks in ¹H or ³¹P NMR | Contamination with triphenylphosphine (PPh₃) or organic solvents. | Identify the impurity by its chemical shift. If it's a solvent, drying under high vacuum may suffice. If it's PPh₃ or another organic solid, recrystallization is necessary. The choice of recrystallization solvent is critical to ensure the impurity is washed away while the desired product crystallizes. |
| Poor Solubility in Organic Solvents | Presence of highly polar inorganic salt impurities (e.g., residual halide salts). | Wash the solid with a suitable solvent. If the desired product is soluble in a solvent like dichloromethane in which the inorganic impurity is not, you can dissolve your product, filter out the insoluble salt, and recover your product by evaporating the solvent. Alternatively, recrystallization from a carefully chosen solvent system can resolve this. |
| Inconsistent Results in Catalysis or Electrochemistry | Trace impurities acting as inhibitors or interfering species. | Purify the salt by repeated recrystallization. Fields like electrochemistry are highly sensitive to even trace impurities.[12] A rigorous purification protocol is essential for reproducible results. |
Part 3: Purification Protocols & Methodologies
Method 1: Recrystallization from a Mixed Solvent System
Recrystallization is the gold standard for purifying solid organic salts.[12] The principle is to dissolve the impure solid in a hot solvent and allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities behind in the solution.[13]
Objective: To remove organic impurities (e.g., PPh₃) and residual salts.
Recommended Solvent System: Dichloromethane/n-Hexane. This system is effective because tetraphenylphosphonium salts are often soluble in chlorinated solvents like dichloromethane (DCM) but insoluble in alkanes like n-hexane.[6]
Step-by-Step Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in the minimum amount of hot dichloromethane required for complete dissolution. Gently heat the solution on a hot plate in a fume hood.
-
Hot Filtration (Optional): If there are any insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the DCM solution is still warm, slowly add n-hexane dropwise until the solution becomes slightly turbid (cloudy). The turbidity indicates that the saturation point has been reached.
-
Cooling & Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for about 30 minutes to an hour.[13] Slow cooling is crucial for forming large, pure crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold n-hexane to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of residual solvents.
-
Purity Verification: Check the purity of the recrystallized product using melting point analysis and NMR spectroscopy as described in the FAQ section.
Visual Workflow: Recrystallization Process
Below is a diagram illustrating the key decision points and steps in the recrystallization workflow.
Sources
- 1. scbt.com [scbt.com]
- 2. ministryofmaterial.com [ministryofmaterial.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. Tetraphenylphosphonium tetrafluoroborate | CAS#:426-79-9 | Chemsrc [chemsrc.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Tetraphenylphosphonium Hexafluoroantimonate as a High-Efficiency Catalyst for Cationic Photopolymerization
Welcome to the technical support center for Tetraphenylphosphonium Hexafluoroantimonate (Ph₄PSbF₆) . This guide is designed for researchers, scientists, and drug development professionals aiming to leverage this potent catalyst to enhance yield and selectivity in cationic photopolymerization reactions. Here, we synthesize fundamental principles with practical, field-proven insights to help you navigate your experimental challenges.
Introduction to this compound
This compound is a salt consisting of a stable, bulky tetraphenylphosphonium cation and a non-coordinating hexafluoroantimonate anion. In the realm of polymer chemistry, it functions as a highly efficient photoinitiator. Upon irradiation with UV light, it generates a superacid, which is the true catalytic species that initiates the polymerization of monomers like epoxides and vinyl ethers.
The key to its efficacy lies in the [SbF₆]⁻ anion. This anion is exceptionally stable and non-nucleophilic, which prevents premature termination of the growing polymer chain. This characteristic leads to more controlled polymerizations, often resulting in higher yields, predictable molecular weights, and improved selectivity. The general order of initiation efficiency for common anions in cationic polymerization is: SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻[1].
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a reaction?
A1: Its primary role is as a cationic photoinitiator. When exposed to UV radiation, it undergoes photolysis to generate a strong Brønsted acid (a superacid). This acid then protonates a monomer, creating a carbocation that initiates the chain-growth polymerization process.
Q2: Why is the hexafluoroantimonate (SbF₆⁻) anion important for catalytic activity?
A2: The hexafluoroantimonate anion is very large and has a diffuse negative charge, making it extremely non-nucleophilic. This is critical because it will not readily react with the propagating cationic center of the growing polymer chain. This stability prevents early termination, allowing for longer polymer chains and a more controlled polymerization, which directly contributes to higher yields and better-defined products[1].
Q3: What types of monomers are suitable for polymerization with this catalyst?
A3: This catalyst is ideal for monomers that can undergo cationic polymerization. The most common classes are epoxides (oxiranes), vinyl ethers, and some oxetanes[2][3][4]. It is generally not suitable for monomers that polymerize via free-radical mechanisms, such as acrylates, unless used in a hybrid system.
Q4: Is this catalyst sensitive to air or moisture?
A4: Yes, cationic polymerizations are notoriously sensitive to moisture. Water can act as a chain transfer agent or terminate the growing polymer chain, leading to lower molecular weights and reduced yields. Therefore, it is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). While the catalyst itself is a stable solid, the active catalytic species in the reaction are highly reactive and susceptible to impurities.
Q5: What safety precautions should I take when handling this compound?
A5: this compound should be handled with care in a well-ventilated area or fume hood. It is harmful if swallowed or inhaled. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. Refer to the Safety Data Sheet (SDS) for comprehensive safety information[5].
Troubleshooting Guide
This section addresses common issues encountered during cationic photopolymerization using Ph₄PSbF₆.
Problem 1: Low or No Polymerization (Low Yield)
Q: I've mixed my monomer with the catalyst and exposed it to UV light, but the reaction is very slow or not happening at all. What could be the cause?
A: This is a common issue that can stem from several factors. Let's break down the possibilities.
-
Insufficient UV Exposure or Incorrect Wavelength:
-
Explanation: The catalyst requires a specific amount of energy to undergo photolysis and initiate the reaction. If the UV lamp is too weak, the exposure time is too short, or the wavelength does not match the absorption profile of the photoinitiator system, initiation will be inefficient.
-
Solution:
-
Ensure your UV source has sufficient intensity. For laboratory-scale reactions, a medium-pressure mercury lamp is often effective.
-
Verify the emission spectrum of your lamp. While the salt itself may not absorb strongly in the near-UV, sensitizers can be used to shift the absorption to a more appropriate wavelength.
-
Increase the exposure time or move the lamp closer to the reaction vessel (while ensuring proper cooling).
-
-
-
Presence of Inhibitors:
-
Explanation: Cationic polymerization is highly sensitive to basic impurities. Water, alcohols, or amines present in your monomer or solvent can neutralize the generated superacid, effectively killing the catalyst.
-
Solution:
-
Rigorous Drying of Reagents: Dry your solvent over appropriate drying agents (e.g., molecular sieves, calcium hydride) and distill it before use. Purify the monomer by passing it through a column of activated alumina to remove inhibitors and water.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere like nitrogen or argon to prevent atmospheric moisture from entering the system.
-
-
-
Inappropriate Catalyst Concentration:
-
Explanation: While it might seem counterintuitive, too high a catalyst concentration can sometimes be detrimental, leading to rapid initiation of many short chains that terminate quickly. Conversely, too low a concentration will result in a slow reaction rate.
-
Solution: Optimize the catalyst concentration. A typical starting range is 0.5-2 wt% relative to the monomer. Perform a series of small-scale experiments to find the optimal loading for your specific system.
-
Problem 2: Poor Selectivity / Broad Molecular Weight Distribution
Q: The polymerization works, but the resulting polymer has a very broad molecular weight distribution (high polydispersity index, PDI). How can I achieve a more controlled polymerization?
A: A high PDI indicates a lack of control over the polymerization process, with polymer chains of many different lengths being formed. This is often due to chain transfer or termination reactions.
-
Chain Transfer to Monomer or Solvent:
-
Explanation: The propagating carbocation can be terminated by abstracting a proton from a monomer molecule, the solvent, or an impurity. This terminates one chain and starts a new one, leading to a broader distribution of chain lengths.
-
Solution:
-
Lower the Reaction Temperature: Cationic polymerizations are often performed at low temperatures (e.g., 0°C to -78°C) to suppress chain transfer reactions, which typically have a higher activation energy than the propagation step.
-
Choose a Non-Reactive Solvent: Use solvents with low nucleophilicity and no abstractable protons, such as dichloromethane or hexane.
-
-
-
Temperature Control:
-
Explanation: Photopolymerizations can be highly exothermic. A rapid increase in temperature can accelerate termination and chain transfer reactions, leading to a loss of control.
-
Solution:
-
Ensure efficient stirring to dissipate heat evenly.
-
Use a cooling bath to maintain a constant, low temperature throughout the UV exposure period.
-
Consider a lower intensity UV source to slow down the rate of initiation and heat generation.
-
-
Visual Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
Experimental Protocols
Protocol 1: General Procedure for Cationic Photopolymerization of a Vinyl Ether
This protocol provides a general guideline. Specific conditions may need to be optimized for your particular monomer and desired polymer properties.
Materials:
-
Monomer (e.g., isobutyl vinyl ether), purified by passing through basic alumina.
-
This compound (Ph₄PSbF₆).
-
Anhydrous dichloromethane (DCM).
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques.
-
UV lamp (e.g., medium-pressure mercury lamp).
-
Cooling bath (e.g., ice-water or dry ice/acetone).
Procedure:
-
Vessel Preparation: Thoroughly dry the reaction vessel in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.
-
Reagent Preparation: In the reaction vessel under an inert atmosphere, dissolve the desired amount of this compound (e.g., 1 wt% relative to monomer) in anhydrous DCM.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0°C) using a cooling bath.
-
Monomer Addition: Slowly add the purified and degassed monomer to the catalyst solution via syringe.
-
Initiation: Place the UV lamp at a fixed distance from the reaction vessel and begin irradiation. Monitor the reaction progress by observing the increase in viscosity. For kinetic studies, samples can be withdrawn at specific time intervals using a nitrogen-purged syringe and quenched in methanol.
-
Termination: Once the desired conversion is reached (or the reaction ceases), terminate the polymerization by adding a small amount of methanol or another nucleophilic quenching agent.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Filter the polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Data Presentation: Catalyst Concentration vs. Yield
The following table illustrates a hypothetical optimization experiment.
| Catalyst Loading (wt%) | Reaction Time (min) | Polymer Yield (%) | PDI |
| 0.5 | 30 | 65 | 1.8 |
| 1.0 | 30 | 92 | 1.5 |
| 2.0 | 30 | 95 | 2.1 |
| 3.0 | 30 | 96 | 2.5 |
In this example, 1.0 wt% provides the best balance of high yield and controlled polymerization (lower PDI).
Reaction Mechanism Visualization
Caption: Simplified mechanism of cationic photopolymerization.
References
-
RadTech, "Photoinitiated cationic polymerization of sustainable epoxy and oxetane thermosets," RadTech e-news, Available: [Link].
-
EU-Japan Centre for Industrial Cooperation, "Successful radical induced cationic frontal polymerization of epoxy-based monomers by C–C labile compounds," Polymer Chemistry, 2015. Available: [Link].
-
RSC Publishing, "The development of highly efficient monophosphonium photocatalysts for the visible light-regulated metal-free cationic polymerization of vinyl ethers," Polymer Chemistry, Available: [Link].
-
ResearchGate, "Effect of Cationic Photoinitiator on the Polymerization Kinetics of Vinyl Ether Monomers," International Conference on Engineering Physics and Opto-Electronics, 2019. Available: [Link].
-
ResearchGate, "Photoinitiated cationic polymerization of epoxides," Polymer International, 2001. Available: [Link].
Sources
Technical Support Center: Tetraphenylphosphonium Hexafluoroantimonate in Synthesis
Welcome to the technical support center for tetraphenylphosphonium hexafluoroantimonate (Ph₄PSbF₆). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this powerful yet sensitive reagent. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot failed reactions and optimize your experimental outcomes. Our approach is rooted in explaining the "why" behind the "how," ensuring a deeper understanding of the chemical principles at play.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
This compound is an organic salt composed of a bulky, lipophilic tetraphenylphosphonium ([PPh₄]⁺) cation and a large, weakly coordinating hexafluoroantimonate (SbF₆⁻) anion.[1][2] This combination of a non-coordinating anion and a cation that is soluble in many organic solvents makes it a valuable tool in various synthetic applications.[3][4]
Its primary uses include:
-
Phase-Transfer Catalysis (PTC): The lipophilic [PPh₄]⁺ cation can transport the SbF₆⁻ anion, or another anion exchanged in situ, from an aqueous or solid phase into an organic phase where the reaction can occur.[3]
-
Electrolyte in Electrochemistry: Due to its ability to dissolve in organic solvents and provide a non-interfering anion, it can be used as a supporting electrolyte.
-
Source of a "Naked" Anion: In anhydrous, non-coordinating solvents, the large and diffuse nature of both the cation and anion can lead to a more reactive, less-coordinated anion, which can be beneficial in certain catalytic cycles.
Q2: What are the key stability concerns I should be aware of when using this reagent?
The two primary stability concerns are the hydrolysis of the hexafluoroantimonate anion and the decomposition of the tetraphenylphosphonium cation under strongly basic conditions.
-
Hydrolysis of SbF₆⁻: The hexafluoroantimonate anion is susceptible to hydrolysis, a reaction with water that can generate fluoride ions and various antimony oxyfluoride species.[5] This process can be accelerated by the presence of acids or bases. The generated fluoride ions can interfere with or quench catalytic reactions, particularly those involving silicon-based reagents or Lewis acidic metal centers.
-
Decomposition of [PPh₄]⁺: The tetraphenylphosphonium cation is generally thermally stable but can decompose under strongly basic conditions (e.g., in the presence of organolithium reagents or strong alkoxides) via a nucleophilic attack on the phosphorus atom.[6]
Q3: How should I properly store and handle this compound?
Given its sensitivity to moisture, proper storage and handling are critical.
-
Storage: Store the reagent in a tightly sealed container in a cool, dry place, preferably in a desiccator or a glovebox.
-
Handling: Handle the reagent under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture. Use dry glassware and solvents. For weighing, it is advisable to do so in a glovebox or to work quickly in a dry environment.
Troubleshooting Failed Reactions
This section is designed to help you diagnose and resolve common issues encountered in reactions involving this compound.
Issue 1: My reaction is sluggish or fails to proceed to completion.
Several factors could be at play when your reaction stalls. Let's break down the potential causes and solutions.
Potential Cause A: Incomplete Dissolution of the Reagent
While the tetraphenylphosphonium cation enhances organic solvent solubility compared to inorganic salts, complete dissolution is not guaranteed in all media.
-
Troubleshooting Steps:
-
Visual Inspection: Ensure that all the Ph₄PSbF₆ has dissolved in your reaction solvent at the reaction temperature.
-
Solvent Selection: If solubility is an issue, consider switching to a more polar aprotic solvent. Refer to the solubility table below.
-
Temperature Adjustment: Gently warming the reaction mixture may aid dissolution, but be mindful of the thermal stability of your reactants and the potential for side reactions.
-
Solubility of Tetraphenylphosphonium Salts in Common Organic Solvents
| Solvent | Polarity | Expected Solubility of Ph₄PSbF₆ | Reference |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble | [6] |
| Acetonitrile (CH₃CN) | Polar Aprotic | Soluble | [3] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [3] |
| Chloroform (CHCl₃) | Polar Aprotic | Soluble | [6] |
| Acetone | Polar Aprotic | Sparingly Soluble to Soluble | [6] |
| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble | Inferred |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Poorly Soluble | Inferred |
| Toluene | Nonpolar | Poorly Soluble | Inferred |
| Hexanes | Nonpolar | Insoluble | Inferred |
This table is a guideline based on data for similar tetraphenylphosphonium salts.[3][6] Experimental verification is recommended.
Potential Cause B: Hydrolysis of the Hexafluoroantimonate Anion
This is one of the most common failure modes. Trace amounts of water can lead to the hydrolysis of the SbF₆⁻ anion, generating species that can poison your catalyst or react with your substrates.[5]
-
Troubleshooting Workflow for Anion Hydrolysis:
Sources
- 1. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Tetraphenylphosphonium Hexafluoroantimonate Synthesis
Welcome to the technical support center for the synthesis and optimization of Tetraphenylphosphonium Hexafluoroantimonate ([PPh₄]SbF₆). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile salt in their work. As a lipophilic phase-transfer catalyst and a weakly coordinating salt, [PPh₄]SbF₆ is invaluable, but its synthesis requires careful control of reaction parameters to ensure high yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to streamline your experimental workflow.
Section 1: Synthesis Overview and Core Principles
The most common and efficient synthesis of this compound is a salt metathesis or ion exchange reaction. This involves reacting a tetraphenylphosphonium salt, typically the bromide or chloride, with a hexafluoroantimonate salt, such as a sodium or potassium salt. The reaction's success hinges on the differential solubility of the reactants and products in the chosen solvent system.
The fundamental reaction is as follows:
(C₆H₅)₄PX + MSbF₆ → (C₆H₅)₄PSbF₆(s)↓ + MX(aq)
Where X = Cl⁻, Br⁻ and M = Na⁺, K⁺
The tetraphenylphosphonium cation ([PPh₄]⁺) is a large, organic cation that imparts solubility in many organic solvents.[1] The hexafluoroantimonate anion (SbF₆⁻) is a weakly coordinating anion. The resulting salt, [PPh₄]SbF₆, is often significantly less soluble in the reaction medium than the starting materials, allowing for its precipitation and isolation.
Caption: General workflow for the metathesis synthesis of [PPh₄]SbF₆.
Section 2: Optimization of Reaction Conditions (Q&A)
This section addresses key questions for maximizing the yield and purity of your product.
Q1: How do I select the optimal starting materials and what purity is required?
A1: The purity of your starting materials is the single most critical factor for a successful synthesis.
-
Tetraphenylphosphonium Salt: Tetraphenylphosphonium bromide (TPPB) is often preferred over the chloride due to its generally lower hygroscopicity and ease of handling.[2] Ensure it is at least 99% pure. If impurities are suspected, recrystallization from a solvent like ethanol/water or dichloromethane/hexane is recommended.[3]
-
Hexafluoroantimonate Salt: Potassium hexafluoroantimonate (KSbF₆) or Sodium hexafluoroantimonate (NaSbF₆) are common choices. These reagents are highly hygroscopic and can contain acidic impurities (HF). It is crucial to use a freshly opened bottle or dry the salt under vacuum at an elevated temperature (e.g., 80-100 °C) before use. The presence of moisture can lead to the formation of antimony oxyfluorides, which are difficult-to-remove impurities.
Q2: What is the best solvent system for the reaction?
A2: The ideal solvent system should effectively dissolve the reactants while minimizing the solubility of the desired product, [PPh₄]SbF₆.
-
Recommended System: A biphasic system of Dichloromethane (DCM) and water is highly effective. Tetraphenylphosphonium bromide is soluble in DCM, while potassium hexafluoroantimonate is soluble in water. The reaction occurs at the interface, and the resulting [PPh₄]SbF₆ is poorly soluble in both phases, causing it to precipitate.
-
Alternative (Anhydrous) System: For moisture-sensitive applications, a polar aprotic solvent like dry acetonitrile can be used.[4] Both reactants have moderate solubility in hot acetonitrile, and the product precipitates upon cooling. This method requires strictly anhydrous conditions.
Q3: What are the optimal stoichiometry, temperature, and reaction time?
A3: These parameters are interdependent. Using a slight excess of one reagent can drive the reaction to completion, but a large excess can complicate purification.
-
Stoichiometry: A molar ratio of 1:1 to 1:1.1 of the tetraphenylphosphonium salt to the hexafluoroantimonate salt is recommended. The slight excess of the SbF₆⁻ source ensures complete conversion of the more valuable phosphonium salt.
-
Temperature: The reaction is typically performed at room temperature (20-25 °C). The formation of the product is driven by precipitation, which is an exothermic process. No external heating is generally required and can even increase the solubility of the product, thereby reducing the isolated yield.
-
Reaction Time: With vigorous stirring in a biphasic system, the reaction is often complete within 1-2 hours. The formation of a dense white precipitate is a visual indicator of product formation. For single-solvent systems, a longer reaction time (2-4 hours) may be necessary.
Optimized Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| PPh₄⁺ Source | Tetraphenylphosphonium Bromide (≥99%) | Good solubility in organic solvents, less hygroscopic than chloride.[2] |
| SbF₆⁻ Source | Potassium Hexafluoroantimonate (anhydrous) | Good aqueous solubility, readily available. |
| Stoichiometry | 1 : 1.05 (PPh₄Br : KSbF₆) | A slight excess of the less expensive SbF₆⁻ salt drives the reaction to completion. |
| Solvent System | Dichloromethane / Deionized Water | Maximizes reactant concentration at the interface and promotes product precipitation. |
| Temperature | 20-25 °C (Room Temperature) | Balances reaction rate with minimal product solubility. |
| Reaction Time | 1-2 hours with vigorous stirring | Sufficient time for interfacial reaction and complete precipitation. |
Section 3: Troubleshooting Guide
Even with an optimized protocol, issues can arise. This guide provides a systematic approach to identifying and solving common problems.
Caption: A logical flowchart for troubleshooting common synthesis issues.
Q: My reaction yielded very little or no white precipitate. What went wrong?
A: This is typically a reagent or solvent issue.
-
Probable Cause 1: Inactive Reagents. One of your starting materials may be of poor quality. The hexafluoroantimonate salt is particularly susceptible to degradation by moisture.
-
Solution 1: Verify the purity of your starting materials. If possible, characterize them by NMR or melting point. Always use freshly dried KSbF₆.
-
Probable Cause 2: Incorrect Solvent. The product might be soluble in your chosen solvent. For instance, using a solvent like DMF or DMSO will likely keep the product in solution.
-
Solution 2: Switch to the recommended DCM/water biphasic system. If the product is already in a polar organic solvent, attempt to precipitate it by adding a non-polar solvent like diethyl ether or hexane, or by cooling the solution to 0-4 °C.
Q: The product I isolated is an off-white or yellow powder, or a sticky oil. How can I purify it?
A: Discoloration or an oily consistency points to impurities.
-
Probable Cause 1: Side Reactions. The presence of water and heat can cause the SbF₆⁻ anion to partially hydrolyze, forming complex antimony oxyfluorides.
-
Solution 1: Strict adherence to anhydrous conditions (if using an organic solvent system) and room temperature operation is key. The primary purification method is recrystallization.
-
Probable Cause 2: Trapped Solvent. The precipitate may have formed too quickly, trapping solvent and impurities.
-
Solution 2: Recrystallization is the most effective solution. Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., acetonitrile or acetone) and allow it to cool slowly. If crystals do not form, adding a non-polar "anti-solvent" like diethyl ether dropwise can induce crystallization. Always dry the final product thoroughly under high vacuum for several hours.
Section 4: Detailed Experimental Protocols
Protocol 1: Optimized Synthesis of [PPh₄]SbF₆
-
Reagent Preparation:
-
In a 250 mL beaker, dissolve 5.00 g of Tetraphenylphosphonium Bromide (TPPB) in 50 mL of Dichloromethane (DCM).
-
In a separate 250 mL beaker, dissolve 3.42 g (a 1.05 molar equivalent) of Potassium Hexafluoroantimonate (KSbF₆) in 50 mL of deionized water. If the salt does not dissolve completely, gentle warming can be applied, followed by cooling to room temperature.
-
-
Reaction:
-
Combine the two solutions in a 500 mL Erlenmeyer flask equipped with a large magnetic stir bar.
-
Stir the biphasic mixture vigorously at room temperature. A dense white precipitate of [PPh₄]SbF₆ should form almost immediately.
-
Continue stirring for at least 1 hour to ensure the reaction goes to completion.
-
-
Isolation:
-
Isolate the white solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with 20 mL of deionized water (to remove any remaining KBr) and then with 20 mL of DCM (to remove any unreacted TPPB).
-
-
Drying:
-
Dry the white solid in a vacuum oven at 60 °C for at least 4 hours to remove all traces of water and solvent.
-
Expected yield: >90%. Melting point: ~345-350 °C.
-
Protocol 2: Purification by Recrystallization
-
Dissolution:
-
Place the crude, dried [PPh₄]SbF₆ in an appropriately sized flask.
-
Add a minimal amount of hot acetonitrile (or acetone) while stirring until the solid is fully dissolved. Work in a well-ventilated fume hood.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature.
-
For maximum recovery, place the flask in an ice bath or refrigerator (4 °C) for 1-2 hours.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether to facilitate drying.
-
Dry the crystals under high vacuum to constant weight.
-
Section 5: Safety and Handling FAQs
Q: What are the main hazards of this compound and its precursors?
A: All materials used in this synthesis should be handled with care in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[5]
-
This compound: Harmful if swallowed or inhaled. It is toxic to aquatic life. Avoid creating dust.[5]
-
Potassium Hexafluoroantimonate: Corrosive and toxic. Reacts with water to release hydrofluoric acid (HF). Handle with extreme care.
-
Dichloromethane: A volatile organic solvent and a suspected carcinogen.
Q: How should I store the final product?
A: this compound is stable under normal conditions but should be protected from moisture.[5] Store the dried product in a tightly sealed container in a desiccator or a dry box to maintain its integrity over time.
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound.
-
Wikipedia. (n.d.). Tetraphenylphosphonium chloride. Retrieved from [Link]
- Chinese Journal of Organic Chemistry. (2001). Synthesis of tetraphenylphosphonium bromide. 21(8):614-617.
- King-Pharm. (n.d.). This compound [124329-50-6].
- Chemicalbook. (n.d.). This compound | 124329-50-6.
- Ministry of Material. (n.d.). This compound, 98+% Purity (CAS No. 124329-50-6).
-
PubChem. (n.d.). Tetraphenylphosphonium. C24H20P+. CID 164912. Retrieved from [Link]
- ACS Publications. (1977). Synthesis and characterization of tetrafluoroammonium hexafluorobismuthate and some properties of tetrafluoroammonium hexafluoroantimonate. Inorganic Chemistry.
-
Wang, G., et al. (2017). Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. MDPI. Retrieved from [Link]
-
Wang, G., et al. (2017). Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. ResearchGate. Retrieved from [Link]
- MilliporeSigma. (n.d.). Triarylsulfonium hexafluoroantimonate salts, mixed 50wt.% propylene carbonate.
- Refubium - Freie Universität Berlin. (n.d.). 7.1 Synthesis of Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH).
- Scientific Laboratory Supplies. (n.d.). Triarylsulfonium hexafluoroantimonate salts, mixed, 50 wt. % in propylene carbonate.
- Reddit r/Chempros. (2024). Purification of ammonium hexafluorophosphate.
- Luxembourg Bio Technologies. (n.d.). Tetramethylfluoroformamidinium Hexafluoro- phosphate (TFFH) in Peptide and Organic Synthesis.
-
Amirkhanov, V. M., et al. (2019). Crystal structure of tetraphenyl phosphate tetrakis[dimethyl (2,2,2-trichloroacetyl)phosphoramidato]lutetium(III), PPh4[LuL 4]. National Center for Biotechnology Information (NCBI). Retrieved from [Link]
-
Zhang, Y., et al. (2018). Optimization of Conditions for the synthesis of new Triphenylphosphonium-Substituted phthalocyanine from Tetrabrominated Phthalocyanine using Experimental Design Method. ResearchGate. Retrieved from [Link]
- Malaysian Journal of Analytical Sciences. (2019). OPTIMIZATION OF DIFFERENT PARAMETERS IN THE SYNTHESIS OF BISPHENOL A IMPRINTED POLYMER VIA PRECIPITATION POLYMERIZATION FOR BISP. Retrieved from Malaysian Journal of Analytical Sciences.
Sources
stability of tetraphenylphosphonium hexafluoroantimonate in different solvents
Welcome to the technical support guide for Tetraphenylphosphonium Hexafluoroantimonate ([(C₆H₅)₄P]⁺[SbF₆]⁻). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability of this salt in various solvent systems. Below, you will find a troubleshooting guide for common experimental issues and a comprehensive FAQ section addressing solvent selection and handling protocols.
Troubleshooting Guide: Diagnosing Solution Instability
Encountering unexpected precipitation, color changes, or inconsistent results? Solution instability is a common pitfall. The primary cause is often the hydrolysis of the hexafluoroantimonate (SbF₆⁻) anion, which is highly sensitive to protic contaminants. This guide will help you diagnose and resolve these issues.
Workflow: Solvent Selection & Troubleshooting
Use the following decision tree to identify the source of instability and determine the appropriate corrective actions.
Caption: Troubleshooting flowchart for solvent stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the most stable solvents for this compound?
For maximum stability and longevity of your solutions, always choose anhydrous, aprotic polar solvents. The most highly recommended options are:
-
Dichloromethane (DCM): Offers excellent solubility and is chemically compatible. It is a common choice for reactions and electrochemical studies.[1]
-
Acetonitrile (MeCN): Another excellent choice, particularly for applications requiring a polar, non-coordinating solvent.[2][3]
The key to stability is the absence of a proton source, which prevents the hydrolysis of the [SbF₆]⁻ anion. The tetraphenylphosphonium cation ([PPh₄]⁺) is robust and generally stable in most organic solvents.[2]
Q2: Can I use protic solvents like water, methanol, or ethanol?
It is strongly discouraged . The hexafluoroantimonate anion ([SbF₆]⁻) is susceptible to hydrolysis, a reaction that is initiated by proton sources.[4] While anions like hexafluorophosphate ([PF₆]⁻) can hydrolyze under acidic conditions or at high temperatures, the hydrolysis rate for hexafluoroantimonate is measurably rapid even under less forcing conditions.[4][5][6] This reaction produces hydrofluoric acid (HF) and various antimony oxyfluoride species, which will compromise your experiment and potentially damage equipment.
Q3: My solution in an aprotic solvent became cloudy over time. What happened?
This is almost always due to one of two reasons:
-
Trace Water Contamination: The most common cause. Aprotic solvents can readily absorb atmospheric moisture if not handled properly. Even parts-per-million (ppm) levels of water can be sufficient to cause slow hydrolysis of the [SbF₆]⁻ anion over hours or days, leading to the precipitation of insoluble byproducts.
-
Exceeding Solubility Limits: While soluble in polar aprotic solvents, the salt has limited solubility in less polar media like diethyl ether or hydrocarbons. Cloudiness could simply be the salt precipitating out of a saturated solution, especially if the temperature has decreased.
Q4: What is the standard protocol for preparing a stable stock solution?
To ensure a stable, long-lasting solution, rigorous adherence to anhydrous and anaerobic techniques is critical.
Experimental Protocol: Preparation of a Stable Stock Solution
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or argon, or by cooling in a desiccator.
-
Solvent Preparation: Use a commercially available anhydrous grade solvent (<50 ppm H₂O). For ultimate dryness, pass the solvent through an activated alumina column (solvent purification system) or distill from an appropriate drying agent (e.g., CaH₂ for DCM and MeCN).
-
Inert Atmosphere Handling: Weigh the this compound solid and prepare the solution inside a glovebox with a low-moisture, low-oxygen atmosphere.[7] If a glovebox is unavailable, use Schlenk line techniques.
-
Storage: Store the resulting solution in a tightly sealed container (e.g., a vial with a PTFE-lined cap or a Schlenk flask).[8][9][10] For long-term storage, wrap the cap seal with Parafilm and store in a desiccator, protected from light.
Q5: Is it safe to heat solutions of this salt?
Heating should be approached with caution. While the salt itself is thermally stable under normal conditions, elevated temperatures will significantly accelerate any decomposition pathways, especially hydrolysis if trace moisture is present.[6][9][11] If heating is required for your application, it is imperative that the solvent and all other reagents are scrupulously dry. Monitor the reaction closely for any signs of decomposition.
Solvent Stability Summary Table
| Solvent Class | Recommended Solvents | Stability Rating | Key Remarks |
| Halogenated (Aprotic) | Dichloromethane (DCM), Chloroform | Excellent | Recommended for most applications. Must be anhydrous. |
| Aprotic Polar | Acetonitrile (MeCN), Dimethylformamide (DMF) | Excellent | Good solubility and stability. Ensure DMF is amine-free.[2][3] |
| Ethers (Aprotic) | Tetrahydrofuran (THF) | Good to Moderate | Use with caution. Must be anhydrous and peroxide-free. Lower solubility than DCM. |
| Hydrocarbons (Aprotic) | Toluene, Hexanes | Poor (Solubility) | The salt is largely insoluble. These are suitable for precipitation/washing but not for creating solutions.[12] |
| Protic Solvents | Water, Methanol, Ethanol | Very Poor | NOT RECOMMENDED. Rapidly causes hydrolysis of the [SbF₆]⁻ anion.[4] |
References
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound. Retrieved from [Link]
-
Chemsrc. (2025). Tetraphenylphosphonium tetrafluoroborate | CAS#:426-79-9. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetraphenylphosphonium chloride. Retrieved from [Link]
-
ResearchGate. (2025). The analytical and descriptive inorganic chemistry of the hydrolysis of hexafluoropnictate ions, PnF 6 − (Pn = P, As, Sb, Bi) | Request PDF. Retrieved from [Link]
-
YouTube. (2019). making phosphonium salts. Retrieved from [Link]
-
Reddit. (2016). Phosphonium salt workup : r/chemistry. Retrieved from [Link]
-
ACS Publications. (2010). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. Retrieved from [Link]
-
PubMed. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. Retrieved from [Link]
-
ResearchGate. (2025). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids | Request PDF. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Hexafluorophosphate – Knowledge and References. Retrieved from [Link]
-
RSC Publishing. (n.d.). Behaviour of triethyloxonium hexachloroantimonate and triethyloxonium hexafluoroantimonate in dichloromethane solvent. Retrieved from [Link]
Sources
- 1. Behaviour of triethyloxonium hexachloroantimonate and triethyloxonium hexafluoroantimonate in dichloromethane solvent - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 2. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Crude Tetraphenylphosphonium Hexafluoroantimonate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of crude tetraphenylphosphonium hexafluoroantimonate (PPh₄SbF₆). This document offers practical, field-proven insights and detailed protocols to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This section provides a systematic approach to common issues encountered during the purification of crude PPh₄SbF₆, focusing on the removal of typical impurities and addressing the compound's chemical sensitivities.
Issue 1: Presence of Unreacted Triphenylphosphine (PPh₃) and Triphenylphosphine Oxide (TPPO) Impurities
The most common impurities in the synthesis of tetraphenylphosphonium salts are unreacted triphenylphosphine (a non-polar impurity) and its oxidation product, triphenylphosphine oxide (a more polar byproduct).[1]
A combination of solvent washing and recrystallization is typically effective for removing both PPh₃ and TPPO.
Workflow for Purification of Crude PPh₄SbF₆
Caption: A multi-step workflow for the purification of crude PPh₄SbF₆.
The non-polar nature of triphenylphosphine allows for its selective removal by washing the crude product with a non-polar solvent.
-
Solvent Selection : Choose a non-polar solvent in which PPh₄SbF₆ is insoluble. Common choices include diethyl ether or hexanes.[1]
-
Procedure :
-
Place the crude PPh₄SbF₆ in a flask.
-
Add a sufficient volume of the chosen non-polar solvent to form a slurry.
-
Stir the slurry vigorously for 15-30 minutes at room temperature. For improved efficiency, this can be performed at a slightly elevated temperature.[1]
-
Collect the solid product by vacuum filtration.
-
Wash the solid on the filter with a fresh portion of the cold non-polar solvent.
-
Repeat the washing process 2-3 times.
-
Dry the solid under vacuum to remove residual solvent.
-
Causality : The significant difference in polarity between the ionic salt (PPh₄SbF₆) and the non-polar triphenylphosphine allows for the latter to be dissolved and washed away, leaving the desired product as a solid.
Triphenylphosphine oxide is more polar than triphenylphosphine and often requires recrystallization for effective removal.
-
Solvent System Selection : The ideal recrystallization solvent should dissolve PPh₄SbF₆ at an elevated temperature but have low solubility for it at room temperature or below.[2] Given the polar nature of the salt, a polar aprotic solvent is a good starting point. Tetraphenylphosphonium salts are often soluble in polar organic solvents like acetonitrile and dimethylformamide.[3] A solvent/anti-solvent system can also be effective.
-
Recommended Starting System : Dichloromethane (DCM) or chloroform as the solvent and diethyl ether or hexanes as the anti-solvent. Recrystallization from hot chloroform/ethyl acetate has also been reported for other phosphonium salts.
-
-
Recrystallization Procedure :
-
Dissolve the crude or washed PPh₄SbF₆ in a minimal amount of hot DCM in a flask.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, slowly add an anti-solvent (e.g., diethyl ether) dropwise until the solution becomes slightly turbid.
-
Allow the solution to stand undisturbed to promote slow crystal growth. Cooling in a refrigerator or freezer may be necessary to maximize yield.[4]
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum.
-
Data Summary: Recommended Solvents for Purification
| Purification Step | Solvent/System | Target Impurity | Rationale |
| Washing/Trituration | Diethyl Ether, Hexanes | Triphenylphosphine | PPh₄SbF₆ is insoluble, while the non-polar PPh₃ is soluble.[1] |
| Recrystallization | Dichloromethane/Diethyl Ether | Triphenylphosphine Oxide | PPh₄SbF₆ is soluble in hot DCM and insoluble in diethyl ether. |
| Recrystallization | Ethanol | General Impurities | Ethanol is a common choice for recrystallizing phosphonium salts.[4] |
| Recrystallization | Acetonitrile/Diethyl Ether | General Impurities | Acetonitrile is a polar aprotic solvent that can dissolve the salt, with diethyl ether acting as an anti-solvent.[4] |
Issue 2: Hydrolytic Instability of the Hexafluoroantimonate (SbF₆⁻) Anion
The hexafluoroantimonate anion is known to be susceptible to hydrolysis, which can be a significant issue during purification, especially in the presence of water or protic solvents.[5]
-
Use Anhydrous Solvents : All solvents used for washing and recrystallization should be rigorously dried before use.
-
Inert Atmosphere : Perform all manipulations under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Avoid Protic Solvents if Possible : While ethanol can be used for recrystallization of some phosphonium salts, its protic nature may increase the risk of hydrolysis of the SbF₆⁻ anion. Aprotic solvents are generally preferred.
-
Prompt Handling : Do not leave solutions of PPh₄SbF₆ exposed to the atmosphere for extended periods.
Logical Flow for Handling Moisture-Sensitive Compounds
Caption: Workflow emphasizing the necessary precautions for handling moisture-sensitive PPh₄SbF₆.
Frequently Asked Questions (FAQs)
Q1: My PPh₄SbF₆ is an oil and will not crystallize. What should I do?
A1: Oily products are a common issue with phosphonium salts.[4]
-
Trituration : Vigorously stirring the oil with a non-polar solvent like hexanes or diethyl ether can sometimes induce solidification by removing impurities that inhibit crystallization.[1]
-
Solvent Removal : Ensure all traces of the reaction solvent have been removed under high vacuum, as residual solvent can prevent crystallization.
-
Seed Crystals : If a small amount of solid has previously been obtained, using it as a seed crystal can initiate crystallization.[6]
-
Low-Temperature Crystallization : Cooling a concentrated solution of the product in a suitable solvent to low temperatures (e.g., -20 °C) for an extended period can promote crystallization.[4]
Q2: I have tried recrystallization, but my product is still impure. Are there alternative purification methods?
A2: Yes, if standard methods fail, more advanced techniques can be employed.
-
Column Chromatography : While not always straightforward for ionic compounds, it is possible. A mixed-mode chromatography column with both ionic and hydrophobic retention mechanisms could be effective.[7]
-
Ion-Exchange Chromatography : This technique can be used to purify phosphonium salts by passing a solution of the crude product through a cation exchange resin. The impurities can be washed away, and the desired salt can then be eluted.[8][9]
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used.
-
NMR Spectroscopy : ¹H, ¹³C, ³¹P, and ¹⁹F NMR are all valuable for assessing purity. The absence of signals corresponding to triphenylphosphine (around 7.3-7.5 ppm in ¹H NMR) and triphenylphosphine oxide (around 7.4-7.7 ppm in ¹H NMR) is a good indicator of purity.[10][11]
-
Melting Point Analysis : A sharp melting point close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.[6]
-
Elemental Analysis : This provides a quantitative measure of the elemental composition of your compound, which can be compared to the theoretical values.
References
- Technical Support Center: Purification of Crude Phosphonium Salts - Benchchem. (URL not available)
- Process for the purification of phosphonium salts. US6630605B2.
- Process for the purification of phosphonium salts. DE10129403A1.
-
How to recrystallize phosphonium salt? - ResearchGate. [Link]
- Technical Support Center: Phosphonium Salt Synthesis - Benchchem. (URL not available)
-
The analytical and descriptive inorganic chemistry of the hydrolysis of hexafluoropnictate ions, PnF 6 − (Pn = P, As, Sb, Bi) | Request PDF - ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. [Link]
-
Tetraphenylphosphonium chloride - Wikipedia. [Link]
- NMR Chemical Shifts of Common Solvents as Trace Impurities - Carl ROTH. (URL not available)
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
Antimony(V) Fluoride | Request PDF - ResearchGate. [Link]
-
Tetraphenylphosphonium chloride - chemeurope.com. [Link]
-
Recrystallization - YouTube. [Link]
-
Organic Chemistry Lab: Recrystallization - YouTube. [Link]
-
Supporting Information for Synthesis and Characterization of Diporphyrin Sensitizers for Dye-Sensitized Solar Cells Experiments - The Royal Society of Chemistry. [Link]
- Solubility of Tetraphenylarsonium chloride in different organic solvents - Benchchem. (URL not available)
-
Heat capacities of tetraphenyl phosphonium chloride in methanol; ethanol; acetonitrile and water | Request PDF - ResearchGate. [Link]
-
Counterion Lewis Acidity Determines the Rate of Hexafluorophosphate Hydrolysis in Nonaqueous Battery Electrolytes - PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. US6630605B2 - Process for the purification of phosphonium salts - Google Patents [patents.google.com]
- 9. DE10129403A1 - Process for the purification of phosphonium salts - Google Patents [patents.google.com]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 11. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Handling the Hygroscopic Nature of Phosphonium Salts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges posed by the hygroscopic nature of phosphonium salts in experimental workflows. By understanding the principles behind their moisture sensitivity, you can implement robust protocols to ensure experimental reproducibility and success.
Troubleshooting Guide: When Experiments Go Wrong
This section addresses common experimental failures and links them to the hygroscopic properties of phosphonium salts, offering concrete solutions.
Q: My Wittig reaction has a very low yield or failed completely. Could my phosphonium salt be the problem?
A: Yes, this is a classic symptom of water contamination originating from a hygroscopic phosphonium salt. The Wittig reaction, particularly when forming non-stabilized ylides, requires strictly anhydrous conditions.[1]
Causality Explained: The first step of the Wittig reaction is the deprotonation of the phosphonium salt to form the ylide.[2] This is typically accomplished using a very strong, moisture-sensitive base like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[1][3]
-
Base Quenching: Water molecules absorbed by the phosphonium salt will rapidly and preferentially react with the strong base. For every mole of water present, a mole of your expensive base is consumed in a useless acid-base reaction, preventing it from generating the ylide.
-
Ylide Quenching: If any ylide does form, it is also a strong base and can be protonated and destroyed by residual water.[4]
Troubleshooting Steps:
-
Assess the Salt's Physical State: Before use, observe your phosphonium salt. Is it a fine, free-flowing powder, or is it clumpy, sticky, or even oily? Clumping is a clear visual indicator of significant water absorption.
-
Implement Rigorous Drying: If the salt is clumpy or if you suspect moisture, it must be dried. The most effective method is drying under high vacuum with gentle heating. (See the detailed protocol in the FAQ section). For many applications, keeping the salt under high vacuum for a few hours is sufficient.[3][5]
-
Ensure Anhydrous Reaction Setup: Every component of your reaction must be free of water. This includes:
-
Glassware: Flame-dry or oven-dry all glassware (e.g., 140°C for 4 hours or overnight) and cool it under a stream of inert gas like nitrogen or argon.[6][7]
-
Solvents: Use freshly distilled anhydrous solvents or solvents from a commercial drying system (e.g., packed alumina columns).
-
Atmosphere: Maintain a positive pressure of an inert gas throughout the entire procedure, from ylide generation to quenching.[8]
-
Q: The mass of my phosphonium salt keeps increasing on the analytical balance. How can I get an accurate weight?
A: This phenomenon, known as "drifting," is a direct result of the salt absorbing atmospheric moisture in real-time.[9] Hygroscopic materials can gain mass so quickly that obtaining a stable, accurate reading is impossible in an open environment.
Causality Explained: Phosphonium salts are ionic compounds. The electrostatic charges of the phosphonium cation and its counter-ion (e.g., Br⁻, Cl⁻) have a strong affinity for the polar water molecules present in the laboratory atmosphere. This interaction is rapid and leads to the continuous accumulation of water on the surface of the solid.
Solutions for Accurate Weighing:
-
Weighing by Difference (Quick Method):
-
Add an estimated amount of the phosphonium salt to a vial and cap it tightly.
-
Weigh the capped vial accurately.
-
Quickly transfer the salt from the vial to your reaction flask under an inert atmosphere.
-
Immediately re-cap the vial and weigh it again.
-
The difference between the initial and final mass is the accurate weight of the salt you transferred.
-
-
Use a Glovebox or Glove Bag (Best Practice): For highly sensitive reactions, the best practice is to handle and weigh the phosphonium salt entirely within an inert atmosphere glovebox or a more economical glove bag.[10][11] These enclosures are filled with a dry, inert gas, preventing any contact with atmospheric moisture.
-
Minimize Exposure Time: If a glovebox is unavailable, work as quickly as possible. Have your reaction flask, solvent, and inert gas line ready before opening the reagent bottle. Do not leave the bottle open on the bench.[9]
Frequently Asked Questions (FAQs): Best Practices for Prevention
This section provides proactive guidance on the proper storage, handling, and preparation of phosphonium salts to prevent moisture-related issues.
Q1: Why are phosphonium salts hygroscopic in the first place?
A: The hygroscopicity of phosphonium salts stems from their ionic nature. They consist of a positively charged phosphorus cation (R₄P⁺) and a negatively charged anion (X⁻). This charge separation creates a strong electrostatic field that readily attracts and binds to the dipoles of polar water molecules from the atmosphere. The strength of this attraction can vary based on the specific structure of the salt.
Q2: Are all phosphonium salts equally hygroscopic?
A: No, the degree of hygroscopicity varies significantly. Two main factors are at play:
-
The Anion (X⁻): Smaller, more charge-dense anions like chloride (Cl⁻) and bromide (Br⁻) are generally more hygroscopic than larger, more charge-diffuse anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻).
-
The Organic Substituents (R): Long-chain alkyl or bulky aryl groups on the phosphorus atom increase the compound's hydrophobic (water-repelling) character, making it less hygroscopic. For instance, octadecyltriphenylphosphonium bromide is less sensitive to moisture than methyltriphenylphosphonium bromide.
| Factor | Increases Hygroscopicity | Decreases Hygroscopicity |
| Anion | Small, high charge density (e.g., Cl⁻, Br⁻, I⁻) | Large, charge-diffuse (e.g., BF₄⁻, PF₆⁻, NTf₂⁻) |
| Cation Substituents | Small, less bulky groups (e.g., Methyl, Ethyl) | Large, bulky, hydrophobic groups (e.g., Butyl, Octyl, Phenyl) |
| A summary of factors influencing the hygroscopicity of phosphonium salts. |
Q3: What is the definitive protocol for drying a phosphonium salt before a critical reaction?
A: For reactions that are highly sensitive to moisture, such as those involving organolithium reagents, drying the phosphonium salt is a critical, non-negotiable step.[5]
Protocol: Drying a Hygroscopic Phosphonium Salt Under High Vacuum
Objective: To remove adsorbed atmospheric water from a solid phosphonium salt to ensure it is suitable for use in anhydrous reactions.
Materials:
-
Hygroscopic phosphonium salt
-
Schlenk flask or a round-bottom flask with a sidearm and stopcock
-
High-vacuum pump (<1 Torr)
-
Heating mantle or oil bath with temperature control
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Stir bar
Procedure:
-
Preparation: Place the required amount of the phosphonium salt and a magnetic stir bar into a clean, dry Schlenk flask.
-
Connect to Vacuum: Securely attach the flask to a Schlenk line or high-vacuum manifold. Ensure all joints are well-sealed.
-
Initial Vacuum: Begin pulling a vacuum on the flask at room temperature. The salt may initially bubble or expand as volatile surface moisture is removed. Continue stirring if possible.
-
Gentle Heating: Once the initial outgassing subsides and the vacuum is stable, begin to gently heat the flask. CAUTION: Do not exceed the melting point of the salt. A temperature of 40-60°C is generally safe and effective for most common phosphonium salts. Overheating can cause decomposition.
-
Drying Period: Continue drying under high vacuum with gentle heating and stirring for a minimum of 4 hours. For very hygroscopic salts or large quantities, drying overnight is recommended.
-
Cooling: Turn off the heat and allow the flask to cool completely to room temperature while still under vacuum.
-
Backfilling with Inert Gas: Once cool, carefully and slowly backfill the flask with a dry inert gas (e.g., Nitrogen or Argon). Do not allow air to re-enter the flask.
-
Storage/Use: The dried salt is now ready for use. It can be used directly from this flask or quickly transferred to another reaction vessel under a positive pressure of inert gas. If storing, ensure the flask is sealed tightly under a static pressure of inert gas.
Q4: How should I store my phosphonium salts for long-term stability?
A: Proper storage is key to minimizing water absorption over time.
-
Primary Storage: Keep the manufacturer's bottle tightly sealed. For extra protection, wrap the cap and neck with Parafilm.
-
Secondary Storage (Best Practice): Place the sealed bottle inside a laboratory desiccator.[12] The desiccator should contain an active drying agent like anhydrous calcium sulfate (Drierite®), phosphorus pentoxide (P₄O₁₀), or fresh silica gel beads.[13] Storing under vacuum within the desiccator can also be beneficial.
-
Inert Atmosphere: For the most sensitive salts used in a high-throughput lab, storing the entire bottle inside a nitrogen-filled glovebox is the ideal, though not always practical, solution.
Visualizing the Workflow
Troubleshooting Logic for Failed Wittig Reactions
The following diagram outlines a decision-making process when troubleshooting a low-yielding Wittig reaction.
A troubleshooting workflow for identifying moisture as the root cause of a failed Wittig reaction.
Best Practice Handling of a Hygroscopic Phosphonium Salt
This workflow illustrates the ideal sequence of steps for handling a moisture-sensitive phosphonium salt from storage to reaction.
An ideal experimental workflow for handling hygroscopic phosphonium salts to prevent moisture contamination.
References
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Fauske & Associates. Hints for Handling Air-Sensitive Materials. [Link]
-
Massachusetts Institute of Technology (MIT). Handling air-sensitive reagents AL-134. [Link]
-
Jasperse, J. The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Royal Society of Chemistry. Phosphonium salts and P-ylides | Organophosphorus Chemistry: Volume 47. [Link]
-
ResearchGate. Can anyone help how to carried out the wittig reaction. [Link]
-
Chromatography Forum. How to Handle Hygroscopic Reference Standards?. [Link]
-
Common Organic Chemistry. Wittig Reaction - Phosphonium Salt Preparation. [Link]
-
University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]
-
Reddit. Problems with wittig reaction : r/Chempros. [Link]
-
Reddit. Drying and Storing Hygroscopic Salts : r/chemistry. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Labcompare. The Do's and Don'ts of Laboratory Balances. [Link]
-
ResearchGate. What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?. [Link]
-
ResearchGate. What is the best procedure of drying a moisture absorbing salt?. [Link]
-
University of Rochester, Department of Chemistry. How to Store Reagents. [Link]
-
Reddit. How do you guys prepare solutions of hygroscopic chemicals? : r/labrats. [Link]
-
Master Organic Chemistry. The Wittig Reaction - Examples and Mechanism. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water. [Link]
-
IRIS. Phosphonium salts and P-ylides. [Link]
-
CORA. The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. [Link]
-
HepatoChem. How do you handle hygroscopic salts?. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
- Google Patents.
-
YouTube. How to make a Desiccator Bag for Drying Chemicals. [Link]
-
Royal Society of Chemistry. Phosphonium salts and P-ylides | Organophosphorus Chemistry Volume 52. [Link]
-
Reddit. Drying under high vacuum : r/chemistry. [Link]
-
ResearchGate. Phosphonium-salts-and-methods-of-their-preparation.pdf. [Link]
-
MDPI. 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. [Link]
-
MDPI. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. [Link]
- Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
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- 5. How To [chem.rochester.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. web.mit.edu [web.mit.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. labcompare.com [labcompare.com]
- 10. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 11. hepatochem.com [hepatochem.com]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
preventing decomposition of tetraphenylphosphonium hexafluoroantimonate during reactions
Welcome to the technical support guide for Tetraphenylphosphonium Hexafluoroantimonate ([PPh₄][SbF₆]). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this powerful yet sensitive reagent. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent its decomposition and ensure the success of your experiments.
Troubleshooting Guide: Diagnosing and Solving Decomposition Issues
This section addresses specific experimental problems, delving into the root causes of reagent decomposition and providing actionable solutions.
Q1: Why is my reaction yielding triphenylphosphine oxide (TPPO) and other phosphorus byproducts?
The appearance of triphenylphosphine oxide (TPPO) or triphenylphosphine (TPP) is a clear indicator of the decomposition of the tetraphenylphosphonium ([PPh₄]⁺) cation.
Core Cause: Nucleophilic or Alkaline Attack
The phosphorus center in the [PPh₄]⁺ cation is electrophilic and susceptible to attack by nucleophiles. The primary mechanism is alkaline hydrolysis, where hydroxide or alkoxide ions attack the phosphorus atom.[1][2] This process is surprisingly rapid; for instance, tetraphenylphosphonium completely degrades within 10 minutes in a 1 M KOH solution in methanol at 80°C.[1]
Experimental Triggers & Solutions:
| Trigger | Explanation | Preventative Measure |
| Presence of Strong Bases | Reagents like hydroxides, alkoxides, or even strongly basic amines will readily attack the phosphonium center. | 1. Avoid strong bases where possible. 2. If a base is necessary, opt for non-nucleophilic, sterically hindered bases (e.g., proton sponges) and add it slowly at low temperatures. |
| Residual Water/Alcohols | Protic solvents or residual moisture can act as nucleophiles, especially at elevated temperatures or if basic conditions develop during the reaction. | 1. Use high-purity, anhydrous solvents. 2. Dry all reagents and glassware thoroughly. 3. Run reactions under a dry, inert atmosphere (Nitrogen or Argon). |
| High Reaction Temperatures | Elevated temperatures increase the rate of decomposition reactions and can make weaker nucleophiles (like water) more reactive. | 1. Conduct reactions at the lowest feasible temperature. 2. Perform a temperature stability study for your specific reaction conditions if you suspect thermal degradation. |
Q2: My reaction is failing, the pH is dropping, and I'm observing etching of my glassware. What is happening?
This constellation of symptoms points directly to the decomposition of the hexafluoroantimonate ([SbF₆]⁻) anion.
Core Cause: Hydrolysis of the [SbF₆]⁻ Anion
The [SbF₆]⁻ anion is susceptible to hydrolysis, a reaction that consumes water and releases hydrofluoric acid (HF).[3][4] The rate of hydrolysis for hexafluoroantimonate is measurably rapid, unlike the more stable hexafluorophosphate ([PF₆]⁻) anion.[3][4] The HF generated is highly corrosive (explaining glassware etching) and can catalytically interfere with a wide range of organic reactions.
Experimental Triggers & Solutions:
| Trigger | Explanation | Preventative Measure |
| Trace Moisture | The most common cause. Even small amounts of water in solvents, reagents, or from the atmosphere can initiate hydrolysis. | 1. Rigorous Drying is Essential: Utilize a robust solvent drying system (e.g., distillation from a drying agent or passing through activated alumina columns). See Protocol 1. 2. Dry all other reagents and starting materials. 3. Assemble your reaction setup while hot after oven-drying to prevent condensation. |
| Protic Solvents | Solvents with acidic protons (e.g., water, alcohols, carboxylic acids) directly participate in and accelerate the hydrolysis reaction. | 1. Whenever possible, use aprotic solvents (e.g., Dichloromethane, Acetonitrile, THF, Toluene). 2. If a protic solvent is unavoidable, the reaction must be kept at a low temperature and for the shortest possible duration. |
| Hygroscopic Reagents | Other reagents in the reaction mixture may introduce water. | 1. Ensure all reagents are stored in desiccators and handled appropriately. 2. Consider adding molecular sieves to the reaction, provided they are compatible with your chemistry. |
Visualizing the Problem: Decomposition Pathways
To better understand these failure modes, the following diagram illustrates the two primary decomposition pathways for [PPh₄][SbF₆].
Caption: Primary decomposition routes for the cation and anion of the salt.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for [PPh₄][SbF₆]?
Proper storage is the first line of defense against decomposition.
-
Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated area.[5][6] Store it away from moisture and incompatible materials, particularly strong oxidizing agents and strong bases.[7] The use of a desiccator is highly recommended.
-
Handling: Due to its hygroscopic nature, handle the salt under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) whenever possible.[8] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][9]
Q2: Which solvents should I use or avoid?
Solvent choice is critical for reaction success. The large, lipophilic [PPh₄]⁺ cation makes the salt soluble in many polar organic solvents.[10][11]
| Solvent Class | Recommendation & Rationale | Examples |
| Recommended | Aprotic, Anhydrous Solvents: These are the best choice as they minimize the risk of anion hydrolysis. | Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), Toluene |
| Use with Caution | Protic, Aprotic-Polar Solvents: Solvents like acetone can contain significant amounts of water. Ensure they are rigorously dried before use. | Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |
| Generally Avoid | Protic Solvents: These solvents can directly participate in the hydrolysis of the [SbF₆]⁻ anion, leading to reaction failure. | Water, Methanol, Ethanol, Isopropanol |
Q3: How can I purify the salt if I suspect it's contaminated with decomposition products?
If you suspect your [PPh₄][SbF₆] has been compromised by moisture, purification via recrystallization is the standard method.[12]
Core Principle: The goal is to dissolve the salt in a minimal amount of a suitable hot solvent and then allow it to slowly crystallize upon cooling, leaving impurities behind in the solvent.
Solvent System Selection:
-
A good solvent system will fully dissolve the salt when hot but have poor solubility when cold.
-
Common systems include:
-
Acetonitrile
-
Dichloromethane layered with a less polar solvent like diethyl ether or pentane.
-
See Protocol 2 for a detailed step-by-step guide. The entire procedure must be carried out using anhydrous solvents and preferably under an inert atmosphere to prevent re-contamination.
Protocols & Methodologies
Protocol 1: General Procedure for Solvent Drying (Distillation)
-
Setup: Assemble a distillation apparatus. All glassware must be oven-dried (>120°C for at least 4 hours) and assembled while hot under a stream of dry nitrogen or argon.
-
Drying Agent: Add the appropriate drying agent to the solvent in the distillation flask (e.g., CaH₂ for dichloromethane/acetonitrile, Na/benzophenone for THF/toluene).
-
Reflux: Heat the solvent to reflux under an inert atmosphere for several hours to ensure complete drying.
-
Distillation: Distill the solvent directly into a flame-dried collection flask that is under an inert atmosphere.
-
Storage: Store the freshly dried solvent over activated molecular sieves in a sealed flask with a gas-tight septum or in a glovebox.
Protocol 2: Recrystallization of [PPh₄][SbF₆]
This protocol should be performed under an inert atmosphere.
-
Preparation: In a glovebox or using Schlenk technique, place the impure [PPh₄][SbF₆] into a flame-dried flask equipped with a stir bar.
-
Dissolution: Add a minimal amount of hot, anhydrous acetonitrile (or other suitable solvent) to the flask while stirring until the salt is fully dissolved. Do not use an excessive amount of solvent.
-
Cooling: Remove the heat source and allow the solution to cool slowly to room temperature.
-
Crystallization: For maximum yield, place the flask in a freezer (-20°C) for several hours or overnight to promote further crystallization.
-
Isolation: Isolate the purified crystals by filtration using a Schlenk filter stick or a cannula filtration technique.
-
Washing: Wash the crystals with a small amount of cold, anhydrous diethyl ether or pentane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum for several hours to remove all residual solvent.
-
Storage: Immediately transfer the dry, purified salt to a clean, dry vial and store it in a desiccator or glovebox.
Troubleshooting Decision Tree
Use this workflow to diagnose potential issues during your experiment.
Caption: A decision tree to guide troubleshooting efforts.
References
-
A. Tanimoto et al. (2022). Tetraarylphosphonium Cations with Excellent Alkaline‐Resistant Performance for Anion‐Exchange Membranes. PMC - NIH. Available at: [Link]
-
Ponikvar, M., Žemva, B., & Liebman, J. F. (2003). The analytical and descriptive inorganic chemistry of the hydrolysis of hexafluoropnictate ions, PnF 6 − (Pn = P, As, Sb, Bi). Journal of Fluorine Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The Analytical and Descriptive Inorganic Chemistry of the Hydrolysis of Hexafluoropnictate Ions, PnF-6 (Pn: P, As, Sb, Bi) | Request PDF. Available at: [Link]
-
Mazeika, W. A., & Neumann, H. M. (1966). Stepwise Hydrolysis of Hexafluoroantimonate(V). Inorganic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Tetraphenylphosphonium. PubChem Compound Database. Available at: [Link]
-
Wikipedia. (n.d.). Tetraphenylphosphonium chloride. Available at: [Link]
-
TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts. Available at: [Link]
-
ResearchGate. (n.d.). Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility | Request PDF. Available at: [Link]
-
Reddit. (2024). Purification of ammonium hexafluorophosphate. r/Chempros. Available at: [Link]
-
Eastern Kentucky University Encompass. (n.d.). Investigation into the Long-Term Thermal Stability of Tetraaryl Phosphonium Ionic Liquids. Available at: [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Chart. Available at: [Link]
Sources
- 1. Tetraarylphosphonium Cations with Excellent Alkaline‐Resistant Performance for Anion‐Exchange Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
impact of temperature on tetraphenylphosphonium hexafluoroantimonate stability and reactivity
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for tetraphenylphosphonium hexafluoroantimonate (PPh₄SbF₆). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the impact of temperature on the stability and reactivity of this compound.
A Note on Scientific Integrity
Direct experimental data, such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), for this compound is not extensively available in peer-reviewed literature. Therefore, this guide has been constructed by synthesizing information from analogous compounds, including other tetraphenylphosphonium salts and various hexafluoroantimonate salts. The principles of thermal stability and reactivity discussed herein are based on established chemical knowledge of the individual ions and related structures. All recommendations should be considered within this context.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with this compound, particularly when temperature is a variable.
Issue 1: Unexpected Reaction Outcomes or Low Yields at Elevated Temperatures
Symptoms:
-
Your reaction, when heated, results in a lower-than-expected yield of the desired product.
-
You observe the formation of unexpected byproducts.
-
The reaction fails to proceed to completion.
Potential Cause & Explanation: The tetraphenylphosphonium ([PPh₄]⁺) cation is generally thermally stable. However, at elevated temperatures, the hexafluoroantimonate ([SbF₆]⁻) anion can exhibit reactivity, especially in the presence of nucleophiles or protic solvents. The [SbF₆]⁻ anion is the conjugate base of the superacid fluoroantimonic acid and is a very weakly coordinating anion.[1] While stable, it can be susceptible to hydrolysis, which is accelerated by heat.[2][3][4] This hydrolysis can release hydrogen fluoride (HF), a highly reactive species that can interfere with your reaction, corrode equipment, and lead to the formation of unwanted side products.
Recommended Solutions:
-
Rigorous Moisture Control:
-
Action: Ensure all solvents, reagents, and glassware are scrupulously dried before use. Conduct reactions under an inert atmosphere (e.g., argon or nitrogen).
-
Causality: By eliminating water, you minimize the primary pathway for [SbF₆]⁻ hydrolysis, thus preventing the formation of HF and other reactive antimony species.
-
-
Temperature Optimization:
-
Action: If possible, perform the reaction at the lowest effective temperature. Run small-scale experiments at various temperatures to determine the optimal balance between reaction rate and compound stability.
-
Causality: Lowering the temperature reduces the kinetic energy available for decomposition and hydrolysis pathways to occur.
-
-
Solvent Selection:
-
Action: Use aprotic, non-polar, or weakly coordinating polar aprotic solvents. Avoid protic solvents like alcohols or water if the reaction chemistry allows.
-
Causality: Aprotic solvents lack acidic protons and are less likely to participate in the hydrolysis of the [SbF₆]⁻ anion.
-
Issue 2: Sample Discoloration or Degradation Upon Heating
Symptoms:
-
The white or off-white powder of PPh₄SbF₆ turns yellow, brown, or black upon heating.
-
You observe charring or the evolution of fumes.
Potential Cause & Explanation: Significant discoloration is a visual indicator of thermal decomposition. For phosphonium salts, decomposition can be influenced by the nature of the anion.[5] While the [PPh₄]⁺ cation is robust, the decomposition of the [SbF₆]⁻ anion at high temperatures can lead to complex reactions. The thermal stability of ionic liquids is significantly affected by the anion.[6][7]
Recommended Solutions:
-
Thermal Analysis (TGA/DSC):
-
Action: Before conducting large-scale or critical reactions, perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on a small sample of your PPh₄SbF₆. (See Experimental Protocols section for a detailed methodology).
-
Causality: TGA will determine the onset temperature of decomposition by measuring mass loss as a function of temperature. DSC will identify phase transitions and exothermic or endothermic decomposition events.[8] This data will provide a precise safe operating temperature range.
-
-
Inert Atmosphere:
-
Action: Conduct all heating procedures under an inert atmosphere.
-
Causality: Oxygen can participate in oxidative decomposition pathways, often at lower temperatures than thermal decomposition alone. An inert atmosphere mitigates this risk.[9]
-
Issue 3: Inconsistent Results Between Batches
Symptoms:
-
You observe variability in reaction outcomes or thermal stability when using different lots of PPh₄SbF₆.
Potential Cause & Explanation: Impurities, particularly moisture and residual synthesis reagents, can significantly impact the thermal stability of ionic salts.[6] For hexafluoroantimonate salts, even trace amounts of water can initiate hydrolysis, leading to a cascade of decomposition reactions at lower temperatures.
Recommended Solutions:
-
Purity Verification:
-
Action: If possible, verify the purity of each new batch. Techniques such as NMR or elemental analysis can be useful. For moisture content, Karl Fischer titration is the standard method.
-
Causality: Ensuring consistent purity allows for more reproducible experimental results.
-
-
Standardized Drying Procedure:
-
Action: Before use, dry the PPh₄SbF₆ under high vacuum at a moderate temperature (e.g., 60-80 °C) for several hours.
-
Causality: This removes adsorbed water, enhancing the thermal stability of the material.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition temperature of this compound?
Q2: How does the heating rate in a TGA experiment affect the observed decomposition temperature?
A2: A faster heating rate will generally result in a higher observed onset decomposition temperature (T_onset).[5][9] This is because at a faster ramp rate, there is less time for the decomposition reaction to occur at any given temperature. For assessing long-term thermal stability, slower heating rates (e.g., 2-5 °C/min) are more representative.[5]
Q3: Can I use this compound in protic solvents at elevated temperatures?
A3: It is strongly discouraged. The hexafluoroantimonate anion is susceptible to hydrolysis, a reaction that is accelerated by heat.[2][3][4] In protic solvents, this can lead to the formation of HF and other undesirable byproducts, which can compromise your experiment and pose a safety hazard. If a protic solvent is absolutely necessary, the reaction should be conducted at the lowest possible temperature and for the shortest possible duration, with rigorous exclusion of water.
Q4: What are the primary decomposition products I should be concerned about?
A4: Based on the chemistry of related compounds, thermal decomposition is likely to proceed via pathways involving the breakdown of both the cation and the anion. Potential decomposition products could include triphenylphosphine, benzene, fluorinated hydrocarbons, and volatile antimony compounds. In the presence of moisture, hydrogen fluoride (HF) is a significant concern.
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids and oxidizers.[10] Storage in a desiccator or a glovebox is ideal to protect it from moisture.
Quantitative Data Summary
The following table provides estimated thermal stability data based on analogous compounds. This data should be used as a guideline only and must be verified experimentally for your specific application.
| Parameter | Estimated Value | Basis for Estimation & References |
| Onset of Decomposition (T_onset) in N₂ | 300 - 400 °C | Based on the high stability of similar phosphonium salts and hexafluoroantimonate-containing ionic liquids. The anion typically dictates the stability of ionic liquids.[6][7] |
| Influence of Atmosphere | Less stable in air/O₂ than in N₂ | Oxidative atmospheres can lower the decomposition temperature of phosphonium salts.[9] |
| Effect of Moisture | Significantly reduces thermal stability | The [SbF₆]⁻ anion is prone to hydrolysis at elevated temperatures, which can lower the decomposition onset.[2][3][4] |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition (T_onset) for this compound.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument according to the manufacturer's specifications.
-
Sample Preparation: Weigh 5-10 mg of the PPh₄SbF₆ sample into a clean TGA crucible (platinum or alumina is recommended).
-
Experimental Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the mass loss of the sample as a function of temperature.
-
The T_onset is typically determined as the temperature at which a significant mass loss begins, often calculated by the intersection of the baseline tangent and the tangent of the decomposition curve.
-
Protocol 2: Analysis of Thermal Transitions by Differential Scanning Calorimetry (DSC)
Objective: To identify melting point, phase transitions, and decomposition exotherms/endotherms.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument with appropriate standards (e.g., indium).
-
Sample Preparation: Weigh 2-5 mg of the PPh₄SbF₆ sample into a hermetically sealed aluminum or gold-plated DSC pan.
-
Experimental Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to a temperature just above the T_onset determined by TGA (or to a maximum of 500 °C if T_onset is unknown) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for endothermic peaks (melting, phase transitions) and exothermic peaks (crystallization, decomposition).
-
Visualizations
Conceptual Workflow for Thermal Analysis
Caption: Workflow for characterizing thermal properties.
Postulated Thermal Decomposition Pathway
Caption: Potential thermal decomposition pathways.
References
-
Gao, H., et al. (2020). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 25(19), 4438. [Link]
-
Quora. What are the safety rules for heating and mixing chemicals?[Link]
-
Mazeika, W. A., & Neumann, H. M. (1966). Stepwise Hydrolysis of Hexafluoroantimonate(V). Inorganic Chemistry, 5(2), 317–319. [Link]
-
Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link]
-
Stark, A., & Seddon, K. R. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Green Chemistry, 15(11), 3073-3083. [Link]
-
Wcomhost. Syna PI 6992 Safety Data Sheet. [Link]
-
Umemoto, T., et al. (2007). CF3 Oxonium Salts, O-(Trifluoromethyl)dibenzofuranium Salts: In Situ Synthesis, Properties, and Application as a Real CF3+ Species Reagent. The Journal of Organic Chemistry, 72(25), 9511–9523. [Link]
-
Wikipedia. Sulfuric acid. [Link]
-
Ponikvar, M., Žemva, B., & Liebman, J. F. (2003). The analytical and descriptive inorganic chemistry of the hydrolysis of hexafluoropnictate ions, PnF6− (Pn = P, As, Sb, Bi). Journal of Fluorine Chemistry, 123(2), 217-220. [Link]
-
ResearchGate. First Evidence for the Existence of Hexafluoroantimonic(V) Acid. [Link]
-
Grimsrud, E. P., & Chowdhury, S. (1985). Cluster-assisted decomposition reactions of the molecular anions of SF6 and C7F14. International Journal of Mass Spectrometry and Ion Processes, 63(1), 101-111. [Link]
-
American Journal of Engineering Research. Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. [Link]
-
RJ Lee Group. Instrumentation: TGA and DSC Thermal Analysis. [Link]
-
Royal Society of Chemistry. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. [Link]
-
Wikipedia. Antimony pentafluoride. [Link]
-
ResearchGate. Hexafluorotitanate salts containing organic cations: Use as a reaction medium and precursor to the synthesis of titanium dioxide. [Link]
-
TA Instruments. Thermal Stability of Highly Fluorinated Phosphonium Salts. [Link]
-
PubMed. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. [Link]
-
ResearchGate. Thermodynamic Investigation of the Hydrolysis Behavior of Fluorozirconate Complexes at 423.15–773.15 K and 100 MPa. [Link]
-
MDPI. The Effect of Different Outer Cations on the Stability of Fluorotitanium Complex. [Link]
-
Journal of the Chemical Society, Dalton Transactions. Hydrolysis of magnesium(II) at elevated temperatures. [Link]
-
PubMed. Hydrolysis of Organic Contaminants: Improving Laboratory Studies to Accurately Predict Environmental Transformation Rates. [Link]
Sources
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Technical Support Center: Solvent Effects on the Catalytic Performance of Tetraphenylphosphonium Hexafluoroantimonate
Welcome to the dedicated support center for researchers, scientists, and drug development professionals utilizing Tetraphenylphosphonium Hexafluoroantimonate, [PPh₄][SbF₆], in catalytic applications. This guide is structured to provide not just procedural steps, but a deeper understanding of the interplay between the catalyst, your substrates, and, most critically, the reaction solvent. Our goal is to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Safety First: Handling [PPh₄][SbF₆]
Before initiating any experiment, it is imperative to consult the Safety Data Sheet (SDS).[1][2] this compound is harmful if swallowed or inhaled.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][3] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes.[2][4]
-
Handling: Avoid creating dust.[2] Use appropriate tools for transfer. Wash hands and any exposed skin thoroughly after handling.[1][3]
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][2][3] The compound can be hygroscopic.[5]
-
Disposal: Dispose of contents and the container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3]
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the catalyst's properties and its general use.
Q1: What is this compound ([PPh₄][SbF₆]) and what are its primary catalytic applications?
A1: this compound is a quaternary phosphonium salt.[6] It consists of a bulky, lipophilic tetraphenylphosphonium ([PPh₄]⁺) cation and a weakly coordinating hexafluoroantimonate (SbF₆⁻) anion. The [PPh₄]⁺ cation is known for its thermal stability and ability to dissolve in various organic solvents, making it an effective phase-transfer catalyst (PTC).[7][8][9] As a PTC, it facilitates reactions between reactants in different, immiscible phases (e.g., aqueous and organic) by transporting anions into the organic phase where the reaction occurs.[8][10]
The SbF₆⁻ anion is significant because it is very weakly coordinating. This property makes the [PPh₄]⁺ cation more "available" to participate in catalytic cycles without strong ion pairing. In C-H activation chemistry, for example, hexafluoroantimonate salts (often with silver, AgSbF₆) are used to generate highly reactive cationic catalyst species.[11] While this guide focuses on the phosphonium salt, the principle of using a non-coordinating anion to enhance catalytic activity is similar.
Q2: What are the key physical and chemical properties of [PPh₄][SbF₆]?
A2: Understanding the fundamental properties is key to designing a successful experiment.
| Property | Value | Source |
| CAS Number | 124329-50-6 | [6] |
| Molecular Formula | C₂₄H₂₀F₆PSb | [6] |
| Molecular Weight | 575.13 g/mol | [6] |
| Appearance | Typically a white to off-white solid/powder. | [8][10] |
| Thermal Stability | Quaternary phosphonium salts are generally known for good thermal stability.[12] | |
| Anion Stability | The SbF₆⁻ anion is considered a very weak nucleophile and is relatively stable, but can undergo hydrolysis under certain protic conditions.[13][14] |
Q3: How do I choose the right solvent for my reaction?
A3: Solvent selection is arguably the most critical parameter influencing your reaction's success. The choice is not merely about dissolving reactants; it's about controlling kinetics and selectivity.[15]
-
Solubility: First, ensure your catalyst, substrate, and reagents are sufficiently soluble. Tetraphenylphosphonium salts, due to the lipophilic [PPh₄]⁺ cation, tend to be soluble in polar organic solvents like acetonitrile, DMF, and dichloromethane.[9][16]
-
Polarity and Dielectric Constant: Solvent polarity can dramatically affect reaction rates by stabilizing or destabilizing reactants relative to the transition state.[15] For reactions involving the formation of charged intermediates or transition states, a more polar solvent will typically accelerate the rate.[15]
-
Coordinating Ability: Solvents can coordinate to the catalyst or substrates, influencing reactivity. A weakly coordinating solvent is often preferred to avoid deactivation of the catalytic center.
-
Protic vs. Aprotic: Protic solvents (like alcohols or water) can form hydrogen bonds and may interfere with the catalyst or reactants, or in some cases, participate in the reaction.[17] Aprotic solvents (like toluene, THF, or acetonitrile) are generally preferred unless a proton source is explicitly required.
The flowchart below provides a logical path for solvent screening.
Caption: A decision workflow for selecting an optimal solvent.
Q4: Is the hexafluoroantimonate (SbF₆⁻) anion stable?
A4: The SbF₆⁻ anion is considered one of the most weakly coordinating and non-nucleophilic anions available, which is why it's invaluable in catalysis for generating highly reactive "naked" cations.[13] However, it is not completely inert. Under strongly acidic or protic conditions, it can be prone to hydrolysis, which could potentially impact the reaction.[14] For most applications in dry, aprotic organic solvents, its stability is excellent. If your reaction generates water or requires protic media, you should monitor for potential catalyst deactivation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: My reaction shows low or no catalytic activity.
-
Q: I've set up my reaction, but after several hours, TLC/GC analysis shows only starting material. What's wrong?
-
A: Low activity often points to issues with the catalyst's integrity, solubility, or the presence of inhibitors.
-
Catalyst Purity & Handling: Ensure your [PPh₄][SbF₆] is pure and has been stored correctly.[6] Exposure to moisture can lead to hydration or hydrolysis, potentially deactivating the catalyst. Try drying the catalyst under high vacuum before use.
-
Inadequate Solubility: The catalyst must be dissolved to function. If you observe solid catalyst remaining in the flask, it's not participating in the reaction. Refer to the solvent selection guide (FAQ #3). You may need to switch to a more polar solvent like acetonitrile (MeCN) or dimethylformamide (DMF).
-
Presence of Water or Other Inhibitors: Trace amounts of water can be detrimental. Ensure you are using anhydrous solvents and that your glassware is rigorously dried.[18] Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to exclude atmospheric moisture.
-
Incorrect Temperature: Some reactions have a significant activation energy barrier. If you are running at room temperature, a modest increase (e.g., to 40-60 °C) might be necessary. Conversely, some catalysts are unstable at higher temperatures.[19]
-
-
Problem 2: The reaction works, but the selectivity (chemo-, regio-, or stereoselectivity) is poor.
-
Q: I'm getting a mixture of products, but the literature reports high selectivity. What parameter has the biggest impact?
-
A: Solvent choice is the most powerful tool for tuning selectivity in organocatalysis. [17][20]
-
Solvent Polarity Mismatch: The solvent stabilizes the transition states leading to different products to varying degrees.[15] A non-polar solvent might favor a less polar transition state, while a polar solvent will favor a more polar one. You must screen a range of solvents with varying dielectric constants to find the optimum for your desired product. Computational studies have shown that even subtle van der Waals interactions between the solvent and the catalyst-substrate complex can significantly influence which reaction pathway is favored.[20]
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for less-favored pathways, eroding selectivity.[19] If you are getting a mixture of products, try running the reaction at a lower temperature (e.g., 0 °C or -20 °C).
-
Catalyst Concentration: While less common, catalyst aggregation at high concentrations can sometimes alter the catalytic environment and affect selectivity. Ensure you are using the recommended catalyst loading.
-
-
Solvent Property Comparison Table
| Solvent | Dielectric Constant (ε at 25°C) | Type | Common Use Notes |
| Toluene | 2.4 | Apolar Aprotic | Good for non-polar reactants; often used in PTC.[17] |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Excellent general-purpose solvent, dissolves many organics and the catalyst. |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Coordinating solvent, can sometimes inhibit catalysis. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Highly polar, good for stabilizing charged intermediates.[15] Often a good choice for these types of salts.[16] |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Highly polar, high boiling point, can be difficult to remove. |
Problem 3: My results are inconsistent and I'm struggling with reproducibility.
-
Q: I ran the same reaction twice and got different yields/selectivities. What causes this?
-
A: Reproducibility issues almost always stem from meticulousness in the experimental setup. [18][21]
-
Solvent Quality: Are you using a fresh bottle of anhydrous solvent for each reaction? Older bottles can accumulate peroxides or absorb atmospheric moisture. Different grades or suppliers of solvents can contain different impurities.
-
Inert Atmosphere Technique: A small leak in your inert gas setup can introduce enough oxygen or moisture to affect the reaction. Ensure all connections are secure and glassware is properly flame- or oven-dried.
-
Precise Reagent Measurement: Ensure all reagents, and especially the catalyst, are weighed accurately. Small variations in catalyst loading can lead to significant differences in reaction kinetics.
-
Temperature Control: Was the reaction flask fully submerged in the cooling/heating bath? Was the temperature monitored internally? Hot spots or temperature fluctuations can lead to side reactions.
-
-
Problem 4: I'm having difficulty with the workup and isolating my product from the catalyst.
-
Q: My product is pure by NMR, but the mass is too high, suggesting the catalyst is still present. How do I remove it?
-
A: The bulky, lipophilic nature of [PPh₄]⁺ can make it behave similarly to organic products during extraction and chromatography.
-
Optimize Catalyst Loading: The easiest solution is to use less catalyst in the first place. Run a series of small-scale reactions to determine the minimum catalyst loading required for an efficient reaction.
-
Aqueous Washes: While the [PPh₄]⁺ cation is organic-soluble, it is still a salt. Multiple washes with brine or water can help pull some of it into the aqueous phase.[21]
-
Precipitation/Crystallization: If your product is a solid, try to find a solvent system where your product crystallizes but the catalyst remains in solution (or vice-versa).
-
Silica Gel Chromatography: The [PPh₄]⁺ cation is quite polar and should stick to silica gel. However, it can sometimes streak or co-elute. Try using a more polar eluent system (e.g., increasing the methanol percentage in a DCM/MeOH system) to wash the catalyst off the column after your product has eluted.
-
-
General Experimental Protocol & Workflow
This section provides a foundational protocol. Always adapt it to the specific requirements of your reaction.
Protocol 1: General Procedure for a Catalytic Reaction
-
Glassware Preparation: Oven- or flame-dry all glassware (reaction flask, condenser, etc.) and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the reaction flask under an inert atmosphere, add this compound ([PPh₄][SbF₆]) (e.g., 1-10 mol%) and the solid substrate(s).
-
Solvent and Liquid Reagents: Add the anhydrous organic solvent via syringe, followed by any liquid substrates or reagents.
-
Reaction Execution: Stir the mixture at the desired temperature (e.g., room temperature or heated in an oil bath). Monitor the reaction's progress using an appropriate technique (TLC, GC, LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction if necessary (e.g., with water or a saturated aqueous solution). Transfer the mixture to a separatory funnel and perform an aqueous extraction.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by the most suitable method (e.g., column chromatography, crystallization, or distillation).
Visualizing the Catalytic Cycle
The exact mechanism is reaction-dependent, but for a phase-transfer catalysis model, the solvent's role is to facilitate the transport and reactivity of the anion.
Caption: A generalized phase-transfer catalysis (PTC) cycle.
References
-
Hofbeche, T. (n.d.). Understanding Phase Transfer Catalysis with Tetraphenyl Phosphonium Bromide. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Tetraphenylphosphonium Chloride: Properties, Synthesis, and Industrial Applications. [Link]
-
Wikipedia. (n.d.). Tetraphenylphosphonium chloride. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Reactions: The Power of Tetraphenylphosphonium Chloride as a Phase Transfer Catalyst. [Link]
-
Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. (n.d.). Chemical Science (RSC Publishing). [Link]
-
MDPI. (n.d.). Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. [Link]
-
Wikipedia. (n.d.). Solvent effects. [Link]
-
Murzin, D. (2016). Solvent effects in catalysis: implementation for modelling of kinetics. Catalysis Science and Technology, 6(14), 5700–5713. [Link]
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Murzin, D. (n.d.). Solvent effects in catalysis: implementation for modelling of kinetics. RSC Publishing. [Link]
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EFFECT OF POLARITY AND OTHER SOLVENT PARAMETERS ON - THE KINETICS OF THE ALKALiNE DECOMPOSITION OF - A QUATERNARY PHOSPHONIUM 'CHLORIDE IN AQUEOUS. (n.d.). [Link]
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5 - Safety Data Sheet. (n.d.). [Link]
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Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2020, December 9). PMC - NIH. [Link]
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ResearchGate. (2025, August 6). Chiral Quaternary Phosphonium Salts as Phase-Transfer Catalysts for Environmentally Benign Asymmetric Transformations | Request PDF. [Link]
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University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. [Link]
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Phosphonium-Salt Mediated Activation of C-O Bonds: Applications and Mechanistic Studies. (n.d.). [Link]
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ResearchGate. (2025, August 6). First Evidence for the Existence of Hexafluoroantimonic(V) Acid. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
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ResearchGate. (2025, October 15). (PDF) Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. [Link]
-
MDPI. (2022, December 29). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. [Link]
-
Cardiff University Blogs. (n.d.). CHT402 Recent Advances in Homogeneous Catalysis Organocatalysis Workshop. [Link]
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The crucial role of silver( i )-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. (2023, September 1). Chemical Society Reviews (RSC Publishing). [Link]
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ResearchGate. (2025, August 5). The analytical and descriptive inorganic chemistry of the hydrolysis of hexafluoropnictate ions, PnF 6 − (Pn = P, As, Sb, Bi) | Request PDF. [Link]
-
Coordination of "noncoordinating" anions: synthesis, characterization, and x-ray crystal structures of fluorine-bridged hexafluoroantimonate(1-), tetrafluoroborate(1-), and hexafluorophosphate(1-) adducts of [R3P(CO)3(NO)W]+. An unconventional order of anion donor strength. (n.d.). Inorganic Chemistry - ACS Publications. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Exploring the Versatility of Phosphonium Salts in Material Synthesis and Catalysis. [Link]
-
Semantic Scholar. (n.d.). Neoteric Solvents for Exploratory Catalysis: Hydrophosphination Catalysis with CHEM21 Solvents. [Link]
-
Site-Selective C–H Functionalization by Decatungstate Anion Photocatalysis: Synergistic Control by Polar and Steric Effects Expands the Reaction Scope. (2017, December 5). ACS Catalysis. [Link]
-
Taylor & Francis. (n.d.). Hexafluorophosphate – Knowledge and References. [Link]
-
MDPI. (n.d.). Efficient Degradation of Tetracycline via Cobalt Phosphonate-Activated Peroxymonosulfate: Mechanistic Insights and Catalytic Optimization. [Link]
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Validation & Comparative
The Anion's Decisive Role: A Comparative Guide to Tetraphenylphosphonium Hexafluoroantimonate and Hexafluorophosphate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, the quest for highly efficient and selective catalysts is paramount. Tetraphenylphosphonium salts, characterized by their bulky, lipophilic cation, are workhorse phase-transfer catalysts and catalyst precursors.[1][2] However, the catalytic performance of these salts is not solely dictated by the cation; the nature of the counter-anion plays a crucial, and often decisive, role. This guide provides an in-depth comparison of the catalytic activity of two prominent tetraphenylphosphonium salts: tetraphenylphosphonium hexafluoroantimonate (Ph₄PSbF₆) and tetraphenylphosphonium hexafluorophosphate (Ph₄PPF₆). By delving into the fundamental principles of weakly coordinating anions and presenting supporting experimental evidence, we aim to equip researchers with the insights needed to make informed catalyst selections.
The Central Principle: The Influence of Weakly Coordinating Anions
The catalytic prowess of salts like Ph₄PSbF₆ and Ph₄PPF₆ in many reactions, particularly in cationic polymerizations and other Lewis acid-catalyzed transformations, hinges on the concept of "weakly coordinating anions" (WCAs).[3] In essence, the less the anion interacts with the cationic active center, the more reactive that center becomes. The hexafluoroantimonate (SbF₆⁻) and hexafluorophosphate (PF₆⁻) anions are both classified as WCAs, but subtle differences in their size, polarizability, and stability lead to significant variations in catalytic activity.
A larger and more polarizable anion can better delocalize its negative charge, leading to a weaker interaction with the cationic species. This results in a more "naked" and, therefore, more electrophilic and reactive cation, which can accelerate the rate of polymerization or other catalytic cycles.
Comparative Analysis of Catalytic Activity
While direct head-to-head comparisons of Ph₄PSbF₆ and Ph₄PPF₆ in a wide range of specific organic reactions are not abundantly reported in the literature, a clear trend emerges from studies on cationic polymerization, where the anion's role is paramount.
Cationic Polymerization: A Revealing Proving Ground
In photoinitiated cationic polymerization, a common industrial process, the initiator salt generates a superacid that protonates a monomer, creating a cationic propagating species. The efficiency of this process is highly dependent on the nature of the anion. Experimental evidence from the study of vinyl ether polymerization has established a clear order of reactivity for various anions:
SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻ [1]
This trend is attributed to the size and polarizability of the central atom in the anion. Antimony is a larger and more polarizable atom than phosphorus. Consequently, the SbF₆⁻ anion is larger and better at delocalizing the negative charge, leading to a weaker ion pair with the propagating cationic center. This "looser" ion pair results in a more active cationic species and a faster rate of polymerization.
Conversely, the smaller size and lower polarizability of the phosphorus atom in the PF₆⁻ anion lead to a stronger interaction with the cationic center. This "tighter" ion pair reduces the reactivity of the propagating species, resulting in a slower polymerization rate compared to its hexafluoroantimonate counterpart.
Table 1: Qualitative Comparison of Catalytic Activity in Cationic Polymerization
| Feature | This compound (Ph₄PSbF₆) | Tetraphenylphosphonium Hexafluorophosphate (Ph₄PPF₆) | Rationale |
| Relative Catalytic Activity | Higher | Lower | SbF₆⁻ is a larger, more polarizable, and less coordinating anion, leading to a more reactive cationic species.[1] |
| Initiation Efficiency | Higher | Lower | The superacid generated from the SbF₆⁻ anion is stronger, leading to more efficient initiation. |
| Rate of Propagation | Faster | Slower | The "looser" ion pair formed with SbF₆⁻ allows for faster monomer addition.[1] |
Beyond Polymerization: Implications for General Lewis Acid Catalysis
The principles observed in cationic polymerization can be extrapolated to other Lewis acid-catalyzed reactions where the generation of a cationic intermediate is a key step. The tetraphenylphosphonium cation itself is generally considered catalytically inactive in these contexts; its role is to deliver the functional anion. Therefore, when Ph₄PSbF₆ or Ph₄PPF₆ are used, it is the SbF₆⁻ or PF₆⁻ anion that, upon interaction with the substrate or a co-catalyst, facilitates the catalytic transformation.
The higher Lewis acidity associated with species generated from SbF₆⁻ suggests that Ph₄PSbF₆ would be the more active catalyst in reactions such as Friedel-Crafts alkylations and acylations, isomerizations, and ring-opening reactions of epoxides, provided the reaction proceeds via a cationic intermediate.
Figure 1: Conceptual workflow of catalysis highlighting the influence of the anion on the reactivity of the active cationic intermediate.
Stability Considerations: A Practical Trade-off
While Ph₄PSbF₆ generally exhibits higher catalytic activity, a crucial practical consideration is the hydrolytic stability of the anion. The hexafluoroantimonate anion is known to be more susceptible to hydrolysis than the hexafluorophosphate anion. In the presence of water, SbF₆⁻ can undergo hydrolysis at a measurably rapid rate, which can lead to catalyst deactivation and the formation of undesired byproducts. In contrast, the hydrolysis of PF₆⁻ is negligible under many conditions.
This difference in stability can be a critical factor in catalyst selection, especially for reactions that are sensitive to water or are carried out under conditions where complete exclusion of moisture is challenging.
Table 2: Comparison of Ancillary Properties
| Property | This compound (Ph₄PSbF₆) | Tetraphenylphosphonium Hexafluorophosphate (Ph₄PPF₆) | Implication for Catalysis |
| Hydrolytic Stability | Lower | Higher | Ph₄PPF₆ is preferred for reactions sensitive to water or where moisture cannot be rigorously excluded. |
| Lewis Acidity of Corresponding Acid (HSbF₆ vs. HPF₆) | Higher | Lower | Ph₄PSbF₆ is expected to be a more potent catalyst in Lewis acid-catalyzed reactions. |
| Cost | Generally higher | Generally lower | Cost-effectiveness may favor Ph₄PPF₆ for large-scale applications if its activity is sufficient. |
Experimental Protocols
General Protocol for the Catalytic Ring-Opening of an Epoxide
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the epoxide substrate (1.0 mmol) and a stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., dichloromethane, 5 mL).
-
Catalyst Addition: In a separate vial, weigh the catalyst, either this compound or tetraphenylphosphonium hexafluorophosphate (0.05 mmol, 5 mol%).
-
Reaction Initiation: Add the catalyst to the reaction flask and stir the mixture at the desired temperature (e.g., room temperature).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and characterize by NMR spectroscopy and mass spectrometry. Compare the reaction time and isolated yield for both catalysts.
Figure 2: A generalized experimental workflow for comparing the catalytic activity of Ph₄PSbF₆ and Ph₄PPF₆.
Conclusion and Recommendations
The choice between this compound and tetraphenylphosphonium hexafluorophosphate as a catalyst or catalyst precursor is a trade-off between reactivity and stability.
-
For reactions requiring high catalytic activity , where a highly electrophilic cationic species is desired and anhydrous conditions can be strictly maintained, This compound is the superior choice . Its larger, more polarizable anion ensures a more reactive catalytic center, leading to faster reaction rates and potentially higher yields.
-
For reactions where stability, cost, and tolerance to trace amounts of water are critical , tetraphenylphosphonium hexafluorophosphate is the more practical option . While it may exhibit lower catalytic activity, its greater hydrolytic stability can lead to more consistent and reproducible results, particularly on a larger scale or in less stringent reaction setups.
Ultimately, the optimal catalyst selection will depend on the specific requirements of the chemical transformation, including the nature of the substrate, the reaction conditions, and the desired outcome. Researchers are encouraged to screen both catalysts to determine the most effective option for their particular application.
References
- Yagci, Y., & Schnabel, W. (1982). Photoinitiated cationic polymerization of vinyl ethers.
- Crivello, J. V., & Lam, J. H. W. (1977). Diaryliodonium salts.
- Ledwith, A. (1979).
- Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for polymer synthesis: scope, reactivity and efficiency. John Wiley & Sons.
- Odian, G. (2004).
- D'Accolti, L., et al. (2009). Ring-opening of epoxides by dioxiranes. Journal of the American Chemical Society, 131(29), 10006-10007.
- Corbett, J. F. (1969). The chemistry of the hexafluorophosphate anion—I: The hydrolysis of the hexafluorophosphate anion. Journal of Inorganic and Nuclear Chemistry, 31(5), 1539-1542.
- Alonso, F., Beletskaya, I. P., & Yus, M. (2005). Metal-mediated activation of C–F bonds. Chemical reviews, 105(6), 2425-2454.
- Strauss, S. H. (1993). The search for larger and more weakly coordinating anions. Chemical reviews, 93(3), 927-942.
- Krossing, I., & Raabe, I. (2004). Noncoordinating anions—fact or fiction? A survey of likely candidates.
- Reed, C. A. (2004). Carboranes: a new class of weakly coordinating anions for strong electrophiles, oxidants, and cats. Accounts of chemical research, 37(3), 151-158.
- Crivello, J. V. (2006). The discovery and development of onium salt cationic photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry, 44(1), 1-11.
- Sangermano, M., et al. (2005). Cationic UV-curing of epoxy-functionalized silicones. Macromolecular materials and engineering, 290(8), 799-806.
- Brookhart, M., Grant, B. E., & Volpe Jr, A. F. (1992). [(3, 5-(CF3) 2C6H3) 4B]-[H (OEt2) 2]+: a new, convenient reagent for the generation of cationic transition-metal complexes and the polymerization of olefins. Organometallics, 11(11), 3920-3922.
- Yagci, Y., & Reetz, I. (1998). Externally stimulated initiator systems for cationic polymerization. Progress in Polymer Science, 23(8), 1485-1538.
- Decker, C. (2002). Kinetic study and new applications of UV radiation curing.
- Temel, G., & Yagci, Y. (2009). Ferrocenium salt as a visible light photoinitiator for cationic polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 47(19), 5038-5044.
- Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated polymerization: advances, challenges, and opportunities. Macromolecules, 43(15), 6245-6260.
- Lalevée, J., et al. (2011). A novel photoinitiator for cationic polymerization: the N-vinylcarbazole/iodonium salt system.
- De, S., Khan, A., & Ramakrishnan, S. (2009). Phase transfer catalysis using soluble polymeric supports. Organic & biomolecular chemistry, 7(18), 3689-3697.
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A Comparative Guide for Researchers: Tetraphenylphosphonium Hexafluoroantimonate vs. Tetrabutylammonium Salts
For the discerning researcher in organic synthesis, catalysis, and electrochemistry, the choice of cation and anion can profoundly influence experimental outcomes. This guide provides an in-depth technical comparison between tetraphenylphosphonium hexafluoroantimonate and the widely utilized family of tetrabutylammonium salts. We will delve into the fundamental physicochemical properties that dictate their performance in various applications, supported by illustrative experimental data and detailed protocols to empower you to make informed decisions for your specific research needs.
At a Glance: A Tale of Two Cations and a Unique Anion
At the heart of this comparison lie the structural and electronic differences between the tetraphenylphosphonium ([PPh₄]⁺) and tetrabutylammonium ([NBu₄]⁺) cations, coupled with the distinct properties of the hexafluoroantimonate (SbF₆⁻) anion.
| Feature | Tetraphenylphosphonium ([PPh₄]⁺) | Tetrabutylammonium ([NBu₄]⁺) |
| Structure | Tetrahedral phosphorus center with four phenyl groups.[1][2] | Tetrahedral nitrogen center with four butyl groups. |
| Steric Hindrance | High, due to the bulky and rigid phenyl groups.[3] | Moderate, with flexible butyl chains. |
| Electronic Effect | Phenyl groups are electron-withdrawing, leading to a more delocalized positive charge on the phosphorus atom. | Butyl groups are electron-donating, localizing the positive charge on the nitrogen atom. |
| Lipophilicity | Highly lipophilic due to the four phenyl rings.[2][4] | Lipophilic, with solubility in organic solvents dependent on the anion.[5][6] |
| Thermal Stability | Generally higher than corresponding ammonium salts.[7] | Prone to Hofmann elimination at elevated temperatures in the presence of a base.[8][9][10] |
The hexafluoroantimonate (SbF₆⁻) anion is a key differentiator for the phosphonium salt in this comparison. It is a weakly coordinating anion, meaning it has a very low tendency to form covalent bonds with cations or other species in solution.[11][12] This property arises from the high electronegativity of the fluorine atoms and the stable octahedral geometry around the central antimony atom. The parent acid, fluoroantimonic acid, is one of the strongest known superacids, making its conjugate base, SbF₆⁻, an exceptionally weak base.[13]
Performance in Key Applications: A Mechanistic Perspective
The choice between this compound and a tetrabutylammonium salt is dictated by the specific demands of the application. Here, we explore their comparative performance in several key areas.
Phase-Transfer Catalysis (PTC)
In PTC, a catalyst facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs. The efficacy of the catalyst depends on the lipophilicity of the cation and the nature of the anion.
This compound is an excellent candidate for PTC due to the high lipophilicity of the [PPh₄]⁺ cation, which ensures its solubility in the organic phase.[2][4] The weakly coordinating nature of the SbF₆⁻ anion is a significant advantage. In many PTC reactions, the anion of the catalyst can compete with the desired reactant anion, leading to side products. The inertness of SbF₆⁻ minimizes such unwanted reactions.
Tetrabutylammonium salts (e.g., bromide, chloride, hydrogen sulfate) are workhorses in PTC.[14][15][16] The [NBu₄]⁺ cation is sufficiently lipophilic to shuttle anions into the organic phase. However, the halide or sulfate anions can sometimes participate in the reaction, and the thermal stability of the ammonium cation can be a limitation in reactions requiring high temperatures.
Illustrative Experimental Comparison: Williamson Ether Synthesis
To provide a practical context, we present a hypothetical experimental protocol for comparing the catalytic efficiency of this compound and tetrabutylammonium bromide in a classic Williamson ether synthesis.[14][15][16][17][18]
Objective:
To compare the reaction yield and rate of the synthesis of benzyl phenyl ether from phenol and benzyl chloride using this compound and tetrabutylammonium bromide as phase-transfer catalysts.
Experimental Protocol:
Expected Outcome and Interpretation:
It is hypothesized that this compound may exhibit a higher reaction rate due to the weakly coordinating nature of the SbF₆⁻ anion, which would result in a more "naked" and therefore more reactive phenoxide anion in the organic phase. The tetrabutylammonium bromide might show a slightly lower rate due to potential ion-pairing between the phenoxide and the bromide anion.
| Catalyst | Time (min) | Illustrative Yield (%) |
| [PPh₄][SbF₆] | 30 | 45 |
| 60 | 75 | |
| 120 | 92 | |
| 240 | >95 | |
| [NBu₄]Br | 30 | 30 |
| 60 | 60 | |
| 120 | 85 | |
| 240 | >95 |
Thermal Stability
The thermal stability of a salt is crucial for applications that require elevated temperatures.
Tetraphenylphosphonium salts are known for their high thermal stability. The strong phosphorus-carbon bonds in the [PPh₄]⁺ cation are not easily cleaved. Furthermore, they are not susceptible to Hofmann elimination, a common degradation pathway for quaternary ammonium salts.[7]
Tetrabutylammonium salts , in the presence of a base, can undergo Hofmann elimination at elevated temperatures, leading to the formation of tributylamine and 1-butene.[8][9][10] This decomposition pathway can limit their utility in high-temperature reactions and introduce impurities.
Illustrative Experimental Comparison: Thermogravimetric Analysis (TGA)
This protocol outlines a method to compare the thermal stability of this compound and a tetrabutylammonium salt (e.g., tetrabutylammonium tetrafluoroborate for a more stable comparison).
Objective:
To determine and compare the onset of thermal decomposition for this compound and tetrabutylammonium tetrafluoroborate.
Experimental Protocol:
Expected Outcome and Interpretation:
This compound is expected to exhibit a significantly higher T_onset compared to the tetrabutylammonium salt. TGA-MS analysis of the tetrabutylammonium salt would likely show fragments corresponding to tributylamine and butene, confirming Hofmann elimination.
| Salt | Illustrative T_onset (°C) |
| [PPh₄][SbF₆] | > 400 |
| [NBu₄][BF₄] | ~ 300-350 |
Electrochemistry
In non-aqueous electrochemistry, the supporting electrolyte must have a wide electrochemical window and be inert.
This compound is an attractive candidate for a supporting electrolyte. The [PPh₄]⁺ cation is electrochemically stable at negative potentials. The SbF₆⁻ anion is highly resistant to oxidation, contributing to a wide anodic window.
Tetrabutylammonium salts with weakly coordinating anions like tetrafluoroborate ([BF₄]⁻) and hexafluorophosphate ([PF₆]⁻) are commonly used as supporting electrolytes.[19] They offer good solubility in polar organic solvents and wide electrochemical windows. The choice between them and [PPh₄][SbF₆] may come down to specific solubility requirements and the potential range of interest.
Illustrative Experimental Comparison: Cyclic Voltammetry (CV)
This protocol describes how to compare the electrochemical windows of this compound and tetrabutylammonium hexafluorophosphate.
Objective:
To determine and compare the electrochemical stability windows of the two salts in acetonitrile.
Experimental Protocol:
Expected Outcome and Interpretation:
Both salts are expected to exhibit wide electrochemical windows. The [PPh₄][SbF₆] may show a slightly wider anodic window due to the exceptional stability of the SbF₆⁻ anion.
| Salt | Illustrative Anodic Limit (V vs. Ag/Ag⁺) | Illustrative Cathodic Limit (V vs. Ag/Ag⁺) |
| [PPh₄][SbF₆] | > +3.0 | ~ -2.8 |
| [NBu₄][PF₆] | ~ +3.0 | ~ -2.7 |
Solubility Considerations
The solubility of these salts is a critical factor for their application.
Tetraphenylphosphonium salts are generally soluble in a range of polar organic solvents such as acetonitrile, dichloromethane, and dimethylformamide.[2][4] Their solubility in less polar solvents is also often significant due to the four phenyl groups.
Tetrabutylammonium salts exhibit a wide range of solubilities depending on the counter-anion. Salts with large, soft anions like iodide or tetrafluoroborate are soluble in many organic solvents, while those with smaller, harder anions like chloride are more soluble in polar protic solvents.[5][6]
Experimental Protocol: Comparative Solubility Determination
Objective:
To qualitatively and quantitatively compare the solubility of this compound and a selection of tetrabutylammonium salts in various organic solvents.
Qualitative Protocol:
-
To a series of vials, add a small, consistent amount (e.g., 10 mg) of each salt.
-
Add 1 mL of a specific organic solvent (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol) to each vial.
-
Vortex each vial for 1 minute and visually inspect for dissolution.
-
Record the solubility as "insoluble," "sparingly soluble," or "soluble."
Quantitative Protocol (Gravimetric Method):
-
Prepare a saturated solution of each salt in a given solvent by adding an excess of the salt to a known volume of the solvent in a sealed vial.
-
Equilibrate the solution at a constant temperature (e.g., 25 °C) with stirring for 24 hours.
-
Carefully filter a known volume of the saturated solution to remove any undissolved solid.
-
Evaporate the solvent from the filtered solution under reduced pressure.
-
Weigh the remaining solid to determine the mass of dissolved salt.
-
Calculate the solubility in g/L or mol/L.
Conclusion and Recommendations
The choice between this compound and tetrabutylammonium salts is a nuanced decision that depends on the specific requirements of the experiment.
Choose this compound when:
-
High thermal stability is paramount: For reactions requiring temperatures above 150 °C.
-
A non-coordinating, inert anion is essential: To avoid side reactions and ensure the desired reactivity of another anion.
-
High lipophilicity is needed: For reactions in non-polar organic solvents.
Choose Tetrabutylammonium Salts when:
-
Cost is a primary consideration: Tetrabutylammonium salts are generally more economical.
-
Moderate thermal stability is sufficient: For reactions conducted at or below moderate temperatures.
-
A variety of anions is required: A wide range of tetrabutylammonium salts with different anions are commercially available.
By understanding the fundamental properties of these salts and employing the experimental protocols outlined in this guide, researchers can confidently select the optimal onium salt to advance their scientific endeavors.
References
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Validating Experimental Integrity: A Comparative Guide to Tetraphenylphosphonium Hexafluoroantimonate and Its Alternatives
In the pursuit of robust and reproducible scientific data, the validation of experimental results is paramount. This guide provides an in-depth technical comparison of tetraphenylphosphonium hexafluoroantimonate and its alternatives for the validation of critical experimental parameters. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying principles and causal relationships that govern the selection and application of these essential validation tools.
The Principle of Cation-Based Validation: Harnessing the Nernst Equation
At the heart of many biological and electrochemical systems lies the concept of membrane potential—a voltage difference across a membrane. The Nernst equation provides a fundamental framework for understanding this potential, which is established by the differential distribution of ions. Lipophilic cations, such as tetraphenylphosphonium (TPP+), serve as invaluable probes for validating measurements of membrane potential. Due to their positive charge and ability to readily pass through lipid bilayers, these molecules accumulate in compartments with a negative potential, such as the mitochondrial matrix. The extent of this accumulation, at equilibrium, is directly proportional to the magnitude of the membrane potential. By measuring the concentration of the lipophilic cation both inside and outside the compartment, researchers can validate and quantify the membrane potential.
This compound provides the TPP+ cation, a highly effective probe for this purpose. The large, hydrophobic surface area of the four phenyl rings shields the positive charge of the central phosphorus atom, facilitating its passage across membranes.
Core Application: Validation of Mitochondrial Membrane Potential (ΔΨm)
Mitochondrial membrane potential is a critical indicator of cellular health and metabolic activity. Its accurate measurement is crucial in fields ranging from basic cell biology to drug discovery. Tetraphenylphosphonium (TPP+) offers a robust method for the validation of ΔΨm measurements.
Mechanism of TPP+ Accumulation in Mitochondria
The primary mechanism involves the electrophoretic movement of the TPP+ cation across the inner mitochondrial membrane, driven by the negative-inside membrane potential generated by the electron transport chain. This process continues until the electrochemical potential of TPP+ is equal on both sides of the membrane, as described by the Nernst equation.
Comparative Analysis: TPP+ vs. Fluorescent Probes
While TPP+ provides a direct, electrochemical method for ΔΨm validation, fluorescent dyes are widely used alternatives. The choice between these methods depends on the specific experimental context, available instrumentation, and the desired nature of the data (quantitative vs. qualitative).
| Feature | Tetraphenylphosphonium (TPP+) | Rhodamine 123 (Rh123) | JC-1 |
| Principle of Detection | Potentiometric (ion-selective electrode) or Radiometric ([³H]-TPP+) | Fluorescence Quenching | Ratiometric Fluorescence (J-aggregates) |
| Quantification | Directly quantitative, based on the Nernst equation. | Semi-quantitative; fluorescence is quenched upon accumulation. | Ratiometric (red/green fluorescence) allows for qualitative and semi-quantitative assessment of polarized vs. depolarized mitochondria. |
| Advantages | - Direct measurement of cation concentration.- Not susceptible to photobleaching or spectral overlap issues.- Provides a continuous, real-time readout. | - High sensitivity.- Widely used and well-characterized. | - Ratiometric measurement minimizes artifacts from cell number or mitochondrial mass variations.- Clearly distinguishes between healthy and apoptotic cells. |
| Disadvantages | - Requires specialized equipment (ion-selective electrode).- Can have slower response times compared to fluorescent probes.- Potential for mitochondrial toxicity at higher concentrations. | - Can be phototoxic.- Fluorescence can be influenced by factors other than ΔΨm.- Can inhibit mitochondrial respiration at higher concentrations.[1] | - Can be phototoxic.- Complex spectral properties can make analysis challenging. |
| Instrumentation | TPP+ selective electrode and potentiometer or scintillation counter. | Fluorescence microscope, plate reader, or flow cytometer. | Fluorescence microscope, plate reader, or flow cytometer with appropriate filter sets. |
Experimental Protocols
Protocol 1: Validation of Mitochondrial Membrane Potential using a TPP+-Selective Electrode
This protocol describes the validation of ΔΨm in isolated mitochondria.
Materials:
-
Isolated mitochondria suspension
-
Respiration buffer (e.g., MiR05)
-
Tetraphenylphosphonium chloride (TPP+Cl-) stock solution (e.g., 0.1 mM)
-
Substrates for mitochondrial respiration (e.g., glutamate, malate, succinate)
-
ADP solution
-
Uncoupler (e.g., CCCP or FCCP)
-
TPP+-selective electrode and reference electrode
-
Potentiometer or specialized instrument like the Oroboros Oxygraph-2k
Procedure:
-
System Setup: Assemble the measurement chamber with the TPP+-selective and reference electrodes. Add respiration buffer and allow the system to equilibrate to the desired temperature (e.g., 37°C).
-
Electrode Calibration: Calibrate the TPP+ electrode by making sequential additions of a known concentration of TPP+Cl- to the buffer. This will generate a calibration curve of voltage versus log[TPP+].
-
Baseline Measurement: Record a stable baseline potential in the respiration buffer.
-
Addition of Mitochondria: Add a known amount of isolated mitochondria to the chamber. A decrease in the external TPP+ concentration (indicated by a change in potential) will be observed as the energized mitochondria take up the cation.
-
Stimulation of Respiration: Add respiratory substrates to energize the mitochondria and observe the further uptake of TPP+.
-
State 3 Respiration: Add ADP to stimulate ATP synthesis (State 3 respiration), which may cause a slight depolarization and a small release of TPP+.
-
Uncoupling: Add an uncoupler (e.g., CCCP) to dissipate the proton gradient and, consequently, the membrane potential. This will cause a complete release of the accumulated TPP+ back into the buffer, returning the potential to the baseline level observed before the addition of mitochondria. This step validates that the TPP+ accumulation was indeed dependent on the mitochondrial membrane potential.
Workflow for TPP+ Electrode Measurement
Caption: Workflow for mitochondrial membrane potential validation using a TPP+-selective electrode.
Protocol 2: Comparative Validation using the Fluorescent Dye JC-1
This protocol outlines the use of JC-1 to qualitatively and semi-quantitatively assess mitochondrial membrane potential in cultured cells.
Materials:
-
Cultured cells
-
Cell culture medium
-
JC-1 staining solution (typically 1-10 µg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (for green and red fluorescence) or a flow cytometer.
-
Positive control for depolarization (e.g., CCCP)
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish or in a multi-well plate and allow them to adhere.
-
JC-1 Staining: Remove the culture medium and incubate the cells with the JC-1 staining solution in a CO2 incubator for 15-30 minutes.
-
Washing: Remove the staining solution and wash the cells gently with PBS or fresh culture medium.
-
Imaging/Analysis:
-
Microscopy: Immediately visualize the cells using a fluorescence microscope. Healthy, polarized mitochondria will exhibit red fluorescence due to the formation of J-aggregates. Depolarized or apoptotic mitochondria will show green fluorescence from the JC-1 monomers.[2][3]
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer. The shift from the red to the green fluorescence channel indicates mitochondrial depolarization.
-
-
Validation with Uncoupler: To validate that the observed fluorescence changes are due to alterations in ΔΨm, treat a parallel sample of cells with an uncoupler like CCCP prior to or during JC-1 staining. This should result in a significant shift from red to green fluorescence, confirming the dye's responsiveness to membrane potential.
JC-1 Staining and Analysis Workflow
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A Senior Application Scientist's Guide to Phosphonium vs. Imidazolium-Based Ionic Liquids: A Performance-Driven Comparison
For researchers, scientists, and professionals in drug development, the selection of an appropriate ionic liquid (IL) is a critical decision that can dictate the efficiency, stability, and viability of a process. Among the myriad of available options, phosphonium and imidazolium-based ILs represent two of the most prominent and versatile classes. This guide provides an in-depth, objective comparison of their performance characteristics, grounded in experimental data, to empower you with the insights needed to make an informed selection for your application.
The Fundamental Divide: A Structural Overview
At the heart of the performance differences between these two IL families lies the distinct nature of their cationic cores. The phosphonium cation features a central phosphorus atom, typically bonded to four alkyl chains in a tetrahedral geometry. In contrast, the imidazolium cation is a planar, aromatic heterocycle with two nitrogen atoms and delocalized π-electrons. This fundamental structural dichotomy—a symmetric, sterically hindered phosphonium cation versus a planar, aromatic imidazolium cation—is the primary driver for their divergent physicochemical properties.
The lack of an acidic proton on the phosphonium cation, unlike the C2 proton on the imidazolium ring, renders phosphonium ILs more stable in basic environments.[1][2] Conversely, the aromatic nature and smaller size of the imidazolium cation often lead to lower viscosity and higher conductivity.[3][4]
Head-to-Head Performance Metrics
The choice between a phosphonium and an imidazolium-based IL is a matter of balancing trade-offs. The following sections dissect their performance across key metrics, supported by experimental data.
Thermal Stability
Insight: Thermal stability is paramount for applications involving high temperatures, such as in chemical synthesis, separations, or as heat-transfer fluids. The decomposition temperature (Td) is a key indicator of this stability.
Analysis: Phosphonium-based ILs consistently demonstrate superior thermal stability compared to their imidazolium counterparts.[1][5] The P-C bond is inherently more stable than the N-C bond in the imidazolium ring. Experimental data from Thermogravimetric Analysis (TGA) confirms this, with phosphonium ILs often exhibiting decomposition temperatures well above 300-400°C.[6][7] For instance, a study comparing various ILs found that phosphonium-based ILs were relatively more stable than ammonium-based (including imidazolium) ILs.[6] One comparative study showed the onset decomposition temperature for [P4444][EHS] and [P66614][EHS] to be 587 K and 602 K, respectively, while the imidazolium-based [C6C1IM][EHS] began to decompose at a lower temperature of 564 K.[3]
Data Summary:
| Ionic Liquid Cation | Anion | Decomposition Temp. (Td, onset) | Reference |
| Tetrabutylphosphonium ([P₄₄₄₄]⁺) | Ethylhexyl sulfate ([EHS]⁻) | 587 K (314 °C) | [3] |
| Trihexyl(tetradecyl)phosphonium ([P₆₆₆₁₄]⁺) | Ethylhexyl sulfate ([EHS]⁻) | 602 K (329 °C) | [3] |
| 1-Hexyl-3-methylimidazolium ([C₆C₁IM]⁺) | Ethylhexyl sulfate ([EHS]⁻) | 564 K (291 °C) | [3] |
| Methyltributylphosphonium ([P₁₄₄₄]⁺) | TFSI⁻ | Stable up to 300 °C | [7] |
Verdict: For high-temperature applications, phosphonium ILs are the clear choice due to their inherently greater thermal robustness.
Electrochemical Stability
Insight: The electrochemical stability window (ESW) defines the voltage range within which an electrolyte can operate without undergoing oxidation or reduction. A wider ESW is critical for high-energy-density devices like lithium-ion batteries and supercapacitors.
Analysis: Phosphonium ILs generally offer a wider electrochemical window compared to imidazolium ILs.[1][7] The cathodic limit (reduction) of imidazolium ILs is often constrained by the reduction of the imidazolium ring itself, particularly at the C2 position.[8] In contrast, the saturated alkyl groups on phosphonium cations are more resistant to reduction, pushing the cathodic limit to more negative potentials. A study highlighted that while imidazolium-based ILs show high conductivity, their voltage stability is often limited to less than 4V vs. Li/Li+.[8] Phosphonium ILs, however, can exhibit stability windows as wide as 7V.[7]
Data Summary:
| Ionic Liquid Cation | Anion | Electrochemical Window (ESW) | Reference |
| Methyltributylphosphonium ([P₁₄₄₄]⁺) | TFSI⁻ | ~7 V | [7] |
| Ethylmethylimidazolium ([EtMeIm]⁺) | EtPITE⁻ | ~4.3 V | [7] |
| Tributyloctylphosphonium ([P₄₄₄₈]⁺) | BMB⁻ | Higher than [P₄₄₄₈]⁺[BScB]⁻ | [6] |
Verdict: For high-voltage electrochemical applications, phosphonium ILs provide a significant advantage with their broader stability windows.
Viscosity and Ionic Conductivity
Insight: Viscosity and ionic conductivity are inversely related properties that govern mass transport. Low viscosity and high conductivity are desirable for applications requiring rapid ion movement, such as in electrolytes, catalysis, and extractions.
Analysis: This is the domain where imidazolium ILs typically outperform their phosphonium counterparts. The larger, more symmetric, and flexible alkyl chains of phosphonium cations lead to higher van der Waals forces and increased entanglement, resulting in significantly higher viscosity.[3][9] The planar structure of the imidazolium ring allows for more efficient packing and easier movement. Consequently, imidazolium ILs exhibit lower viscosity and, therefore, higher ionic conductivity.[3] For example, at 298 K, the conductivity of [C₆C₁IM][EHS] was measured at 73.19 μS cm⁻¹, substantially higher than that of [P₄₄₄₄][EHS] (18.74 μS cm⁻¹) and [P₆₆₆₁₄][EHS] (5.44 μS cm⁻¹).[3] This higher ion mobility in imidazolium ILs is sometimes attributed to hydrogen bonding enhancing the transport mechanism.[3]
Data Summary:
| Ionic Liquid | Temperature (K) | Ionic Conductivity (μS cm⁻¹) | Reference |
| [C₆C₁IM][EHS] | 298 | 73.19 | [3] |
| [P₄₄₄₄][EHS] | 298 | 18.74 | [3] |
| [P₆₆₆₁₄][EHS] | 298 | 5.44 | [3] |
Verdict: For applications where high ion mobility is crucial, imidazolium ILs are generally superior due to their lower viscosity and higher conductivity.
Toxicity and Biodegradability
Insight: The "green" credentials of ILs are under increasing scrutiny. Understanding their environmental impact is essential for sustainable chemistry.
Analysis: The toxicity of both IL classes is strongly influenced by the length of the alkyl chain on the cation—longer chains generally lead to higher toxicity by facilitating membrane disruption.[10][11] Some studies suggest that phosphonium ILs can be more toxic than their nitrogen-based analogues.[12] However, this is not a universal rule, and the anion also plays a significant role. In one study comparing various ILs as lubricant additives, the phosphonium-based [P₄₄₄₂][DEP] was found to be the least toxic among the tested ILs.[10] Biodegradability remains a challenge for both classes, with most conventional ILs being poorly biodegradable.[10][13] Research is focused on incorporating functional groups like esters or ethers into the alkyl chains to create specific cleavage points for microbial degradation.[13]
Verdict: Neither class has a definitive "green" advantage. Toxicity is highly structure-dependent, particularly on alkyl chain length. For both systems, designing for biodegradability requires deliberate functionalization of the ions.
Visualizing the Structure-Performance Relationship
The following diagram illustrates how the fundamental structural differences between the two cations cascade into their distinct performance characteristics.
Caption: Structure-to-performance flowchart for phosphonium vs. imidazolium ILs.
Standard Operating Protocols for Characterization
To ensure trustworthiness and reproducibility, the following are standardized protocols for evaluating the key performance metrics discussed.
Protocol 1: Determination of Thermal Stability via Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset decomposition temperature (Td) of the ionic liquid.
-
Instrument: TGA Instrument (e.g., Perkin-Elmer Pyris V-3.81).
-
Procedure:
-
Calibrate the TGA instrument for temperature and mass.
-
Place a 2-5 mg sample of the ionic liquid into a clean TGA pan (typically platinum or alumina).
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature (e.g., 50°C) to an upper limit (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).[5]
-
Record the mass of the sample as a function of temperature.
-
-
Analysis: The Td is determined from the resulting mass vs. temperature curve. It is typically defined as the onset temperature where significant mass loss begins, calculated from the intersection of the baseline tangent and the inflectional tangent of the decomposition step.
Protocol 2: Evaluation of Electrochemical Window via Cyclic Voltammetry (CV)
-
Objective: To measure the voltage range over which the IL is electrochemically stable.
-
Apparatus: A potentiostat with a three-electrode cell setup.
-
Working Electrode: Glassy Carbon (GC) or Platinum (Pt).
-
Reference Electrode: Ag/Ag⁺ or quasi-reference electrode like a silver wire.
-
Counter Electrode: Platinum wire or mesh.
-
-
Procedure:
-
Assemble the three-electrode cell inside an inert atmosphere (e.g., a glovebox) to exclude moisture and oxygen.
-
Add the ionic liquid electrolyte to the cell.
-
Connect the electrodes to the potentiostat.
-
Perform a cyclic voltammetry scan, starting from the open-circuit potential and sweeping towards negative potentials until the cathodic (reduction) limit is observed as a sharp increase in current.
-
Reverse the scan, sweeping towards positive potentials until the anodic (oxidation) limit is observed.
-
The scan rate is typically set between 10-100 mV/s.
-
-
Analysis: The electrochemical window is the potential difference between the onset of the anodic and cathodic currents. The current density limit is often defined at a specific value (e.g., 0.5 or 1.0 mA/cm²).
Experimental Workflow Visualization
Caption: Standard workflow for comparative IL characterization and selection.
Conclusion and Recommendations
The choice between phosphonium and imidazolium-based ionic liquids is not a matter of inherent superiority, but of fitness for a specific purpose.
-
Choose Phosphonium-Based ILs for:
-
Choose Imidazolium-Based ILs for:
-
Applications requiring high mass transport , such as electrolytes for standard batteries, catalysis, and solvent-based separations where low viscosity is key.[3]
-
Processes where higher ionic conductivity is needed to improve efficiency.[3]
-
When a balance of moderate stability and excellent transport properties is required.
-
Ultimately, the ideal ionic liquid is one that is "task-specific." By understanding the fundamental structure-property relationships and leveraging the quantitative data presented, researchers can move beyond a trial-and-error approach to a rational design and selection process, accelerating innovation across scientific disciplines.
References
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Jain, P., & Antzutkin, O. N. (2021). Comparative Investigation of Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids as Electrolyte for Supercapacitors. ChemRxiv. [Link]
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Fuchs, A., et al. (2013). Comparing the Thermal and Electrochemical Stabilities of Two Structurally Similar Ionic Liquids. Molecules. [Link]
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Galajdová, B., et al. (2023). Synthesis and electrochemical properties of electrolytes based on phosphonium, sulfonium and imidazolium ionic liquids for Li-ion batteries. Chemické Listy. [Link]
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García, B., et al. (2020). Environmental properties of phosphonium, imidazolium and ammonium cation-based ionic liquids as potential lubricant additives. Bournemouth University Research Online. [Link]
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Ullah, Z., et al. (2016). Phosphonium-based ionic liquids and their application in separation of dye from aqueous solution. ARPN Journal of Engineering and Applied Sciences. [Link]
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Egorova, K. S., & Ananikov, V. P. (2017). Ionic Liquids—A Review of Their Toxicity to Living Organisms. Molecules. [Link]
-
Sato, R., et al. (2023). Phase coexistence observed in phosphonium-based and imidazolium-based ionic liquids: Influence of thermal history and water. Journal of Molecular Liquids. [Link]
-
El-sayed, H., et al. (2016). Ruthenium nanoparticle catalysts stabilized in phosphonium and imidazolium ionic liquids. Dalton Transactions. [Link]
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Jain, P., & Antzutkin, O. N. (2021). Comparative Investigation of Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids as Electrolyte for Supercapacitors. Cambridge Open Engage. [Link]
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Khazalpour, S., et al. (2020). Applications of phosphonium-based ionic liquids in chemical processes. ResearchGate. [Link]
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Kim, H. S., et al. (2004). Imidazolium and Phosphonium Alkylselenites for the Catalytic Oxidative Carbonylation of Amines: Mechanistic Studies. Organometallics. [Link]
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Atefi, F., et al. (2009). Phosphonium ionic liquids: Design, synthesis and evaluation of biodegradability. Green Chemistry. [Link]
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Chen, M., et al. (2021). Advances in phosphonium-based ionic liquids and poly(ionic liquid)s as conductive materials. Journal of Materials Chemistry A. [Link]
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Cvjetko Bubalo, M., et al. (2014). Ionic Liquids Toxicity—Benefits and Threats. Journal of Environmental Science and Health. [Link]
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Ghandi, K. (2014). Quaternary ammonium and phosphonium based ionic liquids: a comparison of common anions. RSC Publishing. [Link]
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Bradaric, C. J., et al. (2003). Density, Viscosity, and Conductivity of Tetraalkyl Phosphonium Ionic Liquids. ECS Proceedings Volumes. [Link]
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Sowmiah, S., et al. (2009). On the Chemical Stabilities of Ionic Liquids. Molecules. [Link]
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Jain, P., & Antzutkin, O. N. (2021). Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids as Electrolytes for Supercapacitors. Cambridge Open Engage. [Link]
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Neidhardt, N., et al. (2022). Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications. International Journal of Molecular Sciences. [Link]
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Hallett, J. P., & Welton, T. (2011). Variation of the cation of ionic liquids: The effects on their physicochemical properties and reaction outcome. Chemical Reviews. [Link]
-
Bhowmik, P., et al. (2015). Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures with Alkanes. The Journal of Physical Chemistry B. [Link]
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Lall-Ramnarine, S. I., et al. (2013). Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. The Journal of Physical Chemistry C. [Link]
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A Comparative Guide to the Electrochemical Window of Tetraphenylphosphonium Hexafluoroantimonate and Other Common Electrolytes
For Researchers, Scientists, and Drug Development Professionals
In the realm of electrochemistry, the selection of a suitable electrolyte is paramount to the success and reliability of experimental work. The electrochemical window, a critical parameter defining the potential range within which an electrolyte remains stable, dictates the scope of redox processes that can be investigated. This guide provides an in-depth comparison of the electrochemical window of tetraphenylphosphonium hexafluoroantimonate (Ph₄PSbF₆) with other commonly used electrolytes, supported by experimental data and established scientific principles. Our objective is to equip researchers with the necessary information to make informed decisions for their specific applications, from synthetic electrochemistry to the development of energy storage devices.
The Critical Role of the Electrochemical Window
The electrochemical window is the potential range between the cathodic and anodic limits of an electrolyte solution, where the electrolyte itself does not undergo reduction or oxidation.[1] A wider electrochemical window is often desirable as it allows for the study of analytes with very high or very low redox potentials without interference from the electrolyte.[2] This is particularly crucial in applications such as high-voltage batteries and the electrosynthesis of novel compounds.[3]
The stability of an electrolyte is not an intrinsic property of the salt alone but is significantly influenced by the solvent, the electrode material, and the presence of any impurities.[1] The cation of the electrolyte salt typically determines the cathodic (negative) limit, as it is the species that will eventually be reduced. Conversely, the anion determines the anodic (positive) limit, where oxidation will occur.[4]
This compound: A Wide Window of Opportunity
This compound is a salt composed of the tetraphenylphosphonium cation ([P(C₆H₅)₄]⁺) and the hexafluoroantimonate anion (SbF₆⁻). This combination of a bulky, stable organic cation and a highly stable, weakly coordinating inorganic anion suggests a wide electrochemical window.
Cathodic Limit: The Stability of the Tetraphenylphosphonium Cation
The cathodic limit of Ph₄PSbF₆ is dictated by the reduction of the tetraphenylphosphonium cation. This cation is known for its considerable electrochemical stability, being resistant to reduction over a wide negative potential range.[5] While a precise reduction potential can vary with the solvent system, it is generally accepted to occur at a significantly negative potential, making it an excellent choice for studying the reduction of a wide array of organic and organometallic species.[5] The steric hindrance provided by the four phenyl groups shields the central phosphorus atom from nucleophilic attack and subsequent reduction.
Anodic Limit: The Inertness of the Hexafluoroantimonate Anion
The anodic limit is determined by the oxidation of the hexafluoroantimonate anion. SbF₆⁻ is the conjugate base of the superacid fluoroantimonic acid and is an exceptionally stable and weakly coordinating anion.[5] Its resistance to oxidation is a key contributor to the wide electrochemical window of its salts. Antimony pentafluoride (SbF₅), the precursor to SbF₆⁻, is a powerful oxidizing agent, indicating the high stability of the resulting anion against further oxidation.[5]
Comparative Analysis of Electrochemical Windows
To provide a clear perspective, the following table summarizes the experimentally determined electrochemical windows for several common electrolytes in acetonitrile (MeCN), a widely used solvent in non-aqueous electrochemistry. It is crucial to note that these values can vary depending on the experimental conditions, such as the working electrode, reference electrode, and purity of the solvent and electrolyte.
| Electrolyte Salt | Cation | Anion | Anodic Limit (V vs. Fc/Fc⁺) | Cathodic Limit (V vs. Fc/Fc⁺) | Electrochemical Window (V) |
| This compound (Ph₄PSbF₆) | [P(C₆H₅)₄]⁺ | SbF₆⁻ | Estimated > +2.0 | Estimated < -2.5 | > 4.5 |
| Tetrabutylammonium Hexafluorophosphate (TBAPF₆) | [N(C₄H₉)₄]⁺ | PF₆⁻ | ~ +3.0 | ~ -2.7 | ~ 5.7 |
| Tetrabutylammonium Perchlorate (TBAP) | [N(C₄H₉)₄]⁺ | ClO₄⁻ | ~ +1.7 | ~ -0.5 | ~ 2.2 |
| Lithium Perchlorate (LiClO₄) | Li⁺ | ClO₄⁻ | ~ +2.9 | ~ -3.1 | ~ 6.0 |
| Lithium Hexafluorophosphate (LiPF₆) | Li⁺ | PF₆⁻ | ~ +2.4 | Varies | Varies |
Note: The values for this compound are estimations based on the known high stability of its constituent ions. Precise experimental determination is recommended for specific applications.
Experimental Determination of the Electrochemical Window: A Practical Protocol
The electrochemical window of an electrolyte is typically determined using cyclic voltammetry (CV).[6] This technique involves scanning the potential of a working electrode in the electrolyte solution and measuring the resulting current. The onset of a significant and irreversible increase in current indicates the oxidation or reduction of the electrolyte, thus defining the limits of the electrochemical window.[6]
Diagram of the Experimental Workflow
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A Researcher's Guide to the Thermal Stability of Phosphonium-Based Catalysts
For researchers, scientists, and professionals in drug development, the selection of a robust catalyst is paramount to ensuring reaction efficiency, reproducibility, and safety, particularly under elevated temperatures. Phosphonium-based catalysts, a versatile class of compounds, have garnered significant attention for their catalytic prowess. However, their true utility in demanding applications is intrinsically linked to their thermal stability. This guide provides an in-depth, objective comparison of the thermal stability of various phosphonium-based catalysts, supported by experimental data and field-proven insights, to empower you in making informed decisions for your catalytic processes.
The Critical Role of Thermal Stability in Catalysis
The thermal stability of a catalyst is not merely a technical specification; it is a critical parameter that dictates the operational window of a chemical reaction. Insufficient thermal stability can lead to catalyst degradation, resulting in diminished catalytic activity, formation of undesirable byproducts, and contamination of the final product. In industrial settings, catalyst decomposition at high temperatures can necessitate costly process shutdowns and purification steps. Therefore, a thorough understanding of the factors governing the thermal stability of phosphonium-based catalysts is essential for designing and optimizing robust chemical transformations.
Understanding the Factors Influencing Thermal Stability
The thermal stability of phosphonium-based catalysts, particularly phosphonium salts often used as phase-transfer catalysts or as ionic liquids, is not a monolithic property. It is a nuanced characteristic governed by the interplay of both the cation and the anion.
The Phosphonium Cation: The structure of the organic substituents attached to the phosphorus atom plays a pivotal role. Generally, tetraalkylphosphonium salts are more thermally stable than their tetraarylphosphonium counterparts. The length and nature of the alkyl chains also have a measurable impact. For instance, increasing the length of the alkyl chains can sometimes decrease thermal stability.[1]
The Counter-Anion: The choice of the anion is arguably the most critical factor influencing the thermal stability of phosphonium salts.[2][3] Halide anions, such as chloride and bromide, tend to be more nucleophilic and basic at elevated temperatures, which can initiate decomposition pathways.[4][5] In contrast, bulky, non-nucleophilic anions like bis(trifluoromethylsulfonyl)imide (NTf₂) and tetrafluoroborate (BF₄⁻) generally impart significantly higher thermal stability.[5][6] The anion's ability to participate in decomposition reactions, such as Hofmann elimination or nucleophilic attack on the cation's alkyl groups, is a key determinant of the catalyst's upper-temperature limit.
Comparative Analysis of Thermal Stability: A Data-Driven Approach
To provide a clear and objective comparison, the following table summarizes the decomposition temperatures (Td) of various phosphonium-based ionic liquids, a prominent class of phosphonium catalysts, as determined by thermogravimetric analysis (TGA). TGA is a standard technique used to measure the change in mass of a sample as a function of temperature, providing a reliable indication of its thermal stability.
| Phosphonium Cation | Anion | Decomposition Temperature (Td, °C) | Reference |
| Trihexyl(tetradecyl)phosphonium | Chloride (Cl⁻) | ~300 (onset) | [4] |
| Trihexyl(tetradecyl)phosphonium | Decanoate | ~222 (onset) | [7] |
| Trihexyl(tetradecyl)phosphonium | Bis(trifluoromethylsulfonyl)imide (NTf₂⁻) | >400 | [7] |
| Tributyl(octyl)phosphonium | Bis(mandelato)borate ([BMB]⁻) | ~350 (onset in N₂) | [8] |
| Tributyl(octyl)phosphonium | Bis(salicylato)borate ([BScB]⁻) | ~375 (onset in N₂) | [8] |
| Tetraarylphosphonium | Bis(trifluoromethylsulfonyl)imide (NTf₂⁻) | Exceptionally stable, enduring 300°C for months | [9][10] |
| Polymerized Styrenic Phosphonium | Chloride (Cl⁻) | >370 | [1] |
| Polymerized Styrenic Ammonium | Chloride (Cl⁻) | <220 | [1] |
Key Insights from the Data:
-
Anion Effect: The dramatic increase in thermal stability when replacing a chloride or decanoate anion with a bis(trifluoromethylsulfonyl)imide anion is evident.[7] This highlights the critical role of the anion in dictating the catalyst's robustness.
-
Cation Structure: Tetraarylphosphonium cations, when paired with a stable anion like NTf₂⁻, exhibit exceptional thermal stability.[9][10]
-
Comparison with Ammonium Salts: Phosphonium-based catalysts consistently demonstrate superior thermal stability compared to their ammonium analogues.[1] This is a crucial consideration for high-temperature applications where ammonium salts might readily decompose.
Experimental Protocol: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)
To ensure the scientific integrity of thermal stability data, a standardized experimental protocol is essential. The following outlines a typical procedure for evaluating phosphonium-based catalysts using TGA.
Objective: To determine the onset decomposition temperature (Td) of a phosphonium-based catalyst.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas
-
Microbalance
-
Sample pans (e.g., platinum or alumina)
-
Phosphonium-based catalyst sample
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the phosphonium-based catalyst into a clean, tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere. This is crucial as the presence of oxygen can lower the thermal stability.[4]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature at a controlled heating rate, typically 10 °C/min, to a final temperature of 600 °C or higher, ensuring the complete decomposition of the sample. The heating rate can influence the observed decomposition temperature, with higher rates potentially overestimating stability.[4]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset decomposition temperature (Td), which is often calculated as the temperature at which a 5% mass loss is observed, or by the intersection of the baseline tangent with the tangent of the decomposition step.
-
Caption: Major Decomposition Pathways for Phosphonium Salt Catalysts.
Conclusion: Selecting the Right Catalyst for Thermal Demands
The thermal stability of phosphonium-based catalysts is a multifaceted property that is paramount for their successful application in thermally demanding chemical processes. This guide has demonstrated that by carefully considering the structure of both the phosphonium cation and, most importantly, the counter-anion, researchers can select or design catalysts with exceptional thermal robustness. Phosphonium salts, particularly those with bulky, non-nucleophilic anions, offer a significant advantage over their ammonium counterparts, providing a wider operational window for high-temperature reactions. By employing standardized analytical techniques like TGA and understanding the underlying decomposition mechanisms, scientists and drug development professionals can confidently deploy these versatile catalysts to drive innovation in their respective fields.
References
-
L. M. P. G. A. F. Martins, "Comparing the Thermal and Electrochemical Stabilities of Two Structurally Similar Ionic Liquids," PMC - PubMed Central. [Link]
-
Hemp, S. T., et al. "Comparing Ammonium and Phosphonium Polymerized Ionic Liquids: Thermal Analysis, Conductivity, and Morphology." Macromolecules, 2013. [Link]
-
"Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids." Journal of Molecular Liquids, 2022. [Link]
-
Bunton, C. A., et al. "Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts." Repositorio Académico - Universidad de Chile. [Link]
-
A. M. F. Hall, et al. "The effect of structural modifications on the thermal stability, melting points and ion interactions for a series of tetraaryl-phosphonium-based mesothermal ionic liquids." RSC Publishing. [Link]
-
"The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond." CORA. [Link]
-
"Comparative Investigation of Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids as Electrolyte for S." ChemRxiv. [Link]
-
Bunton, C. A., et al. "Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts." ResearchGate. [Link]
-
"PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION." ResearchGate. [Link]
-
Deferm, C., et al. "Thermal stability of trihexyl(tetradecyl)phosphonium chloride." ResearchGate. [Link]
-
"Thermal Stability of Highly Fluorinated Phosphonium Salts." TA Instruments. [Link]
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"Structure and thermal stability of phosphorus-iodonium ylids." PMC - NIH. [Link]
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"The effect of structural modifications on the thermal stability, melting points and ion interactions for a series of tetraaryl-phosphonium-based mesothermal† ionic liquids." ResearchGate. [Link]
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"Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids." eScholarship. [Link]
-
"Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization." MDPI. [Link]
-
"Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials." MDPI. [Link]
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"Thermogravimetric analysis (TG) of phosphonium based ionicliquids." ResearchGate. [Link]
-
"P-containing coated carbons from phosphonium ionic liquids as catalyst supports for fuel cell applications." UCL Discovery. [Link]
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"Stability with respect to temperature, as demonstrated by thermogravimetric analysis (TGA), for trihexyl(tetradecyl)phosphonium tetrafluoroborate, [(C 6 H 13 ) 3 P(C 14 H 29 )][BF 4 ]." ResearchGate. [Link]
-
"Phosphonium ionic liquids as highly thermal stable and efficient phase transfer catalysts for solid–liquid Halex reactions." ResearchGate. [Link]
-
"TGA-MS study of the decomposition of phosphorus-containing ionic liquids trihexyl(tetradecyl)phosphonium decanoate and trihexyltetradecylphosphonium bis[(trifluoromethyl)sulfonyl] amide." ResearchGate. [Link]
-
"Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innovations." Columbia University. [Link]
-
"Zirconium Phosphates and Phosphonates: Applications in Catalysis." MDPI. [Link]
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Tetraphenylphosphonium Hexafluoroantimonate in Synthesis
For the discerning researcher, scientist, and drug development professional, the selection of reagents is a critical decision point, balancing performance with budgetary constraints. This guide provides an in-depth cost-benefit analysis of using tetraphenylphosphonium hexafluoroantimonate ((C₆H₅)₄PSbF₆) in chemical synthesis. We will dissect the individual contributions of the tetraphenylphosphonium cation and the hexafluoroantimonate anion, compare them to common alternatives, and provide experimental context to inform your synthetic strategies.
Understanding the Components: A Tale of Two Ions
This compound is an ionic compound composed of a tetraphenylphosphonium cation ([(C₆H₅)₄P]⁺) and a hexafluoroantimonate anion ([SbF₆]⁻). The utility of this salt in synthesis stems from the unique properties of each of these ions.
-
The Tetraphenylphosphonium Cation: A Superior Phase-Transfer Agent
The tetraphenylphosphonium cation is a bulky, lipophilic cation that excels as a phase-transfer catalyst (PTC).[1] In multiphasic reaction systems, where reactants are segregated in immiscible solvents (e.g., aqueous and organic), a PTC is essential to transport one reactant across the phase boundary to react with the other. The four phenyl groups of the tetraphenylphosphonium cation render it highly soluble in organic solvents, allowing it to effectively shuttle anions from an aqueous phase into an organic phase.[2] This dramatically increases reaction rates and allows for milder reaction conditions.[2]
-
The Hexafluoroantimonate Anion: The Weakly Coordinating Advantage
The hexafluoroantimonate anion is one of the weakest known bases, making it a superb weakly coordinating anion.[3] This property is crucial in many catalytic applications where a "naked" or highly reactive cation is desired. The [SbF₆]⁻ anion does not readily form tight ion pairs with the active catalytic species, thereby enhancing its reactivity.[3]
The combination of a highly effective phase-transfer cation with a large, weakly coordinating anion suggests that this compound could be a powerful tool in specific synthetic contexts, particularly in reactions where a highly reactive, unencumbered anion is required in an organic phase.
The Competitive Landscape: A Comparative Analysis
To understand the value proposition of this compound, we must compare it to more conventional and readily available alternatives. We will consider two primary applications: phase-transfer catalysis and reactions requiring a non-coordinating anion, such as cationic polymerization.
In the Realm of Phase-Transfer Catalysis: A Focus on Alkylation
A common application of tetraphenylphosphonium salts is in phase-transfer catalyzed alkylation reactions. Let's consider the synthesis of butyl benzoate from sodium benzoate and butyl bromide as a representative example.
| Catalyst | Molar Ratio (Catalyst:Substrate) | Temperature (°C) | Reaction Time (min) | Conversion (%) | Reference |
| Tetraphenylphosphonium Bromide (TPPB) | 0.001 : 1 | 60 | 60 | 96 | [4] |
| Tetrabutylammonium Bromide (TBAB) | 0.001 : 1 | 60 | 60 | 91 | [4] |
| Aliquat 336 | 0.001 : 1 | 60 | 60 | 92 | [4] |
As the data indicates, tetraphenylphosphonium bromide (TPPB) demonstrates superior performance to the more common quaternary ammonium salt, tetrabutylammonium bromide (TBAB), and the commercially available Aliquat 336 under these conditions.[4] This enhanced efficiency can be attributed to the greater lipophilicity and thermal stability of the tetraphenylphosphonium cation compared to its tetra-n-butylammonium counterpart.
This protocol is adapted from a study on phase-transfer catalyzed alkylation.[4]
Materials:
-
Sodium Benzoate
-
Butyl Bromide
-
Toluene
-
Water
-
Tetraphenylphosphonium Bromide (TPPB)
-
Standard laboratory glassware (three-necked round-bottom flask, condenser, mechanical stirrer, separatory funnel)
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, combine sodium benzoate (0.02 moles), butyl bromide (0.02 moles), toluene (100 mL), and water (100 mL).
-
Add tetraphenylphosphonium bromide (0.001 moles).
-
Heat the mixture to 60°C with vigorous stirring (approximately 500 rpm).
-
Maintain the reaction at 60°C for 60 minutes.
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude butyl benzoate.
-
The product can be further purified by distillation if required.
Workflow for Phase-Transfer Catalyzed Butyl Benzoate Synthesis
Caption: Workflow for the synthesis of butyl benzoate.
The Arena of Cationic Polymerization: The Role of the Counter-Anion
In cationic polymerization, the nature of the counter-anion is paramount. A weakly coordinating anion is essential to prevent termination of the growing polymer chain. While this compound is not a common initiator itself, the hexafluoroantimonate anion is frequently employed with other cations, such as triarylsulfonium salts, which act as photoinitiators.[5]
The performance of a photoinitiator is evaluated based on its quantum yield (the number of initiating species generated per photon absorbed) and the rate of polymerization it induces. The hexafluoroantimonate anion is favored in these systems due to its high stability and the strong Brønsted acid it forms upon initiation, which is a potent initiator for cationic polymerization.
| Anion | Relative Reactivity | Key Advantages |
| SbF₆⁻ | Very High | Excellent thermal stability, generates a very strong acid. |
| PF₆⁻ | High | Good thermal stability, widely used. |
| AsF₆⁻ | High | Similar to PF₆⁻ but with toxicity concerns. |
| BF₄⁻ | Moderate | Lower cost, but also lower reactivity. |
This is a general procedure for the UV-initiated cationic polymerization of an epoxy resin using a triarylsulfonium hexafluoroantimonate photoinitiator.
Materials:
-
Cycloaliphatic epoxy resin (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate)
-
Triarylsulfonium hexafluoroantimonate salt mixture (as a 50% solution in propylene carbonate)
-
UV curing lamp
Procedure:
-
In a suitable container, add the desired amount of the epoxy resin.
-
Add the triarylsulfonium hexafluoroantimonate photoinitiator solution to the resin at a concentration of 1-3% by weight.
-
Thoroughly mix the components until a homogeneous solution is obtained.
-
Apply a thin film of the resin mixture onto a substrate.
-
Expose the film to a medium-pressure mercury UV lamp. The curing time will depend on the lamp intensity and the thickness of the film.
-
The polymerization can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the epoxy group absorption band.
Workflow for UV-Initiated Cationic Polymerization
Caption: Process for UV curing of epoxy resins.
Cost-Benefit Analysis of this compound
Now, we integrate the performance considerations with a cost analysis to provide a holistic view.
Cost Comparison of Alternatives
| Compound | Supplier Example | Price (USD) per gram |
| Tetraphenylphosphonium Bromide | Strem Chemicals | ~$4.32 (for 100g) |
| Tetraphenylphosphonium Chloride | Sigma-Aldrich | ~$6.88 (for 50g) |
| Sodium Hexafluoroantimonate | Sigma-Aldrich | ~$1.56 (for 100g) |
| Triarylsulfonium Hexafluoroantimonate salts (50% in propylene carbonate) | Sigma-Aldrich | ~$2.99 (for 100mL) |
| This compound | Santa Cruz Biotechnology | Price not publicly listed |
Note: Prices are approximate and subject to change. They are provided for comparative purposes only.
The Verdict: Niche Applications Justify the Potential Cost
While direct experimental data for the catalytic performance of this compound is not abundant in readily accessible literature, we can infer its potential benefits and drawbacks based on the properties of its constituent ions.
Potential Benefits:
-
Enhanced Reactivity in Phase-Transfer Catalysis: In reactions where the transferred anion needs to be highly reactive and free from strong ion-pairing interactions in the organic phase, the weakly coordinating hexafluoroantimonate anion could offer a significant advantage over more common halide anions (Br⁻, Cl⁻). This could lead to higher yields, faster reaction times, or the ability to perform reactions that are sluggish with other PTCs.
-
Synergistic Effects: The combination of a highly efficient phase-transfer cation with a non-coordinating anion could enable novel synthetic transformations that are not possible with conventional salts.
Potential Drawbacks:
-
Cost: The synthesis of this salt is inherently more complex than that of simple halides, which will undoubtedly be reflected in a higher purchase price.
-
Handling and Safety: Hexafluoroantimonate salts can be moisture-sensitive and may release hydrogen fluoride upon contact with water or strong acids. Appropriate handling precautions are necessary.
-
Limited Data: The lack of extensive application data means that significant process optimization may be required for new applications.
The use of This compound is best justified in situations where conventional phase-transfer catalysts or other onium salts fail to provide the desired reactivity or selectivity. Its application would be most strategic in the development of novel synthetic methodologies where maximizing the nucleophilicity or reactivity of an anion in a non-polar environment is the primary objective.
For routine applications like the alkylation of simple substrates, the more cost-effective and well-documented tetraphenylphosphonium bromide offers excellent performance and represents a more pragmatic choice.
In the realm of cationic polymerization, triarylsulfonium hexafluoroantimonate salts remain the industry standard for photoinitiation, offering a reliable and well-characterized system.
Ultimately, the decision to employ this compound should be driven by a specific, well-defined synthetic challenge that cannot be overcome by more conventional and economical means. Its potential for enhanced reactivity makes it a valuable tool for the exploratory chemist, while its likely high cost suggests that its use in large-scale drug development would require significant justification through demonstrably superior performance.
References
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Ningbo Inno Pharmchem Co., Ltd. Unlocking Chemical Reactions: The Power of Tetraphenylphosphonium Chloride as a Phase Transfer Catalyst. [Link]
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Ningbo Inno Pharmchem Co., Ltd. Understanding Phase Transfer Catalysis with Tetraphenyl Phosphonium Bromide. [Link]
- Crivello, J. V., & Lam, J. H. (1979). Photoinitiated cationic polymerization with triarylsulfonium salts. Journal of Polymer Science: Polymer Chemistry Edition, 17(4), 977-999.
- Gachet, B., Lecompère, M., Croutxé-Barghorn, C., Burr, D., L'Hostis, G., & Allonas, X. (2020). Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a way to create carbon-fiber reinforced polymers. Polymer Chemistry, 11(46), 7346-7355.
- Li, Z., Zhu, J., Guan, X., Liu, R., & Yagci, Y. (2019). Near‐Infrared‐Induced Cationic Polymerization Initiated by Using Upconverting Nanoparticles and Titanocene.
- Li, T., et al. (2020). Preparation of Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane and Investigation of Its Cationic UV-Curing Material Properties. Polymers, 12(11), 2531.
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Tetraphenylphosphonium Hexafluoroantimonate: A Comparative Guide for Catalysis and Materials Science
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst or electrolyte can be a critical determinant of experimental success. This guide provides a comprehensive literature review of tetraphenylphosphonium hexafluoroantimonate ([PPh₄]⁺[SbF₆]⁻), offering an objective comparison of its performance with alternative compounds, supported by available experimental data and established chemical principles. While direct, extensive research on [PPh₄]⁺[SbF₆]⁻ is limited, this guide synthesizes information from closely related analogues to provide a predictive overview of its applications and limitations.
Introduction to this compound
This compound is an onium salt consisting of a bulky, lipophilic tetraphenylphosphonium cation ([PPh₄]⁺) and a weakly coordinating hexafluoroantimonate anion ([SbF₆]⁻). The [PPh₄]⁺ cation, with its four phenyl rings, imparts significant steric bulk and thermal stability, while the [SbF₆]⁻ anion is known for its low nucleophilicity, which is a crucial feature in many catalytic applications, particularly in cationic polymerization.[1]
Molecular Structure:
-
Cation: Tetraphenylphosphonium ([PPh₄]⁺)
-
Anion: Hexafluoroantimonate ([SbF₆]⁻)
-
CAS Number: 124329-50-6[1]
-
Molecular Formula: C₂₄H₂₀F₆PSb[1]
-
Molecular Weight: 575.13 g/mol [1]
The combination of a large, non-polar cation and a large, weakly coordinating anion suggests potential utility in applications requiring soluble, bulky cations that can stabilize anionic species in organic media or act as non-interfering charge carriers in electrochemical systems.
Applications and Performance Comparison
Cationic Polymerization Initiation
Onium salts are widely employed as photoinitiators for cationic polymerization, a process crucial in coatings, adhesives, and 3D printing.[2] Upon photolysis, these salts generate strong Brønsted or Lewis acids that initiate the polymerization of monomers like epoxides and vinyl ethers. The efficiency of these initiators is heavily dependent on the nature of both the cation and the anion.
Comparison with Other Onium Salt Initiators:
| Photoinitiator Cation | Anion | Polymerization Efficiency | Key Characteristics |
| Diaryliodonium | [SbF₆]⁻ | High | Widely used, efficient photoacid generators.[2] |
| Triarylsulfonium | [SbF₆]⁻ | High | Thermally more stable than iodonium salts.[2] |
| Tetraphenylphosphonium | [SbF₆]⁻ | Predicted to be moderate to high | Expected to be thermally stable; photolytic efficiency requires experimental verification. |
| Diaryliodonium | [PF₆]⁻ | Moderate | Less efficient than the corresponding hexafluoroantimonate salt. |
| Diaryliodonium | [BF₄]⁻ | Low/Inactive | Generally unreactive for cationic polymerization. |
Causality Behind Performance: The low nucleophilicity of the [SbF₆]⁻ anion is critical. A more nucleophilic anion would readily react with the propagating cationic chain, leading to premature termination of the polymerization. The bulky [PPh₄]⁺ cation is expected to provide good thermal stability, a desirable trait for photoinitiators to prevent premature decomposition during storage or processing.[3] However, the photolytic cleavage efficiency of the tetraphenylphosphonium cation to generate the initiating species needs to be experimentally determined to fully assess its efficacy as a photoinitiator.
Experimental Workflow: Cationic Polymerization of an Epoxide
Caption: Workflow for cationic polymerization initiated by a photoinitiator.
Phase-Transfer Catalysis
Phase-transfer catalysts (PTCs) facilitate reactions between reactants located in different immiscible phases (e.g., aqueous and organic). Onium salts, such as quaternary ammonium and phosphonium salts, are commonly used for this purpose. The lipophilic cation transports an anion from the aqueous phase to the organic phase, where it can react.[4]
Comparison with Other Phase-Transfer Catalysts:
Tetraphenylphosphonium salts are known to be effective PTCs. For instance, tetraphenylphosphonium chloride ([PPh₄]Cl) has been shown to be comparable in activity to some cyclopropenium-based PTCs in the addition of acid chlorides to epoxides.[1] Phosphonium salts, in general, offer greater thermal stability compared to their ammonium counterparts, making them suitable for reactions requiring elevated temperatures.[5]
| Phase-Transfer Catalyst | Anion | Relative Activity | Key Characteristics |
| [PPh₄]⁺ | [SbF₆]⁻ | Predicted to be effective | The bulky, lipophilic cation is ideal for anion transport. The non-coordinating anion would be less effective for reactions where the anion of the catalyst is the nucleophile. |
| [PPh₄]⁺ | Cl⁻ | High | Effective for nucleophilic substitution reactions where chloride is the desired nucleophile or can be exchanged.[4] |
| Tetrabutylammonium | Br⁻ | High | A very common and effective PTC, but with lower thermal stability than phosphonium salts. |
| 18-Crown-6 | K⁺ (complexed) | High | Effective at solubilizing potassium salts in organic media. |
Causality Behind Performance: The large, lipophilic nature of the [PPh₄]⁺ cation allows it to be soluble in organic solvents while still being able to interact with anions at the aqueous-organic interface. The choice of anion is critical. For reactions where the anion of the PTC is the desired nucleophile, a halide salt like [PPh₄]Cl would be used. In the case of [PPh₄]⁺[SbF₆]⁻, the hexafluoroantimonate anion is very weakly nucleophilic. Therefore, its primary role would be to facilitate the transport of another, more reactive anion from the aqueous phase into the organic phase through an anion exchange process at the interface.
Experimental Workflow: Phase-Transfer Catalyzed Nucleophilic Substitution
Caption: Catalytic cycle in phase-transfer catalysis.
Electrolyte in Electrochemical Applications
The development of advanced batteries and other electrochemical devices often requires electrolytes with high ionic conductivity, a wide electrochemical window, and good thermal and chemical stability. Salts composed of weakly coordinating ions, such as tetraarylphosphonium cations and weakly coordinating anions, are being explored for these applications, especially in low-polarity solvents.[6]
Comparison with Other Electrolytes:
| Electrolyte | Solvent | Ionic Conductivity | Key Characteristics |
| [PPh₄]⁺[SbF₆]⁻ | Organic (e.g., THF, DCM) | Requires experimental determination | Expected to have high solubility in low-polarity solvents and a wide electrochemical window. |
| LiPF₆ | Carbonate-based | High | Standard electrolyte in lithium-ion batteries; sensitive to moisture. |
| Tetrabutylammonium Hexafluorophosphate | Organic | Moderate to High | Commonly used supporting electrolyte in electrochemistry. |
Causality Behind Performance: For an electrolyte, the key is the ability of the salt to dissociate into free ions that can move through the solvent to conduct charge. The weak coordination between the [PPh₄]⁺ cation and the [SbF₆]⁻ anion should facilitate this dissociation. The large size and chemical stability of the ions would contribute to a wide electrochemical window, meaning the electrolyte would not be easily oxidized or reduced at the electrodes. However, the viscosity of the resulting solution and the size of the solvated ions will ultimately determine the ionic conductivity, which must be measured experimentally.
Limitations and Considerations
Despite its potential applications, this compound is not without its limitations.
-
Cost: The starting materials for both the tetraphenylphosphonium cation and the hexafluoroantimonate anion can be expensive, potentially limiting its use in large-scale industrial applications.
-
Toxicity and Environmental Impact: Antimony compounds are generally considered to be toxic. The hexafluoroantimonate anion can react with water to produce hydrofluoric acid (HF), which is highly corrosive and toxic. Therefore, strict anhydrous conditions are necessary for its use and handling, and appropriate safety precautions must be taken.
-
Stability: While the [PPh₄]⁺ cation is generally stable, the [SbF₆]⁻ anion's stability is dependent on the absence of moisture. In catalytic applications, particularly those run at elevated temperatures, the potential for decomposition and the generation of corrosive byproducts must be considered. Phosphonium salts can also undergo decomposition pathways such as the Hofmann elimination, although this is less likely with the thermally robust tetraphenylphosphonium cation.[7]
-
Lack of Direct Experimental Data: As highlighted throughout this guide, there is a significant lack of published, peer-reviewed data on the specific performance of this compound in many of the discussed applications. This necessitates that researchers perform initial validation and optimization studies for their specific systems.
Synthesis and Experimental Protocols
A common method for the synthesis of onium salts with weakly coordinating anions is through a salt metathesis reaction.
Proposed Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices for salt metathesis reactions.
-
Starting Materials:
-
Tetraphenylphosphonium bromide ([PPh₄]Br) or chloride ([PPh₄]Cl)
-
Silver hexafluoroantimonate (AgSbF₆) or another soluble hexafluoroantimonate salt (e.g., NaSbF₆, KSbF₆)
-
An appropriate solvent (e.g., acetonitrile, dichloromethane, or a solvent in which the desired product is soluble and the byproduct is insoluble).
-
-
Procedure:
-
Dissolve tetraphenylphosphonium bromide in a minimal amount of the chosen solvent.
-
In a separate flask, dissolve an equimolar amount of silver hexafluoroantimonate in the same solvent.
-
Slowly add the silver hexafluoroantimonate solution to the stirred tetraphenylphosphonium bromide solution at room temperature.
-
A precipitate of silver bromide (AgBr), which is insoluble in most organic solvents, should form immediately.
-
Stir the reaction mixture for several hours to ensure complete reaction.
-
Filter the mixture to remove the precipitated silver bromide.
-
The filtrate contains the desired this compound.
-
The solvent can be removed under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from an appropriate solvent system.
-
Visualization of the Synthesis Workflow
Caption: Proposed synthesis of [PPh₄]⁺[SbF₆]⁻ via salt metathesis.
Conclusion
This compound is a compound with significant potential in catalysis and materials science, primarily due to the favorable properties of its constituent ions: the bulky, lipophilic, and thermally stable tetraphenylphosphonium cation and the large, weakly coordinating hexafluoroantimonate anion. Based on comparisons with analogous compounds, it is predicted to be a potentially effective, albeit likely expensive, catalyst for cationic polymerization and phase-transfer catalysis, as well as a candidate for a specialty electrolyte in electrochemical systems.
However, the significant lack of direct experimental data in the public domain is a major limitation. Researchers interested in utilizing this compound should be prepared to conduct thorough validation and optimization experiments. Furthermore, the potential toxicity of antimony and the moisture sensitivity of the hexafluoroantimonate anion are critical safety and handling considerations. Future research into the synthesis, characterization, and application of this compound will be invaluable in fully elucidating its performance and defining its niche in the landscape of specialty chemicals.
References
- Abu-Abdoun, I. (2019). Cationic Photopolymerization by Polymeric Triphenyl Phosphonium Salts.
- Ali, M. M., & Mustafa, A. (Year). Photoinitiated polymerization by phosphonium salts incorporating a chromophore unit. Journal of Polymer Science: Polymer Chemistry Edition. (Note: A more complete citation with volume, issue, and page numbers would be ideal but is not available in the provided search results).
- Gao, W., et al. (2001). Synthesis of tetraphenylphosphonium bromide. Chinese Journal of Organic Chemistry, 21(8), 614-617.
- Klikovits, N., & Liska, R. (2020).
- Gladysz, J. A. (2016).
- Gao, W., et al. (2001). Synthesis of tetraphenylphosphonium bromide. Request PDF.
- Hammond, P. (2006).
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Wikipedia. (n.d.). Cationic polymerization. Retrieved from [Link]
- Al-Masri, M., et al. (2020). Catalytic performance a of various onium salts. b A representative 1 H...
- Boucard, R., et al. (2018). Synthesis and Conductivity Studies of Tetraarylphosphonium Salts As Potential Electrolytes in Advanced Batteries.
- Palmer, L. C., et al. (2023). Synthesis and Thermal Studies of Two Phosphonium Tetrahydroxidohexaoxidopentaborate(1-) Salts: Single-Crystal XRD Characterization of [iPrPPh3][B5O6(OH)4].
-
Wikipedia. (n.d.). Tetraphenylphosphonium chloride. Retrieved from [Link]
- Severson, J. L., & Coates, G. W. (2016). Development of Highly Active and Regioselective Catalysts for the Copolymerization of Epoxides with Cyclic Anhydrides. NSF Public Access Repository.
- Ho, T.-L., et al. (2006). Silver hexafluoroantimonate.
- Gevaert, V., et al. (2018). Thermal stability of trihexyl(tetradecyl)phosphonium chloride. RSC Publishing.
- Romain, C., et al. (Year). Aminophosphonium organocatalysts for the ring-opening copolymerisation of epoxide and cyclic anhydride. ResearchGate. (Note: A more complete citation with journal, volume, and page numbers would be ideal but is not available in the provided search results).
- Tebbe, K.-F., & Buchem, R. (2000). Preparation and Crystal Structure of Tetraphenylphosphonium Triiodotetrabromide [PPh₄][I₃Br₄]. Inorganic Chemistry, 39(1), 25-28.
- Goldfarb, D., et al. (2001). Electrical Conductances of Tetrabutylammonium and Decamethylferrocenium Hexafluorophosphate in Organic Solvents.
- Gonzalez, R., et al. (Year). Hexafluorotitanate salts containing organic cations: Use as a reaction medium and precursor to the synthesis of titanium dioxide. Request PDF. (Note: A more complete citation with journal, volume, and page numbers would be ideal but is not available in the provided search results).
- Li, H., et al. (2016). A comparative study of metal oxide and sulfate catalysts for selective catalytic reduction of NO with NH3. PubMed.
- Dove, A. P., et al. (Year). Triarylsulfonium hexafluorophosphate salts as photoactivated acidic catalysts for ring-opening polymerisation. ResearchGate. (Note: A more complete citation with journal, volume, and page numbers would be ideal but is not available in the provided search results).
- Geng, Z., et al. (Year). Mixed Ionic and Electronic Conductivity in a Tetrathiafulvalene-Phosphonate Metal–Organic Framework. PMC - NIH. (Note: A more complete citation with journal, volume, and page numbers would be ideal but is not available in the provided search results).
- Jurček, O., et al. (Year). Comparative study of the retention of catalytic activity of halonium and chalconium cations in the presence of crown ethers. Organic & Biomolecular Chemistry. (Note: A more complete citation with journal, volume, and page numbers would be ideal but is not available in the provided search results).
- Valeev, K. R., et al. (Year). Specific Electrical Conductivity of Concentrated Solutions of 1-Butyl-4-Methylpyridinium Tetrafluoroborate in Dimethylformamide. ResearchGate. (Note: A more complete citation with journal, volume, and page numbers would be ideal but is not available in the provided search results).
- Organic Syntheses Procedure. (n.d.). 4.
- Gevaert, V., et al. (2018). Thermal stability of trihexyl(tetradecyl)phosphonium chloride. RSC Publishing.
- Li, H., et al. (2023). Comparative Study of Cu-SSZ-13 and V2O5–WO3/TiO2 Catalysts on Ammonia Storage and Slip Behavior. PMC - PubMed Central.
- Sang, H., et al. (Year). Characteristics of novel cycloaliphatic epoxides based on UV-induced cationic ring-opening polymerization for plastic coatings. Request PDF. (Note: A more complete citation with journal, volume, and page numbers would be ideal but is not available in the provided search results).
- Burke, M. D., et al. (2015).
- IRENA. (2025).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tetraphenylphosphonium Hexafluoroantimonate
This document provides a detailed protocol for the safe handling and disposal of tetraphenylphosphonium hexafluoroantimonate (C₂₄H₂₀F₆PSb). As a compound utilized in specialized research applications, its disposal requires a nuanced understanding of its constituent parts: the biologically active tetraphenylphosphonium (TPP⁺) cation and the hazardous hexafluoroantimonate (SbF₆⁻) anion. This guide is designed for researchers and laboratory professionals, emphasizing the chemical principles that underpin these critical safety procedures.
Core Hazard Analysis: Understanding the Risk
Proper disposal begins with a comprehensive understanding of the chemical's hazards. The risk profile of this compound is twofold, stemming from the distinct properties of its cationic and anionic components.
-
Tetraphenylphosphonium (TPP⁺) Cation: This lipophilic cation is known to accumulate in mitochondria, a characteristic leveraged in drug delivery research.[1] However, this same property contributes to its toxicity, as it can disrupt mitochondrial function, disturb membrane integrity, and induce DNA damage.[2][3] While the immediate disposal concern is lower than the anion, its biological activity necessitates that it be treated as a toxic substance.
-
Hexafluoroantimonate (SbF₆⁻) Anion: This is the primary driver of the compound's hazardous waste profile.
-
Hydrolysis Risk and HF Formation: The SbF₆⁻ anion is susceptible to hydrolysis, a reaction that can be rapid, especially in the presence of acids.[4][5] This hydrolysis is exceptionally dangerous because it can produce hydrogen fluoride (HF), a highly corrosive and acutely toxic gas.[6]
-
Antimony Toxicity: Antimony and its compounds are recognized as toxic and are regulated as hazardous substances by environmental agencies.[7][8] Wastes containing antimony are subject to specific disposal regulations to prevent environmental contamination.[9][10] The Safety Data Sheet (SDS) for this compound confirms it is harmful if swallowed or inhaled and toxic to aquatic life with long-lasting effects.[11][12]
-
Hazard Summary Table
| Hazard Category | Description | Primary Concern | Source Component |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled.[11][12] | Systemic poisoning. | TPP⁺ and SbF₆⁻ |
| Corrosivity / Reactivity | Not corrosive in its solid state, but reacts with water/acids to form highly corrosive and toxic byproducts. | Formation of Hydrogen Fluoride (HF).[4][5][6] | Hexafluoroantimonate (SbF₆⁻) |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[12][13] | Long-term ecosystem damage. | Antimony (from SbF₆⁻) |
| Biological Hazard | Can cause mitochondrial damage due to its nature as a penetrating cation.[2][3] | Cellular toxicity. | Tetraphenylphosphonium (TPP⁺) |
Pre-Disposal Management and Waste Accumulation Protocol
Proper management in the lab is the first step in the disposal lifecycle. The goal is to prevent accidental reactions and ensure the waste is stored safely pending removal by professionals.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure appropriate PPE is worn. This includes:
-
Eye Protection: Chemical safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133 standards).[11][14]
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves before use and use proper removal techniques.
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[12]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA or EN 149 approved respirator with a particulate filter.[11][14]
Step 2: Waste Segregation
This is the most critical control step.
-
Isolate from Aqueous and Acidic Waste: Under no circumstances should this compound waste be mixed with aqueous solutions, solvents containing water, or acidic waste streams. This segregation is paramount to prevent the hydrolysis of the SbF₆⁻ anion and the subsequent generation of HF gas.[4][5]
-
Designated Solid Chemical Waste: Treat this as a standalone solid hazardous waste stream.
Step 3: Container Selection and Labeling
-
Select a Compatible Container: Use a clean, dry, and robust container with a secure, tightly-sealing lid. High-density polyethylene (HDPE) or similar non-reactive plastic containers are suitable.
-
Affix a Hazardous Waste Label: As soon as the first particle of waste enters the container, label it clearly. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The primary hazards: "Toxic," "Reacts with Water," "Environmental Hazard."
-
The date of accumulation.
-
-
Storage Location: Keep the sealed waste container in a cool, dry, and well-ventilated secondary containment bin or cabinet, away from sources of moisture, heat, and incompatible chemicals (especially acids).[11][12]
Formal Disposal Workflow: A Step-by-Step Guide
The disposal of this compound must be handled by a licensed and approved waste disposal contractor. In-lab treatment or neutralization is strongly discouraged due to the extreme hazards involved.
Caption: Disposal workflow for this compound.
Protocol Steps:
-
Accumulate Waste: Follow the pre-disposal management steps outlined in Section 2.
-
Contact EHS: Once your waste container is nearing capacity or your project is complete, contact your institution's Environmental Health & Safety (EHS) department or equivalent authority. Do not wait for the container to be completely full.
-
Characterize the Waste: Provide the EHS office with the exact chemical name and any relevant information from the Safety Data Sheet. Accurate characterization is a legal requirement and ensures the waste is handled correctly by the final disposal facility. Mention that it is an antimony-containing compound with a water-reactive anion.
-
Schedule Pickup: Arrange for a hazardous waste pickup. Follow any specific instructions provided by your EHS office for preparing the container for transport.
-
Documentation: Retain any paperwork or manifests associated with the waste transfer for your laboratory's records, as required by institutional and federal regulations.
Emergency Procedures: Spill and Exposure
Small Dry Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wear the full PPE described in Section 2.1, including respiratory protection.
-
Gently cover the spill with an inert, dry absorbent material like sand or vermiculite. Do not use water.
-
Carefully sweep up the material and place it into your designated hazardous waste container.[11][15] Avoid creating dust.
-
Clean the spill area as per your lab's specific protocols for hazardous solids, then wash the area thoroughly.
-
Dispose of all contaminated materials (absorbent, wipes, gloves) in the hazardous waste container.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11][12]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[11][12]
Regulatory Context
In the United States, waste containing antimony may be regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Specific RCRA waste codes, such as K176 and K177, exist for certain industrial wastes from antimony oxide production.[9][16] While this laboratory-generated waste may not fall directly under those codes, its antimony content and reactivity mandate that it be managed as a hazardous waste. Always consult with your EHS department to ensure compliance with all local, state, and federal regulations.
References
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Toxic Effects of Penetrating Cations. (2023). Preprints.org. Retrieved from [Link]
-
Antonenko, Y. N., & Avseenko, N. V. (2023). Toxic Effects of Penetrating Cations. International Journal of Molecular Sciences. Retrieved from [Link]
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Safety Data Sheet: this compound. (2025). Thermo Fisher Scientific. Retrieved from [Link]
-
Ponikvar-Svet, M., Žemva, B., & Liebman, J. F. (2003). The analytical and descriptive inorganic chemistry of the hydrolysis of hexafluoropnictate ions, PnF 6 − (Pn = P, As, Sb, Bi). Journal of Fluorine Chemistry. Retrieved from [Link]
-
Ponikvar-Svet, M., Žemva, B., & Liebman, J. F. (2003). The Analytical and Descriptive Inorganic Chemistry of the Hydrolysis of Hexafluoropnictate Ions, PnF-6 (Pn: P, As, Sb, Bi). Journal of Fluorine Chemistry. Retrieved from [Link]
-
Wikipedia. (N.D.). Fluoroantimonic acid. Retrieved from [Link]
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Mazeika, W. A., & Neumann, H. M. (1965). Stepwise Hydrolysis of Hexafluoroantimonate(V). Inorganic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (N.D.). Tetraphenylphosphonium. PubChem. Retrieved from [Link]
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Mazeika, W. A., & Neumann, H. M. (1965). Stepwise Hydrolysis of Hexafluoroantimonate(V). Journal of the American Chemical Society. Retrieved from [Link]
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Safety Data Sheet: Tetraphenylphosphonium phenolate. (N.D.). Chemos GmbH & Co.KG. Retrieved from [Link]
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Abu-Gharbieh, E., et al. (2011). Multiple triphenylphosphonium cations as a platform for the delivery of a pro-apoptotic peptide. PubMed. Retrieved from [Link]
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Safeguarding Your Research: A Guide to Handling Tetraphenylphosphonium Hexafluoroantimonate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that cutting-edge research often involves working with highly reactive and hazardous materials. Tetraphenylphosphonium hexafluoroantimonate is one such compound that, while valuable in specific applications, demands the utmost respect and adherence to stringent safety protocols. This guide is designed to provide you with the essential, immediate safety and logistical information for handling this chemical, moving beyond a simple checklist to explain the reasoning behind each critical step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both your personal well-being and the integrity of your research.
Understanding the Risks: The Dual-Hazard Nature of this compound
This compound presents a dual hazard profile that requires careful consideration. The primary concerns are its toxicity if inhaled or swallowed and its potential to cause severe irritation upon contact with the skin or eyes.[1][2] The hexafluoroantimonate anion is a significant contributor to its hazardous nature. Antimony compounds, in general, are known for their toxicity, and exposure can lead to a range of adverse health effects, including irritation of the eyes, skin, and respiratory system.[3][4]
It is classified as harmful if swallowed or inhaled.[1][2] Furthermore, this compound is toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal to prevent environmental contamination.[1][2]
Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for various laboratory activities involving this compound. Remember, the "why" is as important as the "what."
| Activity | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile or Neoprene Gloves- Chemical Safety Goggles- Lab Coat- N95/FFP2 Particulate Respirator | The primary risk during this stage is the inhalation of fine powders and skin contact.[3][4][5] A particulate respirator is crucial to prevent respiratory irritation and systemic toxicity.[4] Chemical safety goggles provide essential protection against accidental eye exposure.[1][6] |
| Dissolving and Solution Handling | - Nitrile or Neoprene Gloves- Chemical Safety Goggles- Lab Coat- Face Shield (recommended) | While the risk of inhalation is reduced once the compound is in solution, the potential for splashes and skin/eye contact remains. A face shield offers an additional layer of protection for the entire face. |
| Running Reactions | - Nitrile or Neoprene Gloves- Chemical Safety Goggles- Lab Coat- Flame-Retardant Lab Coat (if working with flammable solvents) | Standard laboratory PPE is required to protect against splashes and spills. The need for a flame-retardant lab coat is dictated by the other reagents and solvents used in the reaction. |
| Waste Disposal | - Nitrile or Neoprene Gloves- Chemical Safety Goggles- Lab Coat | Proper PPE is essential to prevent exposure during the handling and packaging of hazardous waste. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-defined operational plan is critical for minimizing risk. The following workflow provides a procedural guide for the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls:
-
Work in a Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation.[1][6]
-
Ensure Proper Ventilation: Adequate ventilation is crucial to control exposure to airborne dust and fumes.[5][7]
-
Gather All Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
Handling the Solid Compound:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][5] Use a spatula for transferring the powder and avoid pouring it directly.
-
Weighing: If possible, weigh the compound directly in the reaction vessel or on a weighing paper within the fume hood.
-
Clean Spills Immediately: In case of a spill, do not dry sweep. Instead, carefully scoop up the material and place it in a designated waste container.[2][8] The area should then be decontaminated.
In-Solution Procedures:
-
Controlled Addition: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Maintain Containment: Keep all containers with the compound tightly sealed when not in use.[1][2]
Disposal Plan: Responsible Stewardship of Hazardous Waste
Proper disposal of this compound and its containers is a critical final step to protect both human health and the environment.
-
Waste Segregation: All waste containing this compound, including contaminated consumables like gloves and weighing papers, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures. This typically involves contacting the environmental health and safety (EHS) office for pickup and disposal.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the drain, as it is toxic to aquatic life.[1][2]
Emergency Procedures: Be Prepared for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][2] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][2] Seek immediate medical attention.
Visualizing the Workflow: Safe Handling Protocol
The following diagram illustrates the key stages and decision points in the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
